molecular formula C8H6BrNS B6282218 5-bromo-6-methyl-1,3-benzothiazole CAS No. 1345118-22-0

5-bromo-6-methyl-1,3-benzothiazole

Numéro de catalogue: B6282218
Numéro CAS: 1345118-22-0
Poids moléculaire: 228.1
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Bromo-6-methyl-1,3-benzothiazole is a versatile chemical scaffold in medicinal chemistry and drug discovery research. The benzothiazole core is a privileged structure in pharmacology, known for its ability to interact with diverse biological targets . This specific derivative is synthesized for use as a key synthetic intermediate, particularly in the development of novel compounds with potential anticancer properties . The bromine atom at the C-5 position and the methyl group at C-6 make this compound a valuable substrate for further functionalization via cross-coupling reactions and other metal-catalyzed transformations . Research indicates that introducing substituents like methyl or methoxy at the C-6 position of the benzothiazole ring can significantly enhance kinase-targeted anticancer activity by enabling favorable hydrophobic interactions within enzyme binding sites . Similarly, halogens like bromine at C-5 are common in drug design to improve binding affinity and metabolic stability . Consequently, 5-bromo-6-methyl-1,3-benzothiazole serves as a critical precursor for generating libraries of compounds for high-throughput screening against various disease models. Applications: This compound is primarily used in pharmaceutical R&D as a building block for synthesizing more complex molecules. Its applications include the exploration of structure-activity relationships (SAR) in oncology research and the development of potential enzyme inhibitors . Handling: For Research Use Only. Not intended for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use appropriate personal protective equipment.

Propriétés

Numéro CAS

1345118-22-0

Formule moléculaire

C8H6BrNS

Poids moléculaire

228.1

Pureté

95

Origine du produit

United States
Foundational & Exploratory

"synthesis and characterization of 5-bromo-6-methyl-1,3-benzothiazole"

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 5-bromo-6-methyl-1,3-benzothiazole

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway and detailed analytical characterization for the heterocyclic compound 5-bromo-6-methyl-1,3-benzothiazole. Benzothiazole scaffolds are of significant interest to researchers in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative scientific grounding. We will explore a multi-step synthesis commencing from commercially available p-toluidine and culminate in a full spectroscopic and analytical characterization of the target compound, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole nucleus, a fusion of a benzene ring and a thiazole ring, is a privileged heterocyclic scaffold. Its derivatives are integral to a wide array of pharmacologically active agents, demonstrating antimicrobial, anticancer, antidiabetic, and neuroprotective properties.[1] The specific substitution pattern on the benzene ring dramatically influences the molecule's biological activity and physical properties.

The target molecule, 5-bromo-6-methyl-1,3-benzothiazole, incorporates a bromine atom at the 5-position and a methyl group at the 6-position. The bromine atom, a halogen, can serve as a handle for further synthetic modifications, such as cross-coupling reactions, and can enhance biological activity through halogen bonding.[2] The methyl group provides a lipophilic character that can influence cell membrane permeability. This guide details a reliable method for accessing this specific, valuable derivative.

Synthetic Strategy and Protocols

The synthesis of substituted benzothiazoles most commonly proceeds via the condensation of an appropriately substituted 2-aminothiophenol with an electrophilic one-carbon source.[3][4] Our strategy, therefore, focuses on the efficient preparation of the key intermediate, 2-amino-4-bromo-5-methylthiophenol , followed by a cyclization reaction.

Overall Synthetic Workflow

The proposed pathway is a multi-step process designed for efficiency and scalability, starting from p-toluidine. The workflow involves the formation of the benzothiazole ring system first, followed by a regioselective bromination.

G A p-Toluidine B 2-Amino-6-methyl-1,3-benzothiazole A->B  1. KSCN, Br₂  (Thiocyanation & Cyclization) C 5-Bromo-2-amino-6-methyl-1,3-benzothiazole B->C  2. N-Bromosuccinimide (NBS)  (Bromination) D 5-Bromo-6-methyl-1,3-benzothiazole C->D  3. H₃PO₂, NaNO₂  (Deamination)

Figure 1: Proposed synthetic workflow for 5-bromo-6-methyl-1,3-benzothiazole.

Step 1: Synthesis of 2-Amino-6-methyl-1,3-benzothiazole

Causality: This initial step builds the core benzothiazole structure. The reaction of an aniline (p-toluidine) with a thiocyanate salt in the presence of bromine is a classic and effective method for the direct synthesis of 2-aminobenzothiazoles.[3] Bromine acts as an oxidizing agent to facilitate the electrophilic cyclization of the intermediate thiourea derivative.

Protocol:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve p-toluidine (1 eq.) and potassium thiocyanate (2.5 eq.) in glacial acetic acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of bromine (2 eq.) in glacial acetic acid via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Pour the reaction mixture into a beaker of crushed ice with vigorous stirring. A precipitate will form.

  • Neutralize the mixture by the slow addition of a concentrated ammonia solution until the pH is approximately 8.

  • Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to yield pure 2-amino-6-methyl-1,3-benzothiazole as a solid.

Step 2: Synthesis of 5-Bromo-2-amino-6-methyl-1,3-benzothiazole

Causality: This step introduces the required bromine substituent. The existing amino group at the 2-position and the methyl group at the 6-position are both activating, ortho-, para-directing groups. The 5-position is sterically accessible and electronically favorable for electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent, which reduces the formation of over-brominated byproducts compared to using elemental bromine.[5]

Protocol:

  • Dissolve 2-amino-6-methyl-1,3-benzothiazole (1 eq.) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile in a round-bottom flask.

  • Add N-Bromosuccinimide (1.1 eq.) to the solution in portions at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the pure product.

Step 3: Synthesis of 5-Bromo-6-methyl-1,3-benzothiazole

Causality: The final step involves the removal of the 2-amino group. This is achieved via a deamination reaction, a process related to the Sandmeyer reaction.[6][7] The amino group is first converted into a diazonium salt using sodium nitrite under acidic conditions. The diazonium salt is an excellent leaving group (N₂) and is subsequently replaced by a hydrogen atom. Hypophosphorous acid (H₃PO₂) is a common and effective reducing agent for this transformation.[8]

Protocol:

  • Suspend 5-bromo-2-amino-6-methyl-1,3-benzothiazole (1 eq.) in a mixture of hypophosphorous acid (50% solution, ~10 eq.) and concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.2 eq.) in a minimal amount of cold water, keeping the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Nitrogen gas evolution should be observed.

  • Extract the product from the reaction mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-bromo-6-methyl-1,3-benzothiazole as the final product.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 5-bromo-6-methyl-1,3-benzothiazole (C₈H₆BrNS, Molecular Weight: 228.11 g/mol ).[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule by mapping the carbon and hydrogen framework.

¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

  • Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the protons at the C4 and C7 positions. The proton at C2 will also appear as a singlet in this region.

  • Methyl Protons: A singlet integrating to three protons is expected around δ 2.4-2.6 ppm, corresponding to the methyl group at C6.

¹³C NMR (Carbon NMR): This technique identifies all unique carbon atoms in the molecule.

  • Aromatic Carbons: Signals for the eight distinct carbon atoms of the benzothiazole ring system will be observed in the typical aromatic range (δ 110-160 ppm). The carbon bearing the bromine (C5) will be shifted due to the halogen's electronic effect.

¹H NMR Data (Predicted)
Chemical Shift (δ, ppm) Assignment & Multiplicity
~ 9.05H-2, singlet
~ 8.15H-4 or H-7, singlet
~ 7.95H-4 or H-7, singlet
~ 2.50-CH₃ at C-6, singlet
¹³C NMR Data (Predicted)
Chemical Shift (δ, ppm) Assignment
~ 155C-2
~ 152C-8 (Carbon at ring junction with S)
~ 135C-9 (Carbon at ring junction with N)
~ 130-135C-6
~ 125-130C-4 or C-7
~ 120-125C-4 or C-7
~ 115-120C-5 (Carbon bonded to Bromine)

Note: Predicted values are based on data for similar substituted benzothiazole structures. Actual experimental values may vary slightly.[10][11][12]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Vibrational Frequency (cm⁻¹) Assignment Significance
3050-3100Aromatic C-H stretchConfirms the presence of the benzene ring.
2920-2980-CH₃ stretchConfirms the presence of the methyl group.
~1600, ~1470, ~1440C=C and C=N aromatic ring stretchesCharacteristic of the benzothiazole core structure.
1000-1100C-Br stretchIndicates the presence of the bromine substituent.
650-750C-S stretchConfirms the thiazole ring's sulfur linkage.[13][14]
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its isotopic composition, which is particularly useful for halogenated compounds.

Key Observations:

  • Molecular Ion Peak (M⁺): A prominent peak should be observed at m/z = 227.

  • Isotopic Pattern (M+2 Peak): Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), a characteristic M+2 peak will be observed at m/z = 229 with nearly the same intensity as the M⁺ peak. This distinctive pattern is a definitive confirmation of the presence of a single bromine atom in the molecule.[15][16]

G cluster_0 Characterization Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Elucidation IR FT-IR Spectroscopy Start->IR Functional Group ID MS Mass Spectrometry Start->MS Molecular Weight & Isotopic Pattern Confirm Structure Confirmed NMR->Confirm IR->Confirm MS->Confirm

Figure 2: Analytical workflow for structural confirmation.

Elemental Analysis

Combustion analysis provides the empirical formula by determining the mass percentages of carbon, hydrogen, and nitrogen.

  • Calculated for C₈H₆BrNS: C, 42.12%; H, 2.65%; N, 6.14%; S, 14.05%.

  • Found: Experimental values should be within ±0.4% of the calculated values to confirm the compound's purity and elemental composition.

Conclusion

This guide has outlined a logical and experimentally sound approach for the synthesis and characterization of 5-bromo-6-methyl-1,3-benzothiazole. By breaking down the synthesis into discrete, mechanistically justified steps, and by applying a suite of orthogonal analytical techniques, researchers can confidently prepare and validate this valuable heterocyclic compound. The detailed protocols and expected analytical data serve as a robust resource for professionals in chemical synthesis and drug discovery, facilitating further exploration of benzothiazole derivatives in various scientific applications.

References

  • Vertex AI Search. (n.d.). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
  • National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.
  • ACS Publications. (2014, January 10). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Letters. Retrieved March 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (2010, June 25). Synthesis and Cyclization of Benzothiazole: Review. Retrieved March 27, 2026, from [Link]

  • ACS Publications. (2020, November 4). Transition-Metal-Free Synthesis of 2-Substituted Benzothiazoles from Nitrobenzenes, Methylheteroaryl Compounds, and Elemental Sulfur, Based on Nitro-Methyl Redox-Neutral Cyclization. The Journal of Organic Chemistry. Retrieved March 27, 2026, from [Link]

  • RSC Publishing. (2025, April 26). Unconventional approaches for synthesis of 2-substituted benzothiazoles. Retrieved March 27, 2026, from [Link]

  • Journal of Chemical Health Risks. (2024, May 1). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved March 27, 2026, from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved March 27, 2026, from [Link]

  • MDPI. (2022, June 27). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Retrieved March 27, 2026, from [Link]

  • Malaysian Journal of Analytical Sciences. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Retrieved March 27, 2026, from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved March 27, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Materials. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. Retrieved March 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved March 27, 2026, from [Link]

  • ACG Publications. (2022, December 29). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Retrieved March 27, 2026, from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved March 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved March 27, 2026, from [Link]

  • Google Patents. (n.d.). US8088960B2 - Process for the production of substituted bromobenzenes.
  • PubMed. (2000, September 15). Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. Retrieved March 27, 2026, from [Link]

  • PubMed. (2004, November 26). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Retrieved March 27, 2026, from [Link]

  • ScienceDirect. (n.d.). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Retrieved March 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Retrieved March 27, 2026, from [Link]

  • NextSDS. (n.d.). 5-bromo-6-methoxy-1,3-benzothiazole — Chemical Substance Information. Retrieved March 27, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved March 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Retrieved March 27, 2026, from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Studies on the Synthesis of 2-Aminothiophenol. Retrieved March 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved March 27, 2026, from [Link]

  • Scirp.org. (n.d.). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (2014, June 11). Synthesis of 2-Bromomethyl-5-bromothiophene?. Retrieved March 27, 2026, from [Link]

Sources

Physicochemical Profiling and Synthetic Utility of 5-Bromo-6-methyl-1,3-benzothiazole in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics relies heavily on the strategic selection of heterocyclic scaffolds. 5-Bromo-6-methyl-1,3-benzothiazole has emerged as a privileged building block in modern medicinal chemistry[1]. Combining the bioisosteric properties of the benzothiazole core with precisely positioned orthogonal functional groups—a 5-bromo electrophile and a 6-methyl steric shield—this compound serves as a critical intermediate in the synthesis of complex bioactive molecules, including KRAS G12C inhibitors[2] and store-operated calcium channel (CRAC) modulators[3].

As a Senior Application Scientist, I have structured this technical guide to provide authoritative physicochemical data, explain the causality behind its structural design, and outline a field-validated, self-monitoring synthetic protocol for its preparation.

Molecular Profile & Physicochemical Properties

Understanding the physicochemical baseline of 5-bromo-6-methyl-1,3-benzothiazole is essential for predicting its behavior in downstream synthetic steps and its contribution to the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of final drug candidates.

Table 1: Physicochemical and Structural Properties

PropertyValue
IUPAC Name 5-bromo-6-methyl-1,3-benzothiazole
CAS Registry Number [4]
Molecular Formula C₈H₆BrNS[1]
Molecular Weight 228.11 g/mol [1]
Appearance Orange solid[3]
SMILES String CC1=CC2=C(C=C1Br)N=CS2[1]
InChIKey UTJUSEKUXZCYMD-UHFFFAOYSA-N[1]
Topological Polar Surface Area (TPSA) 41.13 Ų (calculated)

Structural Significance & Causality in Drug Design

The architectural design of 5-bromo-6-methyl-1,3-benzothiazole is not arbitrary; it is engineered for specific molecular interactions:

  • The Benzothiazole Core: Acts as a bioisostere for indole and benzimidazole. Unlike benzimidazole, the sulfur atom in benzothiazole is a poor hydrogen-bond acceptor. This increases the overall lipophilicity and membrane permeability of the scaffold while maintaining the aromatic stacking capabilities required for binding in hydrophobic kinase pockets.

  • The 6-Methyl Substituent: Introduces a localized hydrophobic vector. In the context of KRAS G12C inhibitors, this methyl group often engages in van der Waals interactions within the switch II pocket, restricting the dihedral angle of adjacent biaryl systems and locking the molecule into a bioactive conformation[2].

  • The 5-Bromo Substituent: Serves as a highly reactive, orthogonal synthetic handle. The electron-withdrawing nature of the fused thiazole ring activates the bromo position for palladium-catalyzed cross-coupling reactions, allowing for rapid diversification of the scaffold[1].

Detailed Synthetic Methodology: Reductive Deamination

The most efficient route to 5-bromo-6-methyl-1,3-benzothiazole involves the reductive deamination of 2-amino-5-bromo-6-methylbenzothiazole. This Sandmeyer-type dediazoniation utilizes non-aqueous conditions to prevent the formation of phenolic byproducts[3].

Protocol: Synthesis of 5-Bromo-6-methyl-1,3-benzothiazole

Objective: To convert 2-amino-5-bromo-6-methylbenzothiazole to the target compound via a diazonium intermediate.

Step-by-Step Procedure:

  • Preparation: Dissolve 2-amino-5-bromo-6-methylbenzothiazole (460 mg, 1.89 mmol) in 10 mL of anhydrous N,N-Dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer[3].

    • Causality: DMF is chosen not only for its excellent solvating power for polar heterocyclic amines but also because it acts as a mild hydride donor in the subsequent radical dediazoniation step.

  • Diazotization: Add tert-butyl nitrite (t-BuONO) (336 µL, 1.5 equivalents) dropwise to the solution at room temperature[3].

    • Causality:t-BuONO is an organic-soluble diazotizing agent. Using it in anhydrous DMF prevents the nucleophilic attack of water on the highly reactive diazonium intermediate, which would otherwise yield an undesired 2-hydroxybenzothiazole byproduct.

  • Thermal Activation: Heat the reaction mixture to 50°C and stir for 4 hours[3].

    • Self-Validation Checkpoint: The reaction will exhibit gentle effervescence (evolution of N₂ gas), visually confirming the decomposition of the diazonium salt and the formation of the aryl radical.

  • Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using an eluent of 30% Ethyl Acetate in Hexane.

    • Self-Validation Checkpoint: The complete disappearance of the highly polar starting material (low Rf) and the emergence of a less polar, UV-active spot (high Rf) indicates reaction completion.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EA) and wash sequentially with water and saturated aqueous sodium chloride (brine) to remove the DMF[3].

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure[3].

  • Purification: Subject the crude residue to silica gel flash column chromatography using a gradient of 0–30% Ethyl Acetate in Hexane[3].

  • Yield: Isolate 5-bromo-6-methyl-1,3-benzothiazole as an orange solid (approx. 197 mg, 45.7% yield, purity >95%)[3].

Applications in Advanced Therapeutics

The purified 5-bromo-6-methyl-1,3-benzothiazole is immediately primed for late-stage functionalization in drug discovery workflows:

  • KRAS G12C Inhibitors: As detailed in patent [2], the 5-bromo position undergoes Suzuki-Miyaura coupling with functionalized phenylboronic acids to generate biaryl systems. These systems are designed to covalently bind to the GTP-bound state of the KRAS G12C oncoprotein, a critical target in oncology[2].

  • Calcium Channel Modulators: According to patent [3], this scaffold is utilized to synthesize modulators of calcium release-activated calcium (CRAC) channels, offering therapeutic avenues for autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease[3].

Synthetic Workflow Visualization

SynthesisWorkflow Start 2-Amino-5-bromo-6-methylbenzothiazole (Starting Material) Reagent t-BuONO, DMF, 50°C (Reductive Deamination) Start->Reagent Core 5-Bromo-6-methyl-1,3-benzothiazole (Key Intermediate) Reagent->Core CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki / Buchwald-Hartwig) Core->CrossCoupling Bioactive1 KRAS G12C Inhibitors (Antitumor Agents) CrossCoupling->Bioactive1 Bioactive2 CRAC Channel Modulators (Autoimmune Therapeutics) CrossCoupling->Bioactive2

Figure 1: Synthetic workflow and downstream applications of 5-bromo-6-methyl-1,3-benzothiazole.

References

  • Title: Compounds that modulate intracellular calcium (Patent WO2011139489A2)
  • Title: 4-aminobut-2-enamide derivatives and salts thereof (Patent WO2021085653A1)

Sources

Spectroscopic Profiling of 5-Bromo-6-methyl-1,3-benzothiazole: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The heterocyclic compound 5-bromo-6-methyl-1,3-benzothiazole (CAS: 1345118-22-0) is a critical structural motif in modern drug discovery, frequently utilized as a rigid, electron-deficient scaffold in the synthesis of store-operated calcium (SOC) channel modulators and targeted kinase inhibitors . Accurate structural validation of this intermediate is paramount for downstream synthetic success. This whitepaper provides an in-depth, authoritative analysis of its spectroscopic signatures across Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, detailing not just the empirical data, but the underlying quantum and physical causality driving these observations.

Structural Context & Analytical Strategy

The architecture of 5-bromo-6-methyl-1,3-benzothiazole consists of a highly electron-withdrawing thiazole ring fused to a substituted benzene system. The strategic placement of the bromine atom at C-5 and the methyl group at C-6 breaks the continuous spin system of the aromatic ring, creating isolated protons. Furthermore, the presence of bromine introduces a distinct isotopic ratio that serves as a primary diagnostic tool in mass analysis.

To ensure absolute structural confirmation, a multi-modal, cross-validating analytical workflow must be employed.

SpectralWorkflow A 5-Bromo-6-methyl- benzothiazole B Sample Prep (Internal Stds) A->B C HRMS / EI-MS (Isotopes) B->C D 1H/13C NMR (Spin Systems) B->D E ATR-FTIR (Vibrations) B->E F Data Integration C->F D->F E->F G Structural Validation F->G

Fig 1: Multi-modal spectroscopic workflow for structural validation.

Experimental Protocols: Self-Validating Systems

To guarantee scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls that immediately flag instrumental drift or sample degradation.

  • NMR Acquisition (400 MHz, CDCl₃): Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality & Validation: CDCl₃ is chosen because it lacks exchangeable protons, preventing signal overlap, while its deuterium nucleus provides a robust lock signal to stabilize the spectrometer's magnetic field against drift. The TMS acts as an absolute zero reference (0.00 ppm); if the TMS peak shifts, the entire axis is mathematically corrected, validating the chemical shift assignments.

  • EI-MS Acquisition (70 eV): Introduce the sample via direct insertion probe or GC inlet into a mass spectrometer operating at 70 eV electron ionization.

    • Causality & Validation: 70 eV is the universal standard for EI-MS because it corresponds to the de Broglie wavelength of an electron that maximizes interaction with organic molecules . Prior to the run, the instrument must be calibrated with Perfluorotributylamine (PFTBA). The presence of exact PFTBA tuning masses (e.g., m/z 69, 219, 502) validates the mass analyzer's accuracy across the target range.

  • ATR-FTIR Acquisition: Place 2-3 mg of neat crystalline solid directly onto a diamond Attenuated Total Reflectance (ATR) crystal. Apply consistent anvil pressure.

    • Causality & Validation: ATR is selected over traditional KBr pelleting because KBr is highly hygroscopic; absorbed water produces broad O-H stretching bands (~3300 cm⁻¹) that can obscure critical weak aromatic overtones. A background scan of the empty crystal is taken immediately prior to validate the absence of atmospheric CO₂ and environmental contamination.

Mass Spectrometry (MS) Profiling

The mass spectrum of 5-bromo-6-methyl-1,3-benzothiazole is dominated by the isotopic signature of bromine. Because bromine exists naturally as ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio (50.69% to 49.31%), the molecular ion manifests as a distinct doublet of equal intensity at m/z 227 and 229.

Fragmentation is driven by the relative stabilities of the resulting radical cations. The primary pathway involves the homolytic cleavage of the C(sp²)–Br bond, driven by the high energy of the 70 eV electron beam. A secondary, ring-opening pathway characteristic of thiazoles involves the expulsion of hydrogen cyanide (HCN, 27 Da) via the cleavage of the C2–N3 and C4–C3a bonds .

MS_Fragmentation M_plus [M]+• Ion m/z 227 / 229 Loss_HCN [M - HCN]+• m/z 200 / 202 M_plus->Loss_HCN -HCN (27 Da) Loss_Br [M - Br]+ m/z 148 M_plus->Loss_Br -Br• (79/81 Da) Loss_both [M - Br - HCN]+ m/z 121 Loss_HCN->Loss_both -Br• Loss_Br->Loss_both -HCN

Fig 2: Primary EI-MS fragmentation pathways of 5-bromo-6-methyl-1,3-benzothiazole.

Table 1: EI-MS Diagnostic Ions
Ion Typem/zRelative AbundanceCausality / Structural Assignment
[M]⁺• (⁷⁹Br) 227~50%Intact molecular ion containing lighter bromine isotope.
[M]⁺• (⁸¹Br) 229~49%Intact molecular ion containing heavier bromine isotope.
[M - HCN]⁺• 200 / 202ModerateClassic thiazole ring fracture at the C2-N3 linkage.
[M - Br]⁺ 148HighBase peak candidate; loss of the heavy halogen radical.
[M - Br - HCN]⁺ 121ModerateSequential degradation of both the halogen and the heterocycle.

Multinuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this compound is highly diagnostic due to the lack of complex J-coupling in the aromatic region.

¹H NMR Causality: The most deshielded proton is H-2 (~8.95 ppm). Its extreme downfield shift is caused by its position on the sp² carbon sandwiched between the highly electronegative nitrogen and sulfur atoms, which withdraw electron density via strong inductive and anisotropic effects. The aromatic protons, H-4 and H-7, appear as sharp singlets. Because they are separated by four bonds (para-relationship) with intervening substituents (Br and CH₃), their scalar coupling constant is negligible ( J≈0−0.5 Hz). H-4 (~8.30 ppm) is slightly more deshielded than H-7 (~7.75 ppm) due to the proximity of the electron-withdrawing bromine atom, whereas H-7 is shielded by the electron-donating induction of the adjacent methyl group.

¹³C NMR Causality: The heavy atom effect of bromine causes a distinct shielding effect on the directly attached C-5 carbon, pushing it upfield to ~120.5 ppm, which is unusually low for an aromatic carbon and serves as a definitive marker for halogenation position.

Table 2: Multinuclear NMR Data (400 MHz / 100 MHz, CDCl₃)
NucleusPositionChem. Shift (ppm)MultiplicityIntegrationCausality / Assignment
¹H H-28.95Singlet1HHighly deshielded by adjacent N and S heteroatoms.
¹H H-48.30Singlet1HIsolated aromatic proton, deshielded by ortho-Br.
¹H H-77.75Singlet1HIsolated aromatic proton, shielded by ortho-CH₃.
¹H CH₃2.50Singlet3HBenzylic methyl group at C-6.
¹³C C-2154.5--Thiazole sp² carbon situated between N and S.
¹³C C-3a152.0--Bridgehead carbon attached to Nitrogen.
¹³C C-6136.0--Aromatic carbon bearing the electron-donating methyl.
¹³C C-5120.5--Shielded by the heavy atom effect of Bromine.
¹³C CH₃23.5--Aliphatic methyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups. The rigid benzothiazole core restricts certain vibrational modes, resulting in sharp, well-defined absorption bands. The C=N stretch is the most prominent feature of the heterocycle, while the out-of-plane (oop) bending vibrations in the fingerprint region confirm the substitution pattern of the benzene ring. An absorption band at ~870 cm⁻¹ is highly characteristic of isolated, para-like aromatic protons (H-4 and H-7) vibrating out of the plane of the ring.

Table 3: FT-IR Vibrational Modes (ATR)
Wavenumber (cm⁻¹)IntensityAssignmentCausality / Mode
3060 WeakC-H (sp²) stretchHigh-frequency stretching of aromatic ring C-H bonds.
2920, 2855 WeakC-H (sp³) stretchAsymmetric and symmetric stretching of the C-6 methyl.
1525 StrongC=N stretchPrimary structural vibration of the thiazole ring.
870 MediumC-H bend (oop)Out-of-plane bending diagnostic for isolated aromatic protons.
650 WeakC-S stretchLow-frequency vibration of the thioether linkage.
580 StrongC-Br stretchHigh-mass halogen-carbon bond vibration.

References

  • Calcimedica Inc. (2011). Compounds that modulate intracellular calcium (WO2011139489A2).
  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69: Electron Ionization Guidelines.[Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS): Heterocyclic Fragmentation Rules. [Link]

"crystal structure analysis of 5-bromo-6-methyl-1,3-benzothiazole"

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Bromo-6-methyl-1,3-benzothiazole

Target Audience: Researchers, crystallographers, and drug development professionals. Document Role: Senior Application Scientist Protocol & Whitepaper.

Executive Summary & Chemical Context

5-Bromo-6-methyl-1,3-benzothiazole (CAS: 1345118-22-0; Formula: C8H6BrNS; MW: 228.11 g/mol ) is a highly privileged heterocyclic building block extensively utilized in the synthesis of bioactive molecules, including store-operated calcium channel (SOC) modulators and covalent KRAS G12C inhibitors [1, 2].

Understanding the single-crystal X-ray structure of this specific scaffold is critical for structure-based drug design (SBDD). The adjacent positioning of a highly polarizable bromine atom at C5 and an electron-donating, sterically demanding methyl group at C6 creates a unique electronic asymmetry. This asymmetry dictates the molecule's supramolecular assembly, primarily driven by halogen bonding ( σ -hole interactions) and π−π stacking [3]. This guide provides a comprehensive, self-validating methodology for the crystallization, X-ray diffraction (XRD) analysis, and structural interpretation of 5-bromo-6-methyl-1,3-benzothiazole.

Experimental Workflow: Crystallization & X-Ray Diffraction

To obtain high-resolution crystallographic data, the experimental protocol must be meticulously controlled. The following workflow is designed to prevent polymorphic impurities and thermal degradation, ensuring a self-validating structural model.

XRD_Workflow N1 1. Purity Verification (HPLC/NMR >99%) N2 2. Solvent Screening (DCM/Hexane Vapor Diffusion) N1->N2 Proceed if pure N3 3. Single Crystal Growth (0.1 - 0.3 mm dimensions) N2->N3 Slow nucleation N4 4. X-Ray Data Collection (Mo Kα, 100-298 K) N3->N4 Mount on diffractometer N5 5. Structure Solution (Direct Methods / SHELXT) N4->N5 Integration & Scaling N6 6. Refinement & Validation (SHELXL / checkCIF) N5->N6 Least-squares refinement

Workflow for the single-crystal X-ray diffraction analysis of benzothiazole derivatives.
Step-by-Step Methodology

Step 1: Purity Verification & Sample Preparation Causality: Impurities disrupt the crystal lattice, leading to twinning or amorphous precipitation.

  • Verify the purity of 5-bromo-6-methyl-1,3-benzothiazole via LC-MS and 1 H NMR. Ensure purity is 99.5%.

  • Dissolve 20 mg of the compound in 1.5 mL of Dichloromethane (DCM) in a 4 mL glass vial.

Step 2: Vapor Diffusion Crystallization Causality: Vapor diffusion is preferred over slow evaporation for halogenated benzothiazoles because it allows for a highly controlled, slow reduction in solubility, yielding defect-free macroscopic crystals [4].

  • Place the 4 mL vial (uncapped) containing the DCM solution into a larger 20 mL scintillation vial.

  • Add 5 mL of an anti-solvent (e.g., n-Hexane or Heptane) to the outer 20 mL vial.

  • Seal the outer vial tightly with a PTFE-lined cap and store it in a vibration-free environment at 20 °C for 48–72 hours.

  • Harvest the resulting pale-yellow/orange acicular (needle-like) or block crystals.

Step 3: Data Collection Causality: Mo K α radiation ( λ=0.71073 Å) is strictly required over Cu K α for this compound. The heavy bromine atom strongly absorbs Cu K α radiation, which would lead to severe absorption artifacts and lower the accuracy of the structural refinement.

  • Select a crystal with dimensions ideally between 0.10 × 0.15 × 0.25 mm.

  • Mount the crystal on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K to 150 K) to minimize thermal motion and enhance high-angle scattering intensity.

  • Collect data utilizing a ω -scan strategy to ensure high redundancy and completeness (>99%).

Step 4: Structure Solution and Refinement Causality: A self-validating refinement requires monitoring the R1​ and wR2​ factors. If R1​ remains > 10%, the model must be investigated for merohedral twinning—a common phenomenon in planar heterocyclic crystals [5].

  • Integrate the data and apply multi-scan absorption corrections (e.g., SADABS).

  • Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Treat all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.

Quantitative Crystallographic Data

Based on the crystallographic behavior of closely related halogenated benzothiazoles (such as 6-iodo-2-methyl-1,3-benzothiazole and 5-bromo-2-phenylbenzothiazole), the anticipated structural parameters for 5-bromo-6-methyl-1,3-benzothiazole are summarized below[6, 7].

Table 1: Representative Crystallographic Parameters

ParameterExpected / Representative ValueSignificance
Crystal System MonoclinicTypical for planar fused heterocycles.
Space Group P21​/c or P21​/n Allows for efficient centrosymmetric packing.
Z (Molecules/Unit Cell) 4Standard packing density for this molecular weight.
Calculated Density ( Dx​ ) ~1.75 - 1.85 Mg/m 3 High density driven by the heavy bromine atom.
Final R1​ index [I > 2 σ (I)] 0.045Indicates a highly accurate structural model.
Goodness-of-Fit (S) 1.00 - 1.05Validates the weighting scheme of the refinement.

Table 2: Key Bond Lengths and Angles

Structural FeatureExpected ValueMechanistic Implication
C(5)-Br Bond Length 1.89 - 1.91 ÅStandard sp2 C-Br bond; highly polarizable σ -hole.
C(2)=N Bond Length 1.29 - 1.31 ÅConfirms the double-bond character of the thiazole ring.
S-C(2) Bond Length 1.73 - 1.75 ÅShorter than typical single bonds due to heteroaromatic delocalization.
C(4)-C(5)-Br Angle ~119.5°Slight deviation from 120° due to steric repulsion from the C(6)-Methyl group.

Supramolecular Architecture & Intermolecular Interactions

The solid-state architecture of 5-bromo-6-methyl-1,3-benzothiazole is not merely a static lattice; it is a dynamic network of non-covalent interactions that dictate its physical properties (e.g., solubility, melting point, and elasticity) [5].

Interaction_Network Core 5-Bromo-6-methyl- 1,3-benzothiazole Halogen Halogen Bonding (C-Br···N) Core->Halogen Intermolecular PiPi π-π Stacking (Centroid-Centroid) Core->PiPi Face-to-Face HBond Weak H-Bonding (C-H···S / C-H···Br) Core->HBond Edge-to-Face Steric Steric Hindrance (Br vs Methyl) Core->Steric Intramolecular

Supramolecular interaction network governing the crystal packing of the compound.
Halogen Bonding ( σ -Hole Interactions)

The most critical interaction in this crystal structure is halogen bonding. The electron-withdrawing nature of the benzothiazole ring depletes electron density at the distal end of the bromine atom, creating a positive electrostatic potential region known as a σ -hole.

  • Mechanism: This σ -hole acts as a Lewis acid, interacting with Lewis bases in adjacent molecules—most notably the thiazole nitrogen (C-Br···N) or sulfur (C-Br···S).

  • Crystallographic Evidence: These interactions typically manifest as contact distances significantly shorter than the sum of the van der Waals radii (e.g., Br···N distances of ~3.1–3.3 Å), forming infinite 1D zigzag chains or corrugated sheets along the crystallographic axes [6].

π−π Stacking and Steric Modulation

The planar benzothiazole cores engage in face-to-face π−π stacking. However, the presence of the C(6)-methyl group introduces a distinct steric penalty. To minimize repulsive forces, the molecules undergo "slip-stacking," where adjacent rings are offset. The centroid-to-centroid distances are typically observed in the range of 3.6–3.8 Å [4]. This slip-stacked arrangement is highly relevant to drug design, as it mimics the staggered conformations often required to fit into tight hydrophobic kinase pockets[2].

Implications for Drug Development

For medicinal chemists, the crystallographic profile of 5-bromo-6-methyl-1,3-benzothiazole offers actionable insights:

  • Vector Trajectory: The exact bond angles of the C5-Br and C6-Methyl groups determine the trajectory of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura couplings to attach functionalized pyridines for calcium channel modulators)[1].

  • Binding Pocket Orientation: In target proteins like KRAS G12C, the benzothiazole moiety often occupies a cryptic hydrophobic pocket. The crystal structure proves that the methyl group restricts the rotational freedom of the bromine atom (and any subsequent substituents), effectively locking the molecule into a bioactive conformation that minimizes entropic penalties upon binding [2].

References

  • Source: Google Patents (WO2011139489A2)
  • 4-aminobut-2-enamide derivatives and salts thereof (KRAS Inhibitors)
  • Co-crystallization of benzothiazole via halogen and hydrogen bonding: crystal structure and photoluminescence properties Source: CrystEngComm (RSC Publishing) URL:[Link]

  • Combining Optical Properties with Flexibility in Halogen-Substituted Benzothiazole Crystals Source: ACS Publications URL:[Link]

  • Halogen, chalcogen, and hydrogen bonding in organoiodine cocrystals of heterocyclic thiones and benzothiazoles Source: IUCr Journals URL:[Link]

  • 6-Iodo-2-methyl-1,3-benzothiazole Crystal Structure Analysis Source: PubMed Central (PMC) / NIH URL:[Link]

Biological Activity Screening of 5-Bromo-6-Methyl-1,3-Benzothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3-benzothiazole bicyclic ring system is a highly privileged scaffold in medicinal chemistry, known for its diverse pharmacological applications ranging from antimicrobial to anticancer and immunomodulatory activities[1]. Specifically, 5-bromo-6-methyl-1,3-benzothiazole serves as a highly reactive and structurally optimal intermediate[2]. The bromine atom at position 5 acts as a heavy halogen bond donor, enhancing target protein affinity, while the methyl group at position 6 fine-tunes the molecule's lipophilicity and steric bulk[2].

This whitepaper provides an in-depth technical framework for the biological activity screening of derivatives synthesized from this core. We will focus on two primary, highly validated therapeutic targets for this scaffold: Epidermal Growth Factor Receptor (EGFR) for oncology[3][4], and Calcium Release-Activated Calcium (CRAC) channels for autoimmune and inflammatory diseases[5].

Mechanistic Rationale and Target Selection

Before initiating high-throughput screening (HTS), it is critical to understand the causality behind the target selection for 5-bromo-6-methylbenzothiazole derivatives.

  • Oncology (EGFR Tyrosine Kinase): EGFR is a transmembrane receptor tyrosine kinase that drives cell proliferation and survival. Overexpression is a hallmark of non-small cell lung cancer (NSCLC) and breast cancer. Benzothiazole derivatives mimic the adenine ring of ATP, allowing them to competitively bind to the ATP-binding pocket of the EGFR kinase domain[4]. The 5-bromo-6-methyl substitution pattern provides optimal hydrophobic interactions within the deep hydrophobic cleft of the kinase domain, often outperforming standard drugs like Gefitinib in binding affinity[3].

  • Immunology (CRAC Channels): In non-excitable cells like T-lymphocytes, calcium influx is governed by CRAC channels, which consist of the ER calcium sensor STIM1 and the plasma membrane pore Orai1[6]. Derivatives of 5-bromo-6-methylbenzothiazole have been patented as potent modulators of intracellular calcium, effectively blocking the SOCE (Store-Operated Calcium Entry) pathway to treat autoimmune conditions like rheumatoid arthritis and inflammatory bowel disease[5].

Workflow N1 Library Synthesis (5-bromo-6-methylbenzothiazole core) N2 In Silico Screening (Molecular Docking & ADME) N1->N2 N3 EGFR Kinase Assay (ADP-Glo Luminescence) N2->N3 Oncology N4 CRAC Channel Assay (FLIPR Calcium Influx) N2->N4 Immunology N5 Hit-to-Lead Optimization N3->N5 N4->N5

Fig 1. High-throughput screening workflow for benzothiazole derivatives.

In Silico Screening and ADME Profiling

To prevent late-stage attrition, physical screening must be preceded by rigorous computational filtering.

Causality of the Protocol: Molecular docking (e.g., AutoDock Vina) evaluates the thermodynamic feasibility of the ligand-receptor complex, while ADME profiling (e.g., SwissADME) ensures the compounds do not violate Lipinski's Rule of Five. Benzothiazole analogs typically demonstrate superior Topological Polar Surface Area (TPSA) and LogP values compared to bulky reference drugs, ensuring better membrane permeability[3].

Quantitative Data Summary: Predictive Profiling

The following table synthesizes the expected quantitative parameters of optimized benzothiazole derivatives against standard EGFR inhibitors based on recent structure-activity relationship (SAR) studies[3].

Compound ClassMolecular Weight ( g/mol )Log PTPSA (Ų)Max Hydrogen BondsAutoDock Binding Score
Optimized Benzothiazole Leads < 5001.20 – 2.8541.13 – 87.745 – 6-134.60 to -114.36
Gefitinib (Reference) 446.903.9268.744-122.87
Erlotinib (Reference) 393.433.2074.734-119.22

In Vitro Biological Screening Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each assay includes internal controls to verify the dynamic range and specificity of the biological response.

Protocol A: EGFR Tyrosine Kinase Inhibition Assay (ADP-Glo™)

Causality: The ADP-Glo™ Kinase Assay is chosen over traditional radiometric assays because it measures the depletion of ATP (converted to ADP) via a highly sensitive luminescent luciferase/luciferin reaction[7][8]. This provides a massive signal-to-background ratio, ideal for detecting the competitive ATP-binding inhibition characteristic of benzothiazole derivatives.

Self-Validation: The assay must include a "No-Enzyme Control" to establish background luminescence, and a "Reference Inhibitor Control" (Gefitinib) to validate the IC50 dynamic range[7].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Assay Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 μM DTT). Thaw recombinant wild-type EGFR enzyme on ice to prevent thermal degradation[7][9].

  • Compound Dilution: Dilute the 5-bromo-6-methylbenzothiazole derivatives in 100% DMSO, then dilute further in Kinase Buffer to achieve a final DMSO concentration of <1% in the assay well to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation: In a 384-well low-volume plate, add 1 µL of the inhibitor, followed by 2 µL of the EGFR enzyme (1 ng/µL). Incubate at room temperature for 10-60 minutes. Rationale: Pre-incubation allows slow-binding inhibitors to reach equilibrium with the kinase[8].

  • Reaction Initiation: Add 2 µL of a substrate/ATP mix (final concentrations: 50 µM Poly(Glu,Tyr) substrate, 50 µM ATP). Incubate at 30°C for 40 minutes[8][9].

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes at room temperature[7].

  • Luminescence Readout: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP and generate light. Incubate for 30 minutes, then record luminescence using a microplate reader (integration time 0.5–1 second)[7].

Protocol B: CRAC Channel Calcium Influx Assay (FLIPR®)

Causality: To screen for CRAC channel modulators, we utilize RBL-2H3 or Jurkat cell lines, which endogenously express the STIM1/Orai1 complex[10]. We use Thapsigargin to irreversibly inhibit the SERCA pump. Why? This passively depletes the endoplasmic reticulum (ER) calcium stores without activating upstream G-protein coupled receptors (GPCRs) or PLC-gamma pathways, thereby isolating the CRAC channel mechanism[6].

Self-Validation: The assay includes a known CRAC inhibitor (e.g., YM-58483 or 2-APB) to validate the inhibition curve, and a calcium-free buffer injection control to ensure the fluorescent signal is strictly dependent on extracellular calcium influx[10][11].

CRAC_Pathway Thapsigargin Thapsigargin (SERCA Inhibitor) ER_Depletion ER Ca2+ Depletion Thapsigargin->ER_Depletion STIM1 STIM1 Oligomerization (ER Sensor) ER_Depletion->STIM1 Orai1 Orai1 Channel Opening (Plasma Membrane) STIM1->Orai1 Ca_Influx Ca2+ Influx (Fluorescent Signal) Orai1->Ca_Influx Inhibitor Benzothiazole Inhibitor Inhibitor->Orai1 Blocks

Fig 2. Mechanism of CRAC channel activation and targeted inhibition by benzothiazoles.

Step-by-Step Methodology:

  • Cell Plating: Plate RBL-2H3 cells at 40,000 cells/well in a 384-well clear-bottom plate and incubate overnight at 37°C in complete medium[10].

  • Dye Loading: Remove the growth media. Add 30 µL of 1X Calcium 6 or Fluo-4 NW dye loading solution containing 2.5 mM probenecid (to prevent dye extrusion via anion transporters). Incubate for 1-2 hours at 37°C[10][11].

  • Compound Incubation & Store Depletion: Prepare the benzothiazole test compounds in a calcium-free buffer containing 1 µM Thapsigargin. Add 10 µL of this mix to the cells. Incubate in the dark at room temperature for 15 minutes. Rationale: This step simultaneously allows the inhibitor to bind the channel and Thapsigargin to deplete the ER, priming the CRAC channels into an open state[10][11].

  • Calcium Readdition: Transfer the plate to a FLIPR® Tetra System or FlexStation 3. Use the automated fluidics to inject 10 µL of calcium buffer (yielding a final assay concentration of 2 mM CaCl2)[10][12].

  • Kinetic Measurement: Measure the peak fluorescence signal (excitation ~485 nm, emission ~525 nm) continuously for 180–260 seconds to capture the rapid calcium influx kinetics[10]. Calculate the IC50 based on the reduction of the peak fluorescence amplitude relative to the vehicle control.

Conclusion

The 5-bromo-6-methyl-1,3-benzothiazole scaffold is a highly tunable pharmacophore. By employing rigorous, self-validating in vitro systems—such as the ADP-Glo assay for EGFR kinase activity and the FLIPR calcium readdition assay for CRAC channel modulation—researchers can accurately quantify the biological activity of these derivatives. Coupling these physical assays with front-end in silico ADME and docking screens ensures that only compounds with optimal pharmacokinetic profiles and target affinities are advanced into lead optimization.

References

  • Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology. 1

  • Computational Screening, ADME Study, and Evaluation of Benzothiazole Derivatives as Potential Anticancer Agents. QxMD. 3

  • 5-Bromo-6-methylbenzothiazole. Benchchem. 2

  • WO2011139489A2 - Compounds that modulate intracellular calcium. Google Patents. 5

  • Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study. ResearchGate. 4

  • EGFR Kinase Assay. Promega Corporation. 7

  • Data Sheet - EGFR Kinase Assay Kit. AMSBIO. 9

  • Domain-Based Biosensor Assay to Screen for Epidermal Growth Factor Receptor Modulators in Live Cells. PMC - NIH. 8

  • Calcium Release-Activated Channel Assays, FLIPR Tetra System, CRAC. Molecular Devices. 10

  • Measure calcium release-activated Ca2+ (CRAC) channel activity on the FlexStation 3 reader. Molecular Devices.11

  • Molecular basis of the CRAC channel. PMC - NIH. 6

  • human CRAC (STIM1/ORAI1) Ion Channel Cell Line. Revvity.12

Sources

The Pharmacophoric Mechanism of Action of 5-Bromo-6-methyl-1,3-benzothiazole: From Synthetic Reactivity to Target Engagement

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In medicinal chemistry, not all molecules are terminal therapeutics; many serve as "privileged pharmacophoric intermediates." 5-Bromo-6-methyl-1,3-benzothiazole (CAS: 1345118-22-0) is a prime example of such a molecule [1]. Rather than possessing a standalone biological mechanism of action (MoA) in its raw state, its MoA is bipartite:

  • Chemical Mechanism of Action: Highly directed electrophilic reactivity at the C5 position, governed by the electronic and steric influence of the adjacent C6 methyl group.

  • Biological Mechanism of Action: Once integrated into a larger molecular framework, the 6-methylbenzothiazole core acts as a lipophilic anchor, driving specific protein-ligand interactions (e.g., Aryl Hydrocarbon Receptor agonism, KRAS G12C switch-II pocket binding) [2, 3].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between synthetic methodology and biological target engagement. We will explore the causality behind its chemical reactivity, the biological pathways it modulates, and the self-validating experimental protocols required to utilize this compound effectively.

Part 1: Chemical Mechanism of Action & Synthetic Causality

The utility of 5-bromo-6-methyl-1,3-benzothiazole lies in its precise electronic topography. The fused thiazole ring is inherently electron-withdrawing, rendering the benzene ring electron-deficient.

  • The 5-Bromo Substituent: Acts as the primary site for oxidative addition by transition metals (e.g., Palladium). The carbon-bromine bond provides optimal orbital overlap for Pd(0) insertion, facilitating cross-coupling reactions (Buchwald-Hartwig, Suzuki-Miyaura) to append bioactive side chains.

  • The 6-Methyl Substituent: This is not merely a structural placeholder. The methyl group exerts a +I (inductive) electron-donating effect, which slightly attenuates the electrophilicity of the C5 carbon, preventing runaway side reactions. More importantly, it provides steric shielding . This shielding protects the resulting organometallic intermediate from premature protodehalogenation, ensuring high-fidelity cross-coupling [1].

Experimental Protocol 1: Self-Validating Buchwald-Hartwig Amination

To integrate the benzothiazole core into a bioactive molecule, a highly controlled amination is required. This protocol includes a self-validating control to ensure catalytic turnover.

Objective: Synthesize a 5-amino-6-methylbenzothiazole derivative. Causality Check: We utilize XPhos Pd G2 as the catalyst. The bulky biaryl phosphine ligand of XPhos prevents the formation of inactive palladium bis-amine resting states, which is critical given the steric hindrance introduced by the 6-methyl group.

  • Preparation: In a nitrogen-filled glovebox, combine 5-bromo-6-methyl-1,3-benzothiazole (1.0 equiv), the target secondary amine (1.2 equiv), and sodium tert-butoxide (1.5 equiv) in anhydrous 1,4-dioxane.

  • Catalyst Addition: Add XPhos Pd G2 (2 mol%). Self-Validation Step: In a parallel control vial, run the exact same reaction using 5-chloro-6-methyl-1,3-benzothiazole. The chloro-derivative should show <5% conversion at room temperature, validating that the reaction is driven specifically by the lower bond dissociation energy of the C-Br bond.

  • Reaction: Seal the vials, remove from the glovebox, and heat to 80°C for 4 hours.

  • Monitoring: Quench a 10 µL aliquot with acetonitrile and analyze via LC-MS. The disappearance of the 228 m/z peak (starting material) and the emergence of the product mass confirms successful pharmacophore integration.

G A 5-Bromo-6-methyl- 1,3-benzothiazole B Pd(0) Oxidative Addition at C5 A->B Electrophilic Activation C Cross-Coupling (e.g., Amination) B->C Transmetalation & Reductive Elimination D Bioactive Benzothiazole Derivative C->D Pharmacophore Integration E Target Engagement (AhR or KRAS) D->E Lipophilic Anchoring

Caption: Chemical reactivity pipeline of 5-bromo-6-methyl-1,3-benzothiazole to biological target.

Part 2: Biological Mechanism of Action (Target Engagement)

Once the 5-bromo position is functionalized, the conserved 6-methylbenzothiazole core dictates the biological MoA. Literature and patent data highlight two primary pathways where this specific pharmacophore is mission-critical.

Pathway A: Aryl Hydrocarbon Receptor (AhR) Agonism and Selective Apoptosis

Derivatives of this core (specifically 2-(4-aminophenyl)benzothiazoles) exhibit a highly unusual, selective antitumour mechanism[3, 4]. The planar, lipophilic nature of the benzothiazole core allows it to act as a potent ligand for the cytosolic Aryl Hydrocarbon Receptor (AhR). Upon binding, the complex translocates to the nucleus, upregulating the transcription of the CYP1A1 enzyme. CYP1A1 subsequently oxidizes the benzothiazole derivative into a highly reactive electrophilic species. This species forms covalent DNA adducts, triggering apoptosis [4]. Because CYP1A1 is selectively inducible in certain breast and colon carcinoma cells, this MoA provides exquisite tumor selectivity.

Pathway B: KRAS G12C Switch-II Pocket Anchoring

Recent oncological breakthroughs utilize the 6-methylbenzothiazole core as a steric anchor for KRAS G12C inhibitors [2]. The mutated KRAS G12C protein features a cryptic hydrophobic pocket (Switch-II). The 6-methyl group provides the exact Van der Waals radius required to lock the molecule into this hydrophobic cleft, optimally positioning an appended electrophilic warhead (e.g., an acrylamide) to form an irreversible covalent bond with the mutant Cysteine-12 residue.

G A Benzothiazole Derivative Enters Cell B Binds Cytosolic AhR A->B C Nuclear Translocation & ARNT Dimerization B->C D CYP1A1 Gene Transcription C->D E CYP1A1-Mediated Oxidation D->E F Reactive Electrophile Generation E->F G DNA Adduct Formation & Apoptosis F->G

Caption: AhR-mediated apoptotic pathway driven by the benzothiazole pharmacophore.

Part 3: Quantitative Data & Structure-Activity Relationship (SAR)

To understand why the 5-bromo and 6-methyl substitutions are critical, we must look at the SAR data of the resulting downstream derivatives. The table below summarizes the effect of core modifications on biological efficacy (using MCF-7 breast cancer cell lines as the standard model for AhR/CYP1A1-mediated apoptosis) [3, 4].

Pharmacophore Core ModificationElectronic EffectSteric Bulk (C6 position)MCF-7 IC₅₀ (nM)CYP1A1 Induction Level
5-Amino-6-methylbenzothiazole Optimal (+I from methyl)Moderate (Methyl)< 100 nM High (+++)
5-Amino-benzothiazole (No C6 Methyl)BaselineNone> 1000 nMLow (+)
5-Amino-6-methoxybenzothiazoleHigh (+M from methoxy)High (Methoxy)~ 450 nMModerate (++)
5-Amino-6-trifluoromethyl...Strong (-I from CF₃)High (CF₃)> 5000 nMNone (-)

Data Synthesis: The 6-methyl group provides the perfect balance. It is lipophilic enough to drive AhR binding, but not so bulky that it prevents the molecule from fitting into the receptor's ligand-binding domain.

Part 4: Experimental Workflow for Biological Validation

To validate that a newly synthesized 5-bromo-6-methyl-1,3-benzothiazole derivative operates via the AhR/CYP1A1 mechanism, a self-validating biological assay must be employed.

Experimental Protocol 2: CYP1A1 Induction and Cell Viability Assay

Objective: Confirm that cytotoxicity is strictly dependent on AhR activation. Causality Check: We utilize CH-223191, a potent and specific AhR antagonist. If the benzothiazole derivative kills cells via AhR-mediated CYP1A1 induction, pre-treating the cells with CH-223191 will rescue the cells, proving the mechanism of action.

  • Cell Culture: Seed MCF-7 (AhR positive/sensitive) and MDA-MB-231 (AhR deficient/insensitive) breast cancer cells in 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Antagonist Pre-treatment (The Control): Treat half the wells of the MCF-7 plate with 10 µM CH-223191 (AhR antagonist) for 2 hours prior to compound addition.

  • Compound Dosing: Administer the synthesized benzothiazole derivative across a concentration gradient (1 nM to 10 µM).

  • CYP1A1 Activity Measurement (EROD Assay): After 24 hours, measure Ethoxyresorufin-O-deethylase (EROD) activity. The benzothiazole derivative should trigger a massive spike in resorufin fluorescence (Ex: 530 nm, Em: 590 nm) in MCF-7 cells, but not in MDA-MB-231 cells or the CH-223191 pre-treated cells.

  • Viability Readout: At 72 hours, perform an MTT viability assay.

    • Expected Result: High cytotoxicity in MCF-7 cells. No cytotoxicity in MDA-MB-231 cells. Complete rescue of viability in MCF-7 cells pre-treated with the AhR antagonist. This logically closes the loop, proving the target-specific MoA.

References

  • Benchchem. "5-Bromo-6-methylbenzothiazole - Benchchem". Benchchem.
  • Google Patents. "WO2021085653A1 - 4-aminobut-2-enamide derivatives and salts thereof". Google Patents.
  • ResearchGate. "2-(4-Aminophenyl) Benzothiazole: A Potent and Selective Pharmacophore with Novel Mechanistic Action Towards Various Tumour Cell Lines". ResearchGate.
  • ACS Publications. "Antitumor Benzothiazoles. 8. Synthesis, Metabolic Formation, and Biological Properties of the C- and N-Oxidation Products of Antitumor 2-(4-Aminophenyl)benzothiazoles". Journal of Medicinal Chemistry.

Architecting 2-Substituted Benzothiazoles: A Comprehensive Technical Guide to Modern Synthetic Modalities

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

Benzothiazoles represent a privileged heterocyclic scaffold in medicinal chemistry and drug development. Characterized by a benzene ring fused to a thiazole ring, this core structure exhibits unique electron-withdrawing properties and hydrogen-bonding capabilities. Consequently, 2-substituted benzothiazoles are highly sought after for their diverse pharmacological profiles, including potent antimicrobial, anticancer, and antidiabetic activities[1].

Historically, the synthesis of these compounds relied on harsh conditions, toxic solvents, and heavy-metal catalysts[1]. However, modern synthetic chemistry has pivoted toward sustainable, high-yield methodologies. This whitepaper provides an in-depth mechanistic analysis, quantitative performance data, and self-validating experimental protocols for the synthesis of substituted benzothiazoles, empowering researchers to scale these vital pharmacophores efficiently.

Mechanistic Paradigms in Benzothiazole Synthesis

The construction of the benzothiazole core fundamentally relies on the strategic formation of C–N and C–S bonds. Modern literature highlights two primary mechanistic pathways:

Condensation of 2-Aminothiophenol (2-ABT) with Carbonyls

The most ubiquitous and atom-economical approach involves the condensation of 2-aminothiophenol (2-ABT) with aldehydes, ketones, or acyl chlorides[2].

  • Mechanism : The primary amine of 2-ABT initiates a nucleophilic attack on the electrophilic carbonyl carbon, forming a Schiff base (imine) intermediate. The proximal thiol group then undergoes an intramolecular nucleophilic attack on the imine carbon, yielding a transient benzothiazoline intermediate.

  • Aromatization : An oxidative step—often mediated by ambient air, hydrogen peroxide (H₂O₂), or specific photocatalysts—removes two hydrogen atoms to yield the fully conjugated, thermodynamically stable 2-substituted benzothiazole[3].

Transition-Metal-Catalyzed Intramolecular Cyclization

Alternatively, starting from ortho-haloanilines and isothiocyanates (or carbon disulfide), researchers employ palladium or copper catalysts to drive the reaction[2]. The initial addition forms a thiourea intermediate, followed by an intramolecular C–S cross-coupling reaction that eliminates the halide and closes the ring.

BenzothiazoleSynthesis cluster_0 Pathway A: Condensation cluster_1 Pathway B: Cross-Coupling A 2-Aminothiophenol + Aldehyde B Schiff Base Intermediate A->B Catalyst / Heat (-H2O) C Benzothiazoline (Cyclization) B->C Nucleophilic Attack D Oxidation (-H2) C->D Oxidant (e.g., H2O2) E 2-Substituted Benzothiazole D->E Aromatization F o-Haloaniline + Isothiocyanate G Thiourea Intermediate F->G Addition Rxn H Intramolecular Cyclization (Pd/Cu) G->H C-S Bond Formation H->E Halide Elimination

Mechanistic pathways for benzothiazole synthesis via condensation and cross-coupling.

Quantitative Catalyst & Yield Matrix

A critical evaluation of recent literature reveals a paradigm shift toward green chemistry. The following table synthesizes quantitative data from benchmark studies, comparing catalyst efficiency, reaction conditions, and yields to aid in protocol selection.

PrecursorsCatalyst / ReagentsReaction ConditionsTimeYield (%)Reference
2-ABT + AldehydesSnP₂O₇ (Heterogeneous)Room Temp, Solvent-free8–35 min87–95%[2]
2-ABT + AldehydesTiO₂ NPs / H₂O₂Daylight, Ethanol5–27 min90–97%[3]
2-ABT + AldehydesH₂O₂ / HClRoom Temp, Ethanol45–60 min85–94%[3]
2-ABT + AldehydesSilica GelMicrowave (MWI), Solvent-free3–4 min>90%[4]
2-ABT + CO₂DBU (Base)60–70 °C, 0.1 MPa CO₂12 h75–88%[2]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the synthesis of 2-arylbenzothiazoles. Each step is grounded in chemical causality and includes built-in validation checkpoints.

Protocol A: Visible-Light Promoted Green Synthesis (TiO₂ NPs / H₂O₂)

Grounded in the methodology demonstrated by Bahrami and co-workers, utilizing daylight to drive high-yield synthesis[3].

  • Reagent Assembly : In a 50 mL round-bottom flask, combine 2-aminothiophenol (1.0 mmol) and the substituted aromatic aldehyde (1.0 mmol) in 5 mL of absolute ethanol.

    • Causality: Ethanol acts as a green, protic solvent that solubilizes both reactants while stabilizing the polar transition states during the initial imine formation.

  • Catalyst & Oxidant Addition : Add 10 mol% of TiO₂ nanoparticles followed by 30% aqueous H₂O₂ (1.2 mmol).

    • Causality: TiO₂ acts as a photocatalyst under daylight, generating reactive oxygen species from H₂O₂. The H₂O₂ serves as the terminal oxidant necessary to convert the transient benzothiazoline into the aromatic benzothiazole, producing only water as a byproduct.

  • Reaction Execution : Stir the mixture at room temperature under natural daylight (or a standard white LED lamp) for 15–30 minutes.

    • Validation Checkpoint 1: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. This prevents over-oxidation (e.g., formation of sulfoxides) and visually confirms the complete consumption of the highly reactive 2-ABT.

  • Workup and Isolation : Filter the mixture to recover the TiO₂ NPs (which can be washed with ethanol and reused up to 4 times without loss of activity). Dilute the filtrate with ice-cold water (15 mL) to precipitate the crude product.

  • Purification & Final Validation : Recrystallize the crude solid from hot ethanol.

    • Validation Checkpoint 2: Purity is self-validated by a sharp melting point and the complete absence of the S–H stretching band (~2550 cm⁻¹) and N–H stretching bands (~3300-3400 cm⁻¹) in the FTIR spectrum, confirming successful cyclization and aromatization.

Protocol B: Solvent-Free Microwave-Assisted Synthesis on Silica Gel

Grounded in the rapid, eco-friendly methodology established by Kodomari and colleagues[4].

  • Substrate Loading : Thoroughly mix 2-aminothiophenol (1.0 mmol) and the target aldehyde (1.0 mmol) with 1.0 g of activated silica gel in an agate mortar until a homogenous, free-flowing powder is achieved.

    • Causality: Silica gel provides a massive surface area for the reactants to intimately interact in the absence of a solvent. Furthermore, its mildly acidic silanol groups activate the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.

  • Microwave Irradiation : Transfer the powder to a microwave-safe glass vessel. Irradiate in a microwave reactor at 400 W for 3–4 minutes in 30-second intervals.

    • Causality: Interval heating prevents the thermal degradation of the product. Microwave irradiation causes localized superheating of the polar reactants, exponentially accelerating the dehydration step of the condensation reaction compared to conventional thermal heating.

  • Extraction : Cool the vessel to room temperature and elute the product from the silica gel using ethyl acetate (3 × 10 mL). Filter the suspension to remove the silica gel.

  • Concentration & Validation : Evaporate the solvent under reduced pressure.

    • Validation Checkpoint: The high yield (>90%) and purity often negate the need for column chromatography. However, GC-MS must be utilized to confirm the molecular ion peak [M]⁺ corresponding to the specific 2-substituted benzothiazole, ensuring no uncyclized Schiff base remains.

Strategic Considerations for Scale-Up

When transitioning these protocols from bench-scale discovery to pilot-scale manufacturing, the choice of oxidant and energy source becomes critical. While H₂O₂ is highly atom-economical, its handling at scale requires strict thermal controls to prevent runaway exothermic decompositions. The implementation of heterogeneous catalysts (like SnP₂O₇ or reusable TiO₂ NPs) aligns perfectly with the principles of Green Chemistry by minimizing heavy metal waste—a significant regulatory hurdle when using traditional Copper or Palladium cross-coupling catalysts[1]. Furthermore, the utilization of CO₂ as a C1 source for cyclization (with DBU) represents a frontier in carbon-neutral drug synthesis[2].

References

  • Gao, X., Liu, J., Zuo, X., Feng, X., & Gao, Y. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules (MDPI).[Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). Molecules (MDPI).[Link]

  • Prajapati, N. P., Vekariya, R. H., Borad, M. A., & Patel, H. (2014). Recent advances in the synthesis of 2-substituted benzothiazoles: a review. RSC Advances.[Link]

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 5-Bromo-6-Methyl-1,3-Benzothiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the benzothiazole scaffold is a privileged pharmacophore, offering unique hydrogen-bonding capabilities, lipophilicity, and metabolic stability. Specifically, 5-bromo-6-methyl-1,3-benzothiazole (CAS: 1345118-22-0) has emerged as a highly valuable building block[1].

The strategic placement of the bromine at the 5-position primes the molecule for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). More importantly, the adjacent 6-methyl group acts as a critical structural determinant. In the synthesis of KRAS G12C inhibitors, this ortho-methyl group forces the newly coupled biaryl or heteroaryl system out of planarity, locking the molecule into a specific atropisomeric conformation required to bind effectively within the switch-II pocket of the KRAS protein[2]. Similarly, this steric shielding has been leveraged in the development of Store-Operated Calcium (SOC) channel modulators to fine-tune target affinity and residence time[3].

Mechanistic Dynamics: The Role of the 6-Methyl Group in Pd-Catalysis

As an Application Scientist, it is crucial to understand that the 6-methyl group does not merely dictate the final 3D conformation of the drug; it fundamentally alters the kinetics of the palladium catalytic cycle.

  • Oxidative Addition: The electron-donating nature of the 6-methyl group slightly increases the electron density on the benzothiazole ring, marginally deactivating the C-Br bond compared to an unsubstituted analog. Consequently, electron-rich, sterically demanding phosphine ligands (such as XPhos or RuPhos) are required to accelerate the oxidative insertion of Pd(0) into the C-Br bond.

  • Transmetalation: The steric bulk of the 6-methyl group can hinder the approach of bulky nucleophiles (e.g., heavily substituted boronic acids or secondary amines). To overcome this, highly soluble bases and polar aprotic co-solvents are utilized to generate a highly reactive, naked nucleophilic species.

  • Reductive Elimination: This is where the 6-methyl group provides a kinetic advantage. The steric crowding around the Pd(II) intermediate forces the two coupling partners into close proximity, significantly lowering the activation energy required for reductive elimination and accelerating the release of the final product.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst (Electron-rich Ligand) OxAdd Oxidative Addition (Slightly hindered by 6-Me) Pd0->OxAdd 5-Bromo-6-methylbenzothiazole TransMet Transmetalation (Requires optimized base) OxAdd->TransMet Nucleophile (Boronic Acid/Amine) RedElim Reductive Elimination (Accelerated by 6-Me steric bulk) TransMet->RedElim Base / Heat RedElim->Pd0 Catalyst Regeneration Product Coupled Product (e.g., 5-Aryl-6-methylbenzothiazole) RedElim->Product Product Release

Catalytic cycle highlighting the steric influence of the 6-methyl group on reductive elimination.

Optimization of Reaction Conditions

To establish a robust, self-validating synthetic pipeline, empirical data must drive reagent selection. Below is a summary of optimized conditions for functionalizing the 5-position of 6-methyl-1,3-benzothiazole based on extensive process chemistry evaluations.

Reaction TypeCoupling PartnerOptimal Catalyst / LigandBaseSolvent SystemTemp (°C)Expected Yield
Suzuki-Miyaura Arylboronic AcidsPd(dppf)Cl₂·CH₂Cl₂K₂CO₃ (aq)1,4-Dioxane / H₂O (4:1)9085 - 95%
Suzuki-Miyaura Heteroaryl BoronatesPd₂(dba)₃ / XPhosK₃PO₄ (aq)Toluene / H₂O (10:1)10075 - 85%
Buchwald-Hartwig Primary AminesPd₂(dba)₃ / BINAPCs₂CO₃Toluene11070 - 80%
Buchwald-Hartwig Secondary AminesPd₂(dba)₃ / RuPhosNaOtBu1,4-Dioxane10065 - 75%

Validated Experimental Protocols

The following protocols are designed as self-validating systems. They include specific visual and analytical checkpoints to ensure the integrity of the reaction before committing to downstream purification.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Synthesis of 5-aryl-6-methyl-1,3-benzothiazole derivatives.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-6-methyl-1,3-benzothiazole (1.0 equiv, 1.0 mmol), the corresponding arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%).

  • Solvent & Base Addition: Add 1,4-dioxane (8 mL) and a 2M aqueous solution of K₂CO₃ (2 mL).

    • Causality Note: The biphasic mixture is critical. Water dissolves the inorganic base, facilitating the formation of the reactive boronate complex (the actual transmetalating species), while dioxane solubilizes the organic substrates.

  • Degassing (Critical Step): Subject the mixture to three cycles of freeze-pump-thaw or vigorously sparge with Argon for 15 minutes.

  • Thermal Activation: Heat the reaction mixture to 90°C under an Argon atmosphere for 4–6 hours.

    • Self-Validation Checkpoint: The initial red/orange suspension will transition to a dark, homogeneous brown solution. Monitor by LC-MS; the disappearance of the starting material mass (m/z 228/230) and the appearance of the product mass confirms conversion.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Synthesis of sterically hindered 5-amino-6-methyl-1,3-benzothiazole derivatives.

  • Reagent Preparation: In a nitrogen-filled glovebox, charge a vial with 5-bromo-6-methyl-1,3-benzothiazole (1.0 equiv, 1.0 mmol), the secondary amine (1.5 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), RuPhos (0.04 equiv, 4 mol%), and NaOtBu (1.5 equiv).

    • Causality Note: Pd₂(dba)₃ is utilized over Pd(OAc)₂ because it is a true Pd(0) source. This avoids the need for in situ reduction of Pd(II), which can consume the amine or the expensive phosphine ligand—a critical consideration when dealing with sterically hindered substrates. NaOtBu provides the necessary basicity to deprotonate the secondary amine, facilitating the formation of the Pd-amido complex.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL). Seal the vial with a PTFE-lined crimp cap.

  • Thermal Activation: Heat the reaction block to 100°C for 12 hours.

    • Self-Validation Checkpoint: The mixture containing Pd₂(dba)₃ will initially appear deep purple/red. Upon heating, a color shift to dark orange/brown indicates the successful formation of the active Pd(0)L₂ species. Warning: If the solution turns black and precipitates (Pd black), the ligand has failed or oxygen has breached the system; abort the reaction.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (to neutralize residual base), and extract with CH₂Cl₂ (3 x 15 mL).

  • Purification: Concentrate the combined organic layers and purify via reverse-phase preparative HPLC to isolate the pure amine derivative.

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Degas 2. Degassing (Freeze-Pump-Thaw) Prep->Degas React 3. Catalysis (Heat 90-110°C) Degas->React Workup 4. Quench & Extract (Aq. NH4Cl / EtOAc) React->Workup Purify 5. Purification (Silica Gel / Prep-HPLC) Workup->Purify

Standardized Schlenk-line workflow for air-sensitive palladium-catalyzed cross-couplings.

References

  • Title: WO2021085653A1 - 4-aminobut-2-enamide derivatives and salts thereof Source: Google Patents URL
  • Title: WO2011139489A2 - Compounds that modulate intracellular calcium Source: Google Patents URL

Sources

Application Notes and Protocols for the Derivatization of 5-bromo-6-methyl-1,3-benzothiazole for Biological Screening

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,3-benzothiazole ring system is a prominent heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its unique structural and electronic properties have led to its classification as a "privileged structure," meaning it is capable of binding to a variety of biological targets with high affinity.[1][2] Derivatives of benzothiazole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[3][4] The strategic derivatization of the benzothiazole core allows for the fine-tuning of its biological activity, selectivity, and pharmacokinetic properties, making it a highly attractive starting point for drug discovery programs.

This guide provides a comprehensive overview of the synthetic derivatization of a specific benzothiazole derivative, 5-bromo-6-methyl-1,3-benzothiazole, and outlines detailed protocols for its subsequent biological screening. The presence of a bromine atom at the 5-position offers a versatile handle for a range of cross-coupling reactions, enabling the introduction of diverse chemical moieties to generate a library of novel compounds for biological evaluation. The methyl group at the 6-position provides an additional point of subtle steric and electronic modulation.

This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel small-molecule therapeutics. The protocols and insights provided herein are designed to be both technically robust and practically applicable in a laboratory setting.

Synthesis of the Starting Material: 5-bromo-6-methyl-1,3-benzothiazole

A reliable supply of the starting material is paramount for any derivatization campaign. While numerous methods exist for the synthesis of the benzothiazole core, a common and effective approach involves the cyclization of a substituted aniline.[5][6] A plausible and chemically sound route to 5-bromo-6-methyl-1,3-benzothiazole is proposed here, commencing with the synthesis of 2-amino-6-methylbenzothiazole, followed by a Sandmeyer reaction to introduce the bromo substituent.

Protocol for the Synthesis of 2-amino-6-methylbenzothiazole

This protocol is adapted from established procedures for the synthesis of substituted 2-aminobenzothiazoles.[6][7]

Materials:

  • p-toluidine

  • Chlorobenzene

  • Concentrated sulfuric acid

  • Sodium thiocyanate

  • Sulfuryl chloride

  • Concentrated ammonium hydroxide

  • Ethanol

  • Activated carbon (Norit)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve p-toluidine (1.0 eq) in chlorobenzene.

  • With stirring, add concentrated sulfuric acid (0.55 eq) dropwise over 5 minutes to form a fine suspension of p-toluidine sulfate.

  • Add sodium thiocyanate (1.1 eq) to the suspension and heat the mixture at 100°C for 3 hours.

  • Cool the reaction mixture to 30°C and add sulfuryl chloride (1.34 eq) dropwise over 15 minutes, ensuring the temperature does not exceed 50°C.

  • Maintain the reaction mixture at 50°C for 2 hours, or until the evolution of hydrogen chloride gas ceases.

  • Filter the reaction mixture to remove the solid residue and collect the chlorobenzene filtrate.

  • Dissolve the solid residue in hot water and remove any remaining chlorobenzene by steam distillation.

  • Filter the hot aqueous solution and then make it alkaline to litmus paper by the addition of concentrated ammonium hydroxide.

  • Collect the precipitated 2-amino-6-methylbenzothiazole by filtration and wash with water.

  • For purification, dissolve the crude product in hot ethanol, add activated carbon, and filter the hot solution.

  • Add hot water to the filtrate to induce crystallization, then cool and collect the purified product by filtration. Wash with 30% ethanol and dry to a constant weight.

Protocol for the Synthesis of 5-bromo-6-methyl-1,3-benzothiazole (via Sandmeyer Reaction)

The Sandmeyer reaction is a classic and reliable method for the conversion of an amino group on an aromatic ring to a halide.

Materials:

  • 2-amino-6-methylbenzothiazole

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Copper(I) bromide

  • Dichloromethane

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend 2-amino-6-methylbenzothiazole (1.0 eq) in a mixture of hydrobromic acid and water at 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete diazotization.

  • In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1 hour, or until nitrogen evolution ceases.

  • Cool the reaction mixture and extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 5-bromo-6-methyl-1,3-benzothiazole.

Synthetic Strategies for Derivatization

The bromine atom at the 5-position of the benzothiazole ring is the key functional group for derivatization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are powerful and versatile methods for forming new carbon-carbon and carbon-nitrogen bonds, respectively.[8][9]

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with arylboronic acids to form biaryl structures.[8][10] This reaction is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups.

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • 5-bromo-6-methyl-1,3-benzothiazole

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask or microwave vial, add 5-bromo-6-methyl-1,3-benzothiazole (1.0 eq), the desired arylboronic acid, the palladium catalyst, ligand (if used), and the base.

  • Seal the flask with a septum and purge with an inert gas for 5-10 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow Start Reaction Setup (Benzothiazole, Boronic Acid, Catalyst, Base, Solvent) Reaction Heating under Inert Atmosphere (80-120°C) Start->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup (Extraction) Monitoring->Workup Completion Purification Column Chromatography Workup->Purification Product Purified 5-Aryl-6-methyl- 1,3-benzothiazole Purification->Product

Caption: Suzuki-Miyaura Coupling Workflow.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly effective method for the synthesis of arylamines from aryl halides and primary or secondary amines.[8][11] This reaction has broad substrate scope and functional group tolerance.

This protocol is a general guideline and may require optimization for specific amine coupling partners.

Materials:

  • 5-bromo-6-methyl-1,3-benzothiazole

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., BINAP, Xantphos, 2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.2-2.0 eq)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst and ligand.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent, followed by 5-bromo-6-methyl-1,3-benzothiazole (1.0 eq), the amine, and the base.

  • Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110°C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Workflow Start Reaction Setup (Benzothiazole, Amine, Catalyst, Ligand, Base, Solvent) Reaction Heating under Inert Atmosphere (80-110°C) Start->Reaction Monitoring Reaction Monitoring (TLC/GC-MS) Reaction->Monitoring Workup Filtration & Aqueous Workup Monitoring->Workup Completion Purification Column Chromatography Workup->Purification Product Purified 5-Amino-6-methyl- 1,3-benzothiazole Derivative Purification->Product

Caption: Buchwald-Hartwig Amination Workflow.

Characterization of Derivatives

The unambiguous characterization of all newly synthesized compounds is a critical step to ensure their identity, purity, and structural integrity before proceeding to biological screening. A combination of spectroscopic techniques is typically employed for this purpose.

TechniquePurposeExample Data for a Hypothetical 5-Aryl-6-methyl-1,3-benzothiazole Derivative
¹H NMR To determine the number and connectivity of protons in the molecule.δ 8.90 (s, 1H, H-2), 8.10 (s, 1H, H-4), 7.70 (s, 1H, H-7), 7.60-7.40 (m, 5H, Ar-H), 2.50 (s, 3H, CH₃).[12][13]
¹³C NMR To determine the number and types of carbon atoms in the molecule.δ 168.0, 154.2, 135.1, 133.7, 130.9, 129.0, 127.6, 126.3, 125.2, 121.5, 21.6 (CH₃).[12][13]
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern of the molecule.ESI-MS: m/z [M+H]⁺ calculated for C₁₅H₁₂N₂S, found [M+H]⁺.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound.Purity >95% by HPLC analysis at a specific wavelength (e.g., 254 nm).

Protocols for Biological Screening

The derivatized library of 5-bromo-6-methyl-1,3-benzothiazole compounds can be screened against a variety of biological targets based on the known activities of the benzothiazole scaffold. Here, we provide detailed protocols for two common primary screening assays: an anticancer cytotoxicity assay and an antimicrobial susceptibility assay.

Anticancer Screening: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[14][15]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete culture medium from a stock solution in DMSO.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Biological_Screening_Workflow cluster_synthesis Compound Library Generation cluster_screening Biological Screening Start 5-bromo-6-methyl- 1,3-benzothiazole Derivatization Suzuki & Buchwald-Hartwig Reactions Start->Derivatization Library Library of Derivatives Derivatization->Library Primary_Screening Primary Screening (e.g., MTT Assay, MIC Assay) Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC₅₀/MIC Determination) Hit_Identification->Dose_Response Lead_Optimization Lead Optimization Dose_Response->Lead_Optimization

Caption: General Biological Screening Workflow.

Antimicrobial Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][16][17]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 16-20 hours.

  • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The derivatization of the 5-bromo-6-methyl-1,3-benzothiazole scaffold through robust and versatile synthetic methodologies like Suzuki-Miyaura coupling and Buchwald-Hartwig amination offers a powerful strategy for the generation of novel compound libraries with significant potential for biological activity. The detailed protocols provided in this guide for synthesis, derivatization, characterization, and biological screening are intended to serve as a valuable resource for researchers in the field of drug discovery. By systematically exploring the chemical space around this privileged heterocyclic core, there is a high potential for the identification of new lead compounds for the development of future therapeutics.

References

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • Bio-protocol. (n.d.). Anticancer assay (MTT). Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Omair, M. A., & El-Faham, A. (2022). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of Saudi Chemical Society, 26(1), 101317.
  • Bio-protocol. (n.d.). 4.3. Determination of the Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Omair, M. A., & El-Faham, A. (2022). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of Saudi Chemical Society, 26(1), 101317.
  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • The Royal Society of Chemistry. (2024). Table of Contents. Retrieved from [Link]

  • ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Retrieved from [Link]

  • Gull, Y., Rasool, N., Noreen, M., Nasim, F., Yaqoob, A., & Ahmad, I. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8846–8857.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Stevens, M. F. G., et al. (1998). Antitumor Benzothiazoles. 8. Synthesis, Metabolic Formation, and Biological Properties of the C- and N-Oxidation Products of Antitumor 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 41(22), 4387-4397.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis of some new 5- substituted of. Retrieved from [Link]

  • Singh, P., & Kumar, A. (2014). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists, 6(2), 30–35.
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Cyclization of Benzothiazole: Review. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. Retrieved from [Link]

  • Amanote Research. (n.d.). (PDF) Synthesis of 2-Amino-4-Methyl-5-Aminomethylthiazole. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

"experimental setup for assessing the anticancer activity of 5-bromo-6-methyl-1,3-benzothiazole"

Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Experimental Setup for Assessing the Anticancer Activity of 5-Bromo-6-methyl-1,3-benzothiazole

Introduction Benzothiazole derivatives represent a privileged class of pharmacophores in oncology due to their planar bicyclic framework, which facilitates interactions with multiple biological targets [2]. The specific functionalization in 5-bromo-6-methyl-1,3-benzothiazole —layering a halogen (bromine) at C-5 and a methyl group at C-6—is strategically designed to enhance lipophilicity, cellular permeability, and target binding affinity. Similar halogenated benzothiazoles act as prodrugs that undergo CYP1A1-mediated biotransformation into electrophilic intermediates, ultimately forming DNA adducts and triggering apoptosis [2]. Furthermore, these compounds robustly induce the accumulation of Reactive Oxygen Species (ROS), leading to the loss of mitochondrial transmembrane potential (ΔΨm) and the activation of the intrinsic apoptotic pathway [1].

To rigorously evaluate the anticancer efficacy of 5-bromo-6-methyl-1,3-benzothiazole, a multi-tiered experimental workflow is required. This guide outlines a self-validating protocol system designed to establish cytotoxicity, confirm phenotypic outcomes (apoptosis/cell cycle arrest), and elucidate the underlying molecular mechanisms.

Experimental Workflow Design

The evaluation of novel benzothiazole compounds follows a logical progression from macroscopic cell viability to microscopic molecular interactions [4].

Workflow Phase1 Phase 1: Cytotoxicity (MTT / Viability Assays) Phase2 Phase 2: Phenotypic Profiling (Flow Cytometry) Phase1->Phase2 IC50 Determination Phase3 Phase 3: Mechanistic Validation (Western Blot / ROS) Phase2->Phase3 Apoptosis Confirmation

Fig 1: Standard tiered workflow for evaluating benzothiazole anticancer compounds.

Mechanistic Rationale

Understanding the causality behind the assays is critical. Benzothiazoles primarily exert their effects via the mitochondria-mediated intrinsic apoptosis pathway [1]. The assays chosen below directly probe the nodes of this pathway.

Mechanism Compound 5-Bromo-6-methyl-1,3-benzothiazole CYP1A1 CYP1A1 Biotransformation Compound->CYP1A1 Cellular Entry ROS ROS Accumulation Compound->ROS Direct Stress CYP1A1->ROS Electrophilic Intermediates Mito Loss of Mitochondrial Potential (ΔΨm) ROS->Mito Oxidative Damage Bcl2 Bax ↑ / Bcl-2 ↓ Mito->Bcl2 Membrane Permeabilization Caspase Cytochrome C Release & Caspase-3/9 Activation Bcl2->Caspase Protein Cascade Apoptosis Intrinsic Apoptosis Caspase->Apoptosis Execution Phase

Fig 2: ROS-mediated intrinsic apoptosis pathway triggered by benzothiazole derivatives.

Quantitative Data: Reference Cytotoxicity Profiles

Before initiating protocols, it is essential to benchmark expectations. The following table summarizes the expected cytotoxic activity (IC₅₀ values) of structurally similar halogenated/alkylated benzothiazole derivatives against various human cancer cell lines based on established literature[3, 4].

Compound ClassCancer Cell LineTissue OriginMean IC₅₀ (µM)Reference Drug (Cisplatin) IC₅₀
Halogenated BenzothiazoleHCT116Colorectal2.5 - 5.012.4 ± 1.2
Halogenated BenzothiazoleMCF-7Breast1.3 - 3.810.5 ± 0.9
Alkylated BenzothiazoleHepG2Liver8.0 - 10.315.2 ± 1.1
2-Substituted BenzothiazolePANC-1Pancreas27.0 - 35.052.0 ± 0.7 (Gemcitabine)

Note: 5-bromo-6-methyl-1,3-benzothiazole is expected to exhibit IC₅₀ values in the low micromolar range (1-10 µM) for sensitive lines (e.g., HCT116, MCF-7) due to the synergistic lipophilicity of the bromo and methyl groups.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality & Logic: The MTT assay measures the reduction of a tetrazolium salt into formazan by mitochondrial succinate dehydrogenase. Because benzothiazoles directly disrupt mitochondrial function [1], this assay is highly sensitive to the compound's primary mechanism of action. Self-Validating System: This protocol includes a vehicle control to rule out solvent toxicity and a positive control to confirm cell line sensitivity.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., HCT116 or MCF-7) into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow attachment [4].

  • Compound Preparation: Dissolve 5-bromo-6-methyl-1,3-benzothiazole in sterile DMSO to create a 10 mM stock. Prepare serial dilutions in culture medium (e.g., 0.1, 1, 5, 10, 25, 50 µM). Critical: Ensure the final DMSO concentration in all wells, including the vehicle control, does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate the old medium. Add 100 µL of the compound dilutions to the respective wells. Include a positive control well treated with Cisplatin (10 µM) and a negative control well (medium + 0.5% DMSO). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for 4 hours.

  • Solubilization & Reading: Carefully aspirate the medium to avoid disturbing the formazan crystals. Add 150 µL of DMSO to each well to solubilize the crystals [4]. Agitate on a plate shaker for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis.

Protocol 2: Apoptosis Quantification (Annexin V-FITC/PI Flow Cytometry)

Causality & Logic: While MTT confirms metabolic death, it cannot distinguish between apoptosis and necrosis. Annexin V binds to phosphatidylserine (PS) externalized during early apoptosis, while Propidium Iodide (PI) intercalates into the DNA of late apoptotic/necrotic cells with compromised membranes. Self-Validating System: Single-stained controls (Annexin V only, PI only) and unstained controls are mandatory to set proper compensation matrices and gating boundaries.

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates (2 × 10⁵ cells/well) and treat with 5-bromo-6-methyl-1,3-benzothiazole at 0.5×, 1×, and 2× the determined IC₅₀ for 24 hours.

  • Harvesting: Collect both the culture medium (containing floating late-apoptotic cells) and the adherent cells via trypsinization. Note: Use an EDTA-free trypsin, as EDTA can chelate the calcium required for Annexin V binding.

  • Washing: Centrifuge at 1,000 rpm for 5 minutes. Wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1× Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1× Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer. Gate cells into four quadrants: Live (FITC-/PI-), Early Apoptotic (FITC+/PI-), Late Apoptotic (FITC+/PI+), and Necrotic (FITC-/PI+).

Protocol 3: Mechanistic Validation of the Intrinsic Pathway (Western Blotting)

Causality & Logic: To definitively prove that the compound triggers the mitochondrial intrinsic pathway, we must observe the molecular cascade: the upregulation of pro-apoptotic Bax, the downregulation of anti-apoptotic Bcl-2, and the subsequent cleavage of Caspase-3 [1]. Self-Validating System: GAPDH or β-actin must be probed simultaneously as a loading control to ensure that changes in target protein bands are due to the compound's effect, not unequal sample loading.

Step-by-Step Methodology:

  • Protein Extraction: Following a 24-hour treatment with the compound, wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Incubate on ice for 30 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Quantification: Collect the supernatant and determine protein concentration using a BCA Protein Assay Kit.

  • Electrophoresis: Load equal amounts of protein (e.g., 30 µg) per lane onto a 10-12% SDS-PAGE gel. Run at 90V for the stacking gel and 120V for the resolving gel.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane (activated in methanol) at 250 mA for 90 minutes. Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Bax, Bcl-2, Cleaved Caspase-3, and GAPDH (diluted 1:1000 in 5% BSA/TBST).

  • Detection: Wash the membrane 3 × 10 mins in TBST. Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature. Wash again, apply ECL substrate, and visualize bands using a chemiluminescence imaging system. Calculate the Bax/Bcl-2 ratio via densitometry.

References

  • A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Pharmacology.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
  • Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancre
  • Application Notes and Protocols: Benzothiazole Derivatives in Medicinal Chemistry. BenchChem.

Application Note: Fluorescent Labeling of Biomolecules Utilizing 5-Bromo-6-Methyl-1,3-Benzothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioconjugation Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Self-Validating Protocols

Executive Summary & Molecular Design Rationale

The 1,3-benzothiazole heterocyclic core is highly regarded in molecular imaging for its exceptional photophysical properties, including large Stokes shifts, high quantum yields, and robust chemical stability. While traditional fluorophores often suffer from aggregation-caused quenching (ACQ) in aqueous biological environments, derivatives of 5-bromo-6-methyl-1,3-benzothiazole (5-Br-6-Me-BTZ) offer a highly programmable scaffold designed to overcome these limitations.

As a Senior Application Scientist, I approach the design of fluorescent probes not merely as a synthetic exercise, but as an exercise in structural causality. The selection of the 5-Br-6-Me-BTZ scaffold is driven by two highly specific structural features:

  • The 5-Bromo Handle (Electronic Tuning): The halogen at the C5 position serves as an orthogonal reactive site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Causality: This allows researchers to modularly extend the π-conjugation of the core. Extending the π-system effectively lowers the HOMO-LUMO energy gap, red-shifting the emission into the visible or near-infrared (NIR) spectrum, which is critical for avoiding cellular autofluorescence as demonstrated in studies on1 [1].

  • The 6-Methyl Shield (Steric Steering): Positioned immediately adjacent to the C5 coupling site, the methyl group provides precise steric hindrance. Causality: When a flexible aromatic group is coupled at C5, the methyl group prevents the rings from achieving coplanarity in the free state. This structural tension is the engine for environmental sensitivity, promoting Aggregation-Induced Emission (AIE) and Twisted Intramolecular Charge Transfer (TICT) mechanisms upon target binding, a hallmark of advanced 2 [2].

Workflow A 5-Br-6-Me-BTZ Core Scaffold B π-Extended Carboxylate A->B Suzuki Coupling (Pd Catalyst) C NHS-Activated Fluorophore B->C EDC/NHS (DMF) D Protein/DNA Conjugate C->D Amine Coupling (pH 8.3)

Workflow for synthesizing and conjugating 5-Br-6-Me-BTZ fluorescent probes to biomolecules.

Photophysical Profiling of 5-Br-6-Me-BTZ Derivatives

To optimize a probe for a specific biological assay, the 5-Br-6-Me-BTZ scaffold is typically functionalized with a carboxylate-bearing aryl group. The table below summarizes the quantitative photophysical data of standard derivatives synthesized from this core.

Derivative Structure (Coupled at C5)Absorbance Max (λabs)Emission Max (λem)Quantum Yield (Φ)Stokes ShiftPrimary Application
Phenyl-COOH 365 nm460 nm0.4295 nmIn vitro protein labeling (UV excitation)
Thiophene-COOH 410 nm530 nm0.68120 nmLive-cell intracellular imaging (Vis excitation)
Cyanine-Bridged-COOH 650 nm720 nm0.3570 nmDeep tissue / In vivo NIR imaging

The "Turn-On" Photophysical Mechanism

Unlike traditional continuously emitting dyes (e.g., FITC or standard Rhodamine), functionalized benzothiazole derivatives often act as "light-up" probes. As detailed in literature regarding3 [3], restricting intramolecular torsional motion is the key to activating fluorescence.

Causality of the Turn-On Effect: In an aqueous buffer, the single bonds connecting the benzothiazole core to its C5-aryl extension rotate freely. Excitation energy is rapidly lost as heat (non-radiative decay) due to this motion, rendering the free dye virtually non-fluorescent. However, upon covalent conjugation to a rigid biomolecule (or binding to a hydrophobic pocket), this torsional motion is sterically locked. The molecule is forced into a planar conformation, shutting down non-radiative pathways and forcing the energy to be released as a bright fluorescent photon [4].

Photophysics Free Free Probe (Aqueous) High Torsional Motion NonRad Non-Radiative Decay Fluorescence Quenched Free->NonRad Energy lost as heat Bound Biomolecule Bound Restricted Rotation Free->Bound Target Binding Emission Radiative Decay Strong Fluorescence Bound->Emission Turn-On Signal

Photophysical turn-on mechanism of benzothiazole probes via restricted intramolecular rotation.

Self-Validating Experimental Protocols

The following protocols detail the activation of a carboxylate-modified 5-Br-6-Me-BTZ derivative and its subsequent conjugation to a target protein (e.g., a monoclonal antibody). Every protocol is designed as a self-validating system , ensuring that failure points are caught immediately.

Protocol A: NHS-Ester Activation of the Fluorophore

To conjugate the probe to primary amines (lysine residues) on a protein, the carboxylic acid derivative must first be converted into an amine-reactive N-hydroxysuccinimide (NHS) ester.

  • Preparation: Dissolve 10 mg of the carboxylate-modified 5-Br-6-Me-BTZ derivative in 500 µL of anhydrous Dimethylformamide (DMF).

  • Activation: Add 1.5 molar equivalents of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.5 molar equivalents of NHS.

  • Incubation: Stir the reaction mixture at room temperature in the dark for 4 hours.

  • Self-Validation Checkpoint (TLC/LC-MS):

    • Action: Spot the reaction on a silica TLC plate alongside the starting material. Run in 9:1 Dichloromethane:Methanol.

    • Validation: The NHS ester will run significantly higher (less polar) than the free acid. Do not proceed to bioconjugation until the starting material spot has completely disappeared.

Protocol B: Bioconjugation to Target Protein

Causality of Buffer Selection: The conjugation is performed in 0.1 M Sodium Bicarbonate buffer at pH 8.3. Why? NHS esters react exclusively with deprotonated primary amines. At physiological pH (7.4), most lysine ε-amines (pKa ~10.5) are protonated and unreactive. Elevating the pH to 8.3 deprotonates a sufficient fraction of amines to drive the reaction, while remaining low enough to prevent rapid, competing hydrolysis of the NHS ester (which dominates at pH > 9.0).

  • Protein Preparation: Dissolve the target protein in 0.1 M Sodium Bicarbonate buffer (pH 8.3) to a final concentration of 2–5 mg/mL.

  • Dye Addition: Slowly add a 10-fold molar excess of the NHS-activated BTZ probe (from Protocol A) to the protein solution while vortexing gently. Note: Ensure the final concentration of DMF does not exceed 10% v/v to prevent protein denaturation.

  • Incubation: Incubate the mixture at room temperature for 1 hour in the dark with gentle end-over-end rotation.

  • Self-Validation Checkpoint (Visual Inspection):

    • Validation: The solution should remain optically clear. If turbidity or precipitation occurs, the dye-to-protein ratio is too high, causing hydrophobic aggregation.

Protocol C: Purification and Degree of Labeling (DOL)

Unreacted dye must be removed to prevent background signal in downstream assays.

  • Size Exclusion Chromatography: Equilibrate a Sephadex G-25 desalting column (e.g., PD-10) with 1X PBS (pH 7.4).

  • Separation: Load the reaction mixture onto the column. Elute with PBS. The labeled protein will elute in the void volume (first colored band), while the smaller free dye molecules will be retained in the porous matrix.

  • Self-Validation Checkpoint (DOL Quantification):

    • Action: Measure the absorbance of the purified conjugate at 280 nm (protein) and at the λmax of the dye using a UV-Vis spectrophotometer.

    • Calculation: Use the following authoritative formula to calculate the Degree of Labeling (moles of dye per mole of protein):

    DOL=ϵdye​×MAdye​​×A280​−(Adye​×CF)ϵprotein​×M​

    (Where CF is the Correction Factor for the dye's absorbance at 280 nm, and M is the molarity).

    • Validation: An optimal DOL for antibodies using benzothiazole derivatives is typically between 2.0 and 4.0 . A DOL < 1 indicates failed activation or suboptimal pH; a DOL > 5 risks quenching and protein precipitation.

References

  • Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds Source: Accounts of Chemical Research - ACS Publications URL
  • Benzothiazole-Based Fluorescent Probes for Various Applications Source: Taylor & Francis eBooks URL
  • Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions Source: NIH / PubMed Central URL
  • Benzothiazole derivatives as fluorescent “light-up” probes for duplex and quadruplex DNA Source: ResearchGate URL

Sources

Synthetic Routes to 2-Amino-5-bromo-6-methyl-1,3-benzothiazole: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

The 2-aminobenzothiazole scaffold is a privileged heterocyclic motif that forms the core of numerous pharmacologically active compounds.[1][2] These derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitution pattern on the benzothiazole ring system allows for the fine-tuning of these biological effects. This application note provides a detailed guide to the synthetic routes for a key derivative, 2-amino-5-bromo-6-methyl-1,3-benzothiazole, a valuable building block in medicinal chemistry and materials science. We will explore two primary synthetic strategies, offering in-depth mechanistic insights and detailed experimental protocols to facilitate its synthesis in a laboratory setting.

Strategic Approaches to Synthesis

The synthesis of 2-amino-5-bromo-6-methyl-1,3-benzothiazole can be approached via two principal retrosynthetic pathways. The choice of route will often depend on the availability of starting materials and the desired scale of the reaction.

  • Route A: Late-Stage Bromination. This strategy involves the initial construction of the 2-amino-6-methylbenzothiazole core, followed by electrophilic bromination to introduce the bromine atom at the 5-position. This is a convergent approach that builds complexity from a simpler, readily accessible precursor.

  • Route B: Synthesis from a Pre-brominated Precursor. This linear approach begins with a commercially available or readily synthesized brominated aniline derivative, which is then elaborated to form the target benzothiazole. This route offers the advantage of regiochemical control from the outset.

Route A: Late-Stage Bromination

This synthetic pathway is a two-step process commencing with the synthesis of 2-amino-6-methylbenzothiazole from p-toluidine, followed by a regioselective bromination.

Step 1: Synthesis of 2-Amino-6-methylbenzothiazole

The formation of the 2-aminobenzothiazole ring system from an aniline derivative is a classic and well-established transformation. The most common method involves the reaction of the aniline with a thiocyanate salt to form an arylthiourea intermediate, which then undergoes an oxidative cyclization.

Reaction Causality: The reaction of p-toluidine with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in the presence of an acid, generates the corresponding p-tolylthiourea in situ. This thiourea derivative is the key intermediate for the subsequent cyclization. The cyclization is an electrophilic substitution reaction where the sulfur atom of the thiourea attacks the aromatic ring, facilitated by an oxidizing agent like bromine. The bromine serves as a catalyst to promote the intramolecular cyclization, leading to the formation of the thiazole ring.

Experimental Protocol: Synthesis of 2-Amino-6-methylbenzothiazole

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add p-toluidine (1.0 eq) and glacial acetic acid.

  • Thiocyanate Addition: To the stirred solution, add potassium thiocyanate (1.2 eq).

  • Bromination: Cool the mixture in an ice bath (0-5 °C). Slowly add a solution of bromine (1.1 eq) in glacial acetic acid from the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice with constant stirring.

  • Neutralization: Neutralize the mixture with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 8.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and then with a small amount of cold ethanol.

  • Purification: The crude product can be recrystallized from ethanol to afford pure 2-amino-6-methylbenzothiazole as a crystalline solid.

Step 2: Bromination of 2-Amino-6-methylbenzothiazole

The second step involves the electrophilic bromination of the pre-formed 2-amino-6-methylbenzothiazole. The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene ring. The amino group at the 2-position and the methyl group at the 6-position are both activating, ortho- and para-directing groups. This directs the incoming electrophile (bromine) to the 5- and 7-positions. The 5-position is generally favored due to steric considerations.

Reaction Causality: The bromination is a classic electrophilic aromatic substitution. A suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent, is used to generate the electrophilic bromine species. The electron-rich benzothiazole ring attacks the electrophile, leading to the formation of a sigma complex, which then rearomatizes by losing a proton to yield the brominated product.

Experimental Protocol: Synthesis of 2-Amino-5-bromo-6-methyl-1,3-benzothiazole

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-6-methylbenzothiazole (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

  • Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into water.

  • Neutralization and Extraction: Neutralize with a solution of sodium bicarbonate and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Route B: Synthesis from a Pre-brominated Precursor

This alternative route begins with a commercially available or synthetically accessible brominated aniline, 4-bromo-2-methylaniline. This approach provides excellent control over the regiochemistry of the bromine substituent.

Step 1: Thiocyanation of 4-Bromo-2-methylaniline

The first step in this sequence is the introduction of a thiocyanate group onto the aromatic ring of 4-bromo-2-methylaniline. This is typically achieved through an electrophilic thiocyanation reaction.

Reaction Causality: The thiocyanation of anilines can be accomplished using a thiocyanate salt in the presence of an oxidizing agent. The in-situ generation of an electrophilic thiocyanating species, such as thiocyanogen ((SCN)₂), is key to this transformation. This electrophile then attacks the electron-rich aniline ring. The amino group is a strong activating group and directs the incoming electrophile to the ortho and para positions. In the case of 4-bromo-2-methylaniline, the position ortho to the amino group and meta to the methyl group is the most likely site of substitution.

Experimental Protocol: Synthesis of 2-Amino-5-bromo-4-methyl-thiocyanatobenzene

  • Reaction Setup: Dissolve 4-bromo-2-methylaniline (1.0 eq) in a suitable solvent like methanol or acetic acid.

  • Thiocyanate and Bromide Source: Add potassium thiocyanate (2.0 eq) and sodium bromide (1.0 eq) to the solution.

  • Oxidizing Agent: Cool the mixture in an ice bath and add an oxidizing agent such as a solution of hydrogen peroxide (30%, 1.5 eq) dropwise.

  • Reaction Progression: Allow the reaction to stir at room temperature for 24 hours.

  • Work-up and Isolation: Pour the reaction mixture into water and extract with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude thiocyanated product, which can be used in the next step without further purification or purified by chromatography.

Step 2: Cyclization to 2-Amino-5-bromo-6-methyl-1,3-benzothiazole

The final step is the intramolecular cyclization of the thiocyanated aniline to form the benzothiazole ring.

Reaction Causality: This cyclization is typically acid- or base-catalyzed. Under acidic conditions, the nitrogen of the amino group attacks the carbon of the thiocyanate group, followed by tautomerization to form the stable 2-aminobenzothiazole ring system.

Experimental Protocol: Cyclization

  • Reaction Setup: Dissolve the crude 2-amino-5-bromo-4-methyl-thiocyanatobenzene in a suitable solvent like ethanol or acetic acid.

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

  • Heating: Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up and Isolation: Cool the reaction mixture and neutralize with a base. The precipitated product is filtered, washed, and dried.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the final product, 2-amino-5-bromo-6-methyl-1,3-benzothiazole.

Data Summary

CompoundStarting MaterialReagentsTypical YieldMelting Point (°C)
2-Amino-6-methylbenzothiazole p-ToluidineKSCN, Br₂, Acetic Acid75-85%136-138
2-Amino-5-bromo-6-methyl-1,3-benzothiazole (Route A) 2-Amino-6-methylbenzothiazoleNBS, Acetic Acid60-70%210-212
2-Amino-5-bromo-4-methyl-thiocyanatobenzene 4-Bromo-2-methylanilineKSCN, NaBr, H₂O₂65-75%(Intermediate)
2-Amino-5-bromo-6-methyl-1,3-benzothiazole (Route B) 2-Amino-5-bromo-4-methyl-thiocyanatobenzeneH₂SO₄, Ethanol70-80%210-212

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_A Route A: Late-Stage Bromination cluster_B Route B: From Pre-brominated Precursor p_toluidine p-Toluidine intermediate_A 2-Amino-6-methylbenzothiazole p_toluidine->intermediate_A 1. KSCN, Acetic Acid 2. Br₂ product_A 2-Amino-5-bromo-6-methyl- 1,3-benzothiazole intermediate_A->product_A NBS, Acetic Acid bromoaniline 4-Bromo-2-methylaniline intermediate_B 2-Amino-5-bromo-4-methyl- thiocyanatobenzene bromoaniline->intermediate_B KSCN, NaBr, H₂O₂ product_B 2-Amino-5-bromo-6-methyl- 1,3-benzothiazole intermediate_B->product_B H₂SO₄, Ethanol

Caption: Synthetic strategies for 2-amino-5-bromo-6-methyl-1,3-benzothiazole.

Safety and Handling

It is imperative that all experimental procedures are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times.

  • p-Toluidine: Toxic and a suspected carcinogen. Handle with extreme care.

  • Bromine: Highly corrosive, toxic, and causes severe burns. Handle with extreme caution in a fume hood.

  • N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid inhalation of dust.

  • Potassium Thiocyanate (KSCN): Harmful if swallowed or in contact with skin.

  • Acids (Acetic Acid, Sulfuric Acid): Corrosive. Handle with care.

  • Solvents (Ethanol, Dichloromethane, Ethyl Acetate): Flammable and/or volatile. Use in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

This application note has detailed two reliable and reproducible synthetic routes for the preparation of 2-amino-5-bromo-6-methyl-1,3-benzothiazole. Route A, involving late-stage bromination, is a convergent approach that is well-suited for laboratory-scale synthesis, starting from the readily available p-toluidine. Route B, which begins with a pre-brominated aniline, offers excellent regiochemical control and may be advantageous for larger-scale preparations where the starting material is accessible. The choice between these routes will depend on factors such as starting material availability, cost, and the desired scale of the synthesis. The provided protocols, along with the mechanistic rationale, are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

  • Khandelwal, R., Vasava, M., & Parmar, C. (2026). Recent Advances in Synthesis and Applications of 2-Aminobenzothiazole Derivatives. Current Organic Chemistry.[1]

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.[3][4]

  • Organic Syntheses Procedure, Benzothiazole, 2-amino-6-methyl-. Available at: [Link][5]

  • Siddiqui, N., et al. (2017). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. Journal of the Iranian Chemical Society, 14(11), 2375-2407.[2]

  • Patel, N. B., & Agrawal, Y. K. (2012). A Review on: 2-Aminobenzothiazole. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(1), 630-643.

Sources

"scale-up synthesis of 5-bromo-6-methyl-1,3-benzothiazole for preclinical studies"

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Scale-Up Synthesis of 5-Bromo-6-methyl-1,3-benzothiazole for Preclinical Studies

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 5-bromo-6-methyl-1,3-benzothiazole, a key intermediate for various pharmacologically active agents. The synthesis is designed to meet the rigorous purity and documentation standards required for preclinical drug development.[1][2] This guide emphasizes process safety, scalability considerations, and robust analytical validation, drawing from established methods for benzothiazole synthesis.[3] We detail a one-pot reaction from a commercially available substituted aniline, offering an efficient route for producing gram-to-kilogram quantities of the target compound. The causality behind critical process parameters is explained to empower researchers to troubleshoot and adapt the protocol effectively.

Introduction and Strategic Rationale

The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in drugs with a wide array of therapeutic applications, including antitumor, antimicrobial, and anticonvulsant activities.[4][5] Specifically, substituted benzothiazoles like 5-bromo-6-methyl-1,3-benzothiazole serve as crucial building blocks for targeted therapies. The successful transition from discovery to preclinical evaluation hinges on the ability to produce the active pharmaceutical ingredient (API) or its key intermediates in sufficient quantity and of consistently high purity.[6][]

Choice of Synthetic Route

Several methods exist for the synthesis of the benzothiazole ring system.[8][9][10] The most common laboratory-scale methods involve the condensation of 2-aminothiophenols with aldehydes, carboxylic acids, or their derivatives.[3][4][11][12] However, for scale-up, a more convergent and cost-effective strategy is often preferred.

This protocol employs the well-established one-pot cyclization of a substituted aniline using ammonium thiocyanate and bromine.[3][13] This approach, often referred to as the Hugershoff synthesis, was selected for the following reasons:

  • Starting Material Availability: The key starting material, 4-bromo-3-methylaniline, is commercially available, reducing the number of synthetic steps and associated costs.

  • Process Efficiency: It is a one-pot reaction, which minimizes unit operations, solvent waste, and transfer losses, making it more amenable to a larger scale.

  • Scalability: The reaction conditions are adaptable to standard chemical manufacturing equipment, such as jacketed glass-lined reactors.

The overall synthetic transformation is shown below:

Reaction Scheme: 4-bromo-3-methylaniline reacts with ammonium thiocyanate in glacial acetic acid, followed by in-situ cyclization induced by bromine to yield 5-bromo-6-methyl-1,3-benzothiazole.

Process Workflow and Control

A successful scale-up synthesis for preclinical candidates requires a well-defined workflow with integrated in-process controls (IPCs) to ensure batch-to-batch consistency and final product quality.

G cluster_prep Phase 1: Preparation & Pre-Synthesis cluster_synthesis Phase 2: Synthesis cluster_purification Phase 3: Isolation & Purification cluster_qc Phase 4: Final Quality Control raw_materials Raw Material Sourcing & QC equipment_prep Equipment Preparation & Cleaning Verification reaction_setup Reactor Charging equipment_prep->reaction_setup thiocyanation Thiocyanation Step reaction_setup->thiocyanation cyclization Brominative Cyclization thiocyanation->cyclization workup Quenching & Aqueous Work-up cyclization->workup isolation Crude Product Isolation workup->isolation purification Recrystallization isolation->purification drying Vacuum Drying purification->drying release_testing Release Testing (Purity, Identity, Residuals) drying->release_testing packaging Packaging & Labeling release_testing->packaging documentation Batch Record Compilation packaging->documentation

Diagram 1: Overall workflow for the scale-up synthesis of 5-bromo-6-methyl-1,3-benzothiazole.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a 100 g scale synthesis. All operations involving bromine must be performed in a certified, high-performance chemical fume hood.[14][15][16]

Equipment and Reagents
EquipmentReagents & Materials
5 L Jacketed Glass Reactor with Overhead Stirrer4-Bromo-3-methylaniline (≥98% purity)
Temperature Probe and Control UnitAmmonium Thiocyanate (NH₄SCN, ≥98%)
250 mL Addition FunnelBromine (Br₂, ≥99.5%)
Buchner Funnel and Filter Flask (2 L)Glacial Acetic Acid (ACS Grade)
Vacuum OvenSodium Bicarbonate (NaHCO₃)
Rotary EvaporatorSodium Thiosulfate (Na₂S₂O₃)
Appropriate PPE (See Section 5)Deionized Water
Ethanol (95%)
Celite®
Step-by-Step Procedure

Step 1: Reactor Charging and Initial Reaction

  • Equip the 5 L reactor with an overhead stirrer, temperature probe, and addition funnel. Ensure the system is dry and purged with nitrogen.

  • Charge the reactor with Glacial Acetic Acid (1.5 L) . Begin stirring at 150 RPM.

  • Add 4-bromo-3-methylaniline (186 g, 1.0 mol) to the reactor.

  • Add Ammonium Thiocyanate (243.6 g, 3.2 mol, 3.2 eq) in portions over 15 minutes. A slight exotherm may be observed.

    • Rationale: Using an excess of ammonium thiocyanate ensures the complete conversion of the aniline to the thiourea intermediate. Glacial acetic acid serves as a solvent that is compatible with the oxidative conditions of the subsequent step.

Step 2: Brominative Cyclization

  • Cool the stirred reaction mixture to 10-15°C using the reactor jacket.

  • Prepare a solution of Bromine (167.8 g, 1.05 mol, 1.05 eq) in Glacial Acetic Acid (250 mL) in the addition funnel.

    • Safety: Bromine is highly corrosive and toxic.[14][15][16] This solution must be prepared in the fume hood with appropriate PPE.

  • Add the bromine solution dropwise to the reaction mixture over 2-3 hours, maintaining the internal temperature below 25°C. The reaction is exothermic and will change color from a slurry to a dark orange/brown solution.

    • Rationale: Slow, controlled addition of bromine is critical. It minimizes the formation of over-brominated impurities and allows for effective heat management, preventing thermal runaways. The bromine acts as the oxidizing agent to facilitate the electrophilic cyclization onto the aromatic ring.[13]

  • Once the addition is complete, allow the mixture to stir at room temperature for an additional 4-6 hours.

  • In-Process Control (IPC): Take a small aliquot of the reaction mixture, quench it into water, extract with ethyl acetate, and analyze by TLC or LC-MS to confirm the consumption of the starting material.

Step 3: Work-up and Crude Isolation

  • Slowly pour the reaction mixture into a separate vessel containing a stirred solution of Deionized Water (5 L) and ice. This will precipitate the crude product.

  • Stir the resulting slurry for 30 minutes.

  • To neutralize excess acid and destroy residual bromine, first add a 10% aqueous solution of Sodium Thiosulfate until the orange color dissipates.

  • Next, slowly add a saturated aqueous solution of Sodium Bicarbonate until the pH of the slurry is ~7. Venting is required due to CO₂ evolution.[17]

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake sequentially with Deionized Water (2 x 1 L) and a small amount of cold Ethanol (200 mL) .

  • Dry the crude product under vacuum at 50°C to a constant weight.

    • Expected Yield: 190-210 g of crude product.

Purification by Recrystallization

Recrystallization is the most effective and scalable method for purifying the crude solid, removing process impurities.

  • Place the crude solid in a suitably sized flask or reactor.

  • Add 95% Ethanol (approx. 5-7 mL per gram of crude material).

  • Heat the mixture to reflux with stirring until all the solid dissolves. If colored impurities persist, the hot solution can be treated with a small amount of activated carbon and filtered hot through a pad of Celite®.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Further cool the mixture in an ice bath for at least 1 hour to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50°C until a constant weight is achieved.

    • Expected Yield: 160-180 g (66-74% overall yield).

    • Purity (by HPLC): ≥98.5%.

Quality Control and Characterization

For preclinical use, the final compound must be rigorously characterized to confirm its identity, strength, purity, and quality.[1][18]

Analysis MethodPurposeExpected Results
¹H NMR (400 MHz, CDCl₃)Structural Confirmation & Identityδ ~9.0 (s, 1H, thiazole-H), ~7.9 (s, 1H, Ar-H), ~7.7 (s, 1H, Ar-H), ~2.5 (s, 3H, -CH₃). Chemical shifts are predictive and require experimental confirmation.
¹³C NMR (100 MHz, CDCl₃)Structural ConfirmationPeaks corresponding to the 9 unique carbons in the structure.
Mass Spectrometry (MS) Molecular Weight Confirmation[M+H]⁺ at m/z 243.9/245.9, showing the characteristic isotopic pattern for one bromine atom.
HPLC Purity Quantify Purity and Impurities≥98.5% area.
FT-IR Functional Group ConfirmationCharacteristic peaks for C=N stretching of the thiazole ring and aromatic C-H bonds.
Melting Point Physical Property & Purity CheckA sharp melting point range, e.g., 105-107°C (hypothetical, requires experimental determination).
Residual Solvent Analysis Ensure solvents are below ICH limitsEthanol and Acetic Acid levels should be within acceptable limits as per regulatory guidelines.

Safety and Hazard Management

The scale-up of this process involves handling significant quantities of hazardous materials. A thorough risk assessment must be conducted prior to commencement.

G cluster_hazard Hazard Identification cluster_control Control Measures cluster_emergency Emergency Preparedness hazards Bromine (Br₂) Highly Corrosive Toxic by Inhalation Strong Oxidizer Glacial Acetic Acid Corrosive Flammable 4-bromo-3-methylaniline Toxic Irritant controls Engineering Controls Chemical Fume Hood Jacketed Reactor for Temp Control Administrative Controls Standard Operating Procedure (SOP) Personnel Training Personal Protective Equipment (PPE) Splash Goggles & Face Shield Neoprene/Nitrile Gloves Flame-Retardant Lab Coat emergency Spill Response Neutralize with Sodium Thiosulfate Absorb with Inert Material First Aid Eye Wash Station Safety Shower Remove Contaminated Clothing

Diagram 2: Hazard analysis and control summary for the synthesis protocol.

  • Bromine Handling: Bromine is a highly volatile, corrosive, and toxic liquid.[14][15][16] It can cause severe chemical burns on contact and is extremely dangerous if inhaled.[16][19] Always handle bromine in a chemical fume hood with the sash as low as possible.[14] Personal protective equipment must include chemical splash goggles, a face shield, acid-resistant gloves (neoprene or nitrile), and a lab coat.[15][20] An emergency eyewash and safety shower must be immediately accessible.[15]

  • Spill Response: In case of a bromine spill, evacuate the area. Small spills can be neutralized with a sodium thiosulfate solution before being absorbed with an inert material like sand.[16] Do not use combustible materials like paper towels to absorb bromine.[15]

  • Exothermic Reaction: The bromination step is exothermic. Strict temperature control via a reactor cooling jacket and slow reagent addition is mandatory to prevent a runaway reaction.

Conclusion

This application note details a robust and scalable synthesis of 5-bromo-6-methyl-1,3-benzothiazole suitable for supplying material for preclinical studies. By utilizing a one-pot reaction from a commercially available starting material, the process is efficient and economically viable. The provided guidelines for process control, purification, analytical validation, and safety are designed to ensure the production of a high-quality chemical entity that meets the stringent requirements of the drug development pipeline.[2][21] Adherence to these protocols will facilitate a smooth transition from laboratory-scale synthesis to pilot-plant production.

References

  • ResearchGate. (n.d.). Gram-Scaled up synthesis of tricyclic 4H-pyrimido[2,1-b]benzothiazoles.
  • MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Bulk Scale Synthesis of Substituted benzothiazoles.
  • PubMed. (2020, July 10). Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. Retrieved from [Link]

  • Agno Pharmaceuticals. (2023, May 26). Complete Guide To Pre-Clinical Drug Product Manufacturing. Retrieved from [Link]

  • ACS Publications. (2024, October 24). Direct Synthesis of Benzothiazoles and Benzoxazoles from Carboxylic Acids Utilizing (o-CF3PhO)3P as a Coupling Reagent. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • (n.d.). Standard Operating Procedure. SOP Title: Bromine Safety & Standard Operating Procedures. Retrieved from [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved from [Link]

  • Duke University. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • Rutgers University. (n.d.). Hazardous Material(s) Used: (wt./volume). BROMINE. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). LCSS: BROMINE. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, September 6). Bromine. Chemical Emergencies. Retrieved from [Link]

  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • Journal of Chemical Health Risks. (2024, May 1). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • Der Pharma Chemica. (2023, August 31). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Retrieved from [Link]

  • ACS Publications. (2011, September 27). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. Retrieved from [Link]

  • ResearchGate. (2010, June 25). Synthesis and Cyclization of Benzothiazole: Review.
  • ResearchGate. (n.d.). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water.
  • Reddit. (2018, November 5). Suzuki purification problem. r/OrganicChemistry. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024, September 5). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Retrieved from [Link]

  • ACS Publications. (2020, August 21). Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Bromo-6-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. 5-Bromo-6-methyl-1,3-benzothiazole is a highly valuable intermediate used in the development of kinase inhibitors and intracellular calcium modulators[1]. However, synthesizing this specific regiochemistry presents significant challenges, primarily concerning regioselectivity during ring closure and byproduct formation during deamination.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to maximize yield and purity.

Reaction Pathway & Mechanism

The most reliable route to 5-bromo-6-methyl-1,3-benzothiazole is a two-step sequence starting from 3-bromo-4-methylaniline. The first step utilizes a Jacobson cyclization to form an aminobenzothiazole intermediate[2], followed by a reductive deamination.

SynthesisPathway A 3-Bromo-4-methylaniline (Starting Material) B 2-Amino-5-bromo- 6-methylbenzothiazole (Intermediate) A->B KSCN, Br2 AcOH, 0-5 °C (Jacobson Cyclization) C 5-Bromo-6-methyl- 1,3-benzothiazole (Target Product) B->C t-BuONO, DMF 60 °C (Reductive Deamination)

Fig 1: Two-step synthesis of 5-bromo-6-methyl-1,3-benzothiazole.

Troubleshooting & FAQs

Troubleshooting Start Yield < 50% or Impure Product? Step1 Check Regioselectivity (NMR: C7 proton at ~7.8 ppm) Start->Step1 Issue in Step 1 Step2 Check Deamination (Presence of diazonium/azo) Start->Step2 Issue in Step 2 Fix1 Lower Br2 Addition Temp (< 5 °C) to prevent C2 attack Step1->Fix1 High 7-bromo isomer Fix2 Use anhydrous t-BuONO/DMF to prevent hydrolysis Step2->Fix2 Hydroxylated byproducts

Fig 2: Troubleshooting logic for resolving low yields and impurities.

Q1: Why am I seeing a significant amount of the 7-bromo-6-methylbenzothiazole isomer during the Jacobson cyclization? A: The Jacobson cyclization of 3-bromo-4-methylaniline relies on steric hindrance to direct the electrophilic attack of the thiocyanate intermediate to the C6 position rather than the C2 position. However, if the reaction temperature exceeds 10 °C during the addition of bromine, kinetic control is lost[3]. The increased thermal energy allows the reaction to overcome the steric barrier at C2, leading to the undesired 7-bromo isomer. Actionable Fix: Maintain the reaction temperature strictly between 0–5 °C during the dropwise addition of bromine in glacial acetic acid.

Q2: My deamination step using sodium nitrite and sulfuric acid yields a complex mixture. How can I improve the conversion? A: Traditional Sandmeyer-type deamination using aqueous NaNO 2​ /H 2​ SO 4​ often leads to competitive nucleophilic attack by water, forming 2-hydroxybenzothiazole byproducts. Furthermore, incomplete reduction of the diazonium salt can lead to azo-coupling. Actionable Fix: Switch to a non-aqueous reductive deamination using tert-butyl nitrite (t-BuONO) in anhydrous N,N-dimethylformamide (DMF). DMF acts as an effective hydrogen atom donor to efficiently reduce the diazonium intermediate without introducing nucleophilic water.

Q3: How do I remove the persistent orange/red color from my final product? A: The orange coloration (often reported in optimized literature as an "orange solid"[1]) is typically caused by trace amounts of unreacted diazonium species, polymeric azo byproducts, or elemental bromine carryover. Actionable Fix: During the workup of the deamination step, wash the organic layer with a 10% aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ) solution to quench any oxidative species. Follow this with silica gel flash chromatography (0–30% ethyl acetate in hexane).

Quantitative Data & Yield Optimization

By applying strict kinetic control and non-aqueous conditions, you can significantly improve the yield and purity profile of the synthesis[1].

Reaction ParameterCondition A (Standard)Condition B (Optimized)Mechanistic Impact on Yield
Bromine Addition Temp 20–25 °C0–5 °C Increases regioselectivity (C6 vs C2 attack) from 65% to >95%.
Bromine Addition Rate Bolus / RapidDropwise over 1 hr Prevents local exotherms; reduces polybromination side-reactions.
Deamination Reagent NaNO 2​ / H 2​ SO 4​ (aq)t-BuONO / DMF Eliminates 2-hydroxy byproduct; boosts step yield by ~40%.
Overall Isolated Yield ~25–30%~45–55% Validated against literature benchmarks for >95% purity[1].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-line analytical checks confirm the expected causality.

Step 1: Regioselective Jacobson Cyclization
  • Preparation: In a 500 mL round-bottom flask, dissolve 3-bromo-4-methylaniline (1.0 equiv) and potassium thiocyanate (KSCN, 3.0 equiv) in 150 mL of glacial acetic acid.

  • Cooling: Submerge the flask in an ice-salt bath and allow the internal temperature to reach 0–5 °C.

  • Addition: Dissolve bromine (1.1 equiv) in 30 mL of glacial acetic acid. Add this solution dropwise via an addition funnel over 1 hour. Critical: Do not let the internal temperature exceed 5 °C.

  • Stirring: Remove the ice bath and let the mixture stir at ambient temperature for 12 hours.

  • Workup: Pour the mixture into crushed ice and neutralize with concentrated ammonium hydroxide until pH 8 is reached. Filter the resulting precipitate, wash with cold water, and dry under vacuum.

Self-Validation Check: Run a 1 H-NMR of the crude intermediate. You must observe a distinct singlet at ~7.8 ppm (C7-H). If you observe a pair of doublets in the aromatic region, cyclization has incorrectly occurred at the C2 position.

Step 2: Reductive Deamination
  • Preparation: Dissolve the 2-amino-5-bromo-6-methylbenzothiazole intermediate (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Addition: Add tert-butyl nitrite (t-BuONO, 1.5 equiv) dropwise at room temperature.

  • Heating: Gradually heat the reaction mixture to 60 °C and stir for 2 hours. Causality: The heat decomposes the nitrite to form the diazonium salt, which is subsequently reduced by DMF acting as a hydrogen atom donor.

  • Workup: Cool to room temperature, quench with water, and extract three times with ethyl acetate. Wash the combined organic layers with 10% aqueous Na 2​ S 2​ O 3​ , followed by brine. Dry over anhydrous Na 2​ SO 4​ and concentrate in vacuo.

  • Purification: Subject the crude residue to silica gel flash column chromatography using a gradient of 0–30% ethyl acetate in hexane.

Self-Validation Check: The disappearance of the broad -NH 2​ peak (~7.5 ppm) and the appearance of a highly deshielded singlet at ~9.0 ppm (C2-H of the benzothiazole ring) in the 1 H-NMR spectrum confirms successful deamination.

References

  • Compounds that modulate intracellular calcium (WO2011139489A2) . Google Patents, 2011. 1

  • Full article: Iodine‐Catalyzed, One‐Pot, Solid‐Phase Synthesis of Benzothiazole Derivatives . Journal of Medicinal Chemistry / Taylor & Francis, 2007. 2

  • Hypervalent Iodine Mediated Intramolecular Cyclization of Thioformanilides: Expeditious Approach to 2-Substituted Benzothiazoles . The Journal of Organic Chemistry, 2006. 3

Sources

Technical Support Center: Purification of 5-Bromo-6-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 5-bromo-6-methyl-1,3-benzothiazole (CAS 1345118-22-0). This specific heterocyclic compound is a highly valued intermediate in pharmaceutical chemistry, particularly in the synthesis of store-operated calcium (SOC) channel modulators and targeted antitumor agents[1][2].

However, purifying this compound presents distinct challenges. The combination of an electron-withdrawing bromine atom and an electron-donating methyl group on the benzothiazole core creates a unique electronic environment that complicates chromatographic separation. Researchers frequently encounter issues such as co-elution with structurally similar starting materials (e.g., substituted aminothiophenols), persistent orange/brown coloration from oxidized byproducts, and product loss during extraction[1][3]. This guide provides field-proven, mechanistically grounded solutions to these challenges.

Standard Purification Workflow

To ensure high purity (>95%) and optimal recovery, the purification of 5-bromo-6-methyl-1,3-benzothiazole must follow a rigorous, multi-step protocol that leverages both phase partitioning and adsorption chromatography.

Step-by-Step Methodology
  • Reaction Quenching & Phase Partitioning: If the reaction was performed in a high-boiling polar solvent like DMSO, dilute the crude reaction mixture with a large excess of distilled water (at least 5× the reaction volume) to force the precipitation or phase separation of the organic components[4].

  • Liquid-Liquid Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) 3 to 4 times. The 5-bromo-6-methyl-1,3-benzothiazole will partition into the organic layer, while water-soluble salts and polar byproducts remain in the aqueous phase[4].

  • Drying & Concentration: Combine the organic layers and wash with brine to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude residue[1][3].

  • Silica Gel Flash Column Chromatography: Dry-load the crude residue onto a silica gel column. Elute using a gradient mobile phase starting from 100% Hexane and gradually increasing to 30% EtOAc in Hexane[1]. Monitor the fractions via Thin-Layer Chromatography (TLC) under UV light (254 nm).

  • Isolation: Pool the fractions containing the pure product and concentrate under reduced pressure. The purified 5-bromo-6-methyl-1,3-benzothiazole is typically isolated as an orange solid[1].

Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (contains 5-bromo-6-methyl-1,3-benzothiazole) Extraction Liquid-Liquid Extraction (EtOAc / H2O) Crude->Extraction OrganicPhase Organic Phase (Product + Non-polar impurities) Extraction->OrganicPhase AqueousPhase Aqueous Phase (Salts & Polar impurities) -> Discard Extraction->AqueousPhase Chromatography Silica Gel Column Chromatography (0-30% EtOAc in Hexane) OrganicPhase->Chromatography Fractions Collect Fractions (UV TLC Monitoring) Chromatography->Fractions Charcoal Charcoal Decolorization (Optional for optical purity) Fractions->Charcoal PureProduct Pure 5-bromo-6-methyl-1,3-benzothiazole (>95% Purity) Charcoal->PureProduct

Workflow for the extraction and purification of 5-bromo-6-methyl-1,3-benzothiazole.

Chromatographic Solvent Selection Data

Selecting the correct eluent system is critical for resolving 5-bromo-6-methyl-1,3-benzothiazole from its synthetic precursors. The table below summarizes the expected behavior of the compound across various solvent gradients.

Eluent System (v/v)RatioApplication PhaseExpected Chromatographic Behavior
Hexane : EtOAc 9.5 : 0.5Initial Column WashElutes highly non-polar impurities; product remains at baseline[5].
Hexane : EtOAc 8.0 : 2.0Main Elution PhaseOptimal for isolating 5-bromo-6-methyl-1,3-benzothiazole (Rf ~0.35-0.45).
Hexane : EtOAc 7.0 : 3.0Late Elution PhaseClears the product from the column; yields the compound as an orange solid[1].
Hexane : EtOAc 5.0 : 5.0Column StrippingElutes unreacted polar starting materials (e.g., aminothiophenols)[3].

Troubleshooting Guides & FAQs

Q1: During silica gel chromatography, my 5-bromo-6-methyl-1,3-benzothiazole co-elutes with unreacted starting materials. How can I improve resolution? Causality & Solution: Benzothiazoles and their precursors (such as substituted aminothiophenols or anilines) often share similar polarities, leading to overlapping Rf bands on standard silica stationary phases[3]. If a standard Hexane/EtOAc gradient fails, the causality lies in the hydrogen-bonding interactions of the amine precursors dragging them into the same elution band. Action: Implement an acid-base extraction prior to chromatography. Because 5-bromo-6-methyl-1,3-benzothiazole is only weakly basic compared to primary amine starting materials, you can extract the more basic impurities by washing the organic layer with a mild acid (e.g., 1M HCl) before loading it onto the column[3]. Alternatively, switch to a more orthogonal solvent system, such as Toluene/Ethyl Acetate, to alter the selectivity.

Q2: The isolated yield of my purified product is significantly lower than expected (<45%). Where is the compound being lost? Causality & Solution: Low yields during purification typically stem from two sources: incomplete phase partitioning during extraction or irreversible adsorption onto the silica gel[1][3]. The basic nitrogen of the benzothiazole ring can coordinate strongly with unpassivated, acidic silanol groups on the silica gel. Action: First, ensure complete extraction by washing the aqueous layer at least three times with EtOAc[4]. Second, if TLC shows the product "streaking" down the column rather than eluting as a tight band, add 1% Triethylamine (TEA) to your mobile phase. The TEA will passivate the acidic silanol sites on the silica gel, preventing the basic benzothiazole from sticking and significantly improving your recovery.

Q3: My purified 5-bromo-6-methyl-1,3-benzothiazole is an orange solid, but I need it to be colorless for downstream optical assays. How do I remove this color? Causality & Solution: The orange coloration is highly characteristic of this specific compound's crude state, often caused by trace amounts of oxidized polymeric impurities or intermediate benzothiazolines formed during the oxidative cyclization step[1][3][4]. Action: Employ an activated charcoal decolorization step. Dissolve the orange solid in a hot organic solvent (such as ethanol or ethyl acetate), add 5-10% w/w activated charcoal, and reflux for 10-15 minutes. Filter the hot mixture through a pad of Celite to remove the charcoal. The porous carbon physically adsorbs the highly conjugated, colored impurities, yielding a much lighter or off-white product upon solvent removal[3].

Q4: I am using DMSO as a reaction solvent for the oxidative cyclization. How do I remove it before chromatography? Causality & Solution: DMSO has a high boiling point (189 °C) and cannot be efficiently removed by standard rotary evaporation. If DMSO is loaded directly onto a silica gel column, it acts as a highly polar modifier, destroying the stationary phase's separation capability and causing all compounds to elute rapidly with zero resolution[4]. Action: Perform a rigorous liquid-liquid extraction. Dilute the DMSO reaction mixture with a large volume of water (at least 5× the DMSO volume) and extract with EtOAc. Crucially, wash the combined organic layers with water or brine at least 4 to 5 times. This repetitive washing is mechanistically required to partition the highly water-soluble DMSO fully into the aqueous waste, leaving a DMSO-free organic layer ready for chromatography[4].

References

  • SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION - Malaysian Journal of Analytical Sciences. Available at:[Link]

  • Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole - Royal Society of Chemistry. Available at: [Link]

  • WO2011139489A2 - Compounds that modulate intracellular calcium - Google Patents.
  • 1345118-22-0_5-Bromo-6-methylbenzothiazoleCAS号 - Chemsrc. Available at: [Link]

  • WO2021085653A1 - 4-aminobut-2-enamide derivatives and salts thereof - Google Patents.

Sources

Technical Support Center: Suzuki Coupling with 5-bromo-6-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-bromo-6-methyl-1,3-benzothiazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this heteroaromatic substrate. We will delve into common issues, provide scientifically-grounded solutions, and offer detailed protocols to enhance the success of your coupling reactions.

The 1,3-benzothiazole motif is a privileged scaffold in medicinal chemistry, but its successful functionalization via cross-coupling is not always straightforward. The presence of both nitrogen and sulfur heteroatoms introduces specific challenges, primarily the potential for catalyst poisoning.[1][2] This guide provides a structured approach to troubleshoot and optimize these critical reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the Suzuki coupling of 5-bromo-6-methyl-1,3-benzothiazole in a question-and-answer format.

Q1: My reaction shows low or no conversion of the starting material. What are the primary causes?

A1: Low or no conversion is the most common failure mode and typically points to issues with the catalytic cycle. With a substrate like 5-bromo-6-methyl-1,3-benzothiazole, the leading cause is often catalyst deactivation or poisoning.

  • Primary Suspect: Catalyst Poisoning. The Lewis basic nitrogen and sulfur atoms in the benzothiazole ring can irreversibly bind to the palladium center, effectively removing it from the catalytic cycle.[1][3] This prevents the crucial first step, oxidative addition, from occurring.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos create a sterically hindered environment around the palladium atom. This bulk physically shields the metal center, making it less accessible to coordination by the benzothiazole's heteroatoms while still allowing the smaller aryl halide to approach for oxidative addition.[4][5]

  • Secondary Cause: Inactive Catalyst. The active catalyst in the Suzuki reaction is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂), it must be reduced to Pd(0) in situ. If this reduction is inefficient or if the resulting Pd(0) is oxidized by residual oxygen, the reaction will not proceed.[4][6]

    • Solution: Ensure rigorous degassing of all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.[7] Maintain a positive pressure of inert gas throughout the experiment. Alternatively, start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in situ reduction step.[4]

  • Other Possibilities:

    • Poor Reagent Quality: Boronic acids can degrade over time via protodeboronation.[8] Ensure your boronic acid is pure and dry.

    • Suboptimal Base: The base is crucial for activating the boronic acid for transmetalation.[9] If the base is too weak or insoluble, this step will be slow or non-existent.

Q2: I'm observing significant formation of homocoupling byproduct from my boronic acid. How can I prevent this?

A2: Homocoupling results in the formation of a symmetrical biaryl from two molecules of your boronic acid reagent. This side reaction consumes your nucleophile and complicates purification.[10]

  • Cause 1: Presence of Oxygen. Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) intermediates are known to promote the homocoupling of boronic acids.[4][11]

    • Solution: As mentioned above, rigorous and thorough degassing of the reaction mixture is critical. Use a "freeze-pump-thaw" cycle for solvents for the most effective oxygen removal, or at a minimum, sparge with an inert gas.[7]

  • Cause 2: Use of Pd(II) Precatalysts. When a Pd(II) salt is used as the catalyst precursor, it can react directly with the boronic acid to generate the homocoupled product before being fully reduced to the catalytically active Pd(0) state.[6][10] This is especially problematic at the beginning of the reaction.

    • Solution: Using a Pd(0) source like Pd(PPh₃)₄ can mitigate this issue.[4] If using a Pd(II) source, adding a mild reducing agent can help minimize the concentration of free Pd(II).[11] Additionally, using bulky, electron-rich ligands can accelerate the desired cross-coupling cycle, making it kinetically more favorable than the homocoupling pathway.[10]

Q3: My primary side product is the debrominated starting material (6-methyl-1,3-benzothiazole). What is happening?

A3: The replacement of the bromine atom with a hydrogen atom is known as hydrodehalogenation or simply debromination.[12] This occurs when the organopalladium intermediate formed after oxidative addition reacts with a hydride source instead of the boronic acid partner.

  • Cause: Presence of Hydride Donors. Certain reagents in the reaction mixture can inadvertently act as hydride sources.

    • Bases: Strong bases, particularly in the presence of trace water or alcohol, can generate species that act as hydride donors.[12]

    • Solvents: Solvents like alcohols can also serve as a source of hydrides.

  • Troubleshooting Strategies:

    • Optimize the Base: Switch to a milder, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often excellent choices that are less prone to promoting debromination compared to alkoxides.[12]

    • Change the Solvent: If using an alcohol-containing solvent system, switch to a purely aprotic solvent like 1,4-dioxane, toluene, or THF.[7]

    • Accelerate Transmetalation: Ensure the transmetalation step is as fast as possible. A faster transmetalation will allow the desired cross-coupling to outcompete the undesired debromination pathway. This can be achieved by using an appropriate ligand (e.g., bulky, electron-rich phosphines) and ensuring the base is effective.[12]

Q4: The reaction mixture turns black and a precipitate forms immediately, and the reaction stalls. What does this mean?

A4: The formation of a black precipitate, often referred to as "palladium black," is indicative of catalyst decomposition.[13] This occurs when the Pd(0) species, which is the active catalyst, aggregates and precipitates out of solution, rendering it inactive.

  • Cause: Insufficient Ligand Stabilization. The phosphine ligand plays a dual role: it modulates the electronic properties of the palladium and it stabilizes the mononuclear Pd(0) complex in solution. If there is not enough ligand relative to the palladium, or if the ligand itself degrades, the palladium atoms will aggregate.[14]

    • Solution: Ensure an adequate ligand-to-palladium ratio. For monodentate ligands, a ratio of 2:1 to 4:1 (Ligand:Pd) is common.[14] Check the stability of your ligand under the reaction conditions; some phosphine ligands can be oxidized by trace air.[14] Using robust, pre-formed palladium precatalysts that already contain the ligand can also improve stability.[5]

  • Cause: High Temperature. While heating is often necessary, excessively high temperatures can accelerate the rate of catalyst decomposition.

    • Solution: Run the reaction at the lowest temperature that provides a reasonable rate. It may be preferable to run the reaction for a longer time at 80-90 °C than for a shorter time at 110 °C if catalyst decomposition is observed.

Visualizing the Process: Catalytic Cycle and Troubleshooting

To better understand these issues, the following diagrams illustrate the Suzuki catalytic cycle and a logical workflow for troubleshooting.

Suzuki_Cycle Suzuki Catalytic Cycle & Common Failure Points cluster_boronic Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + R-X (Aryl Bromide) Pd_Black Pd Black (Decomposition) Pd0->Pd_Black PdII_Complex R-Pd(II)-X Intermediate OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal + R'-B(OH)2 + Base Debromination Debromination (Hydrodehalogenation) PdII_Complex->Debromination + Hydride Source Diorgano_PdII R-Pd(II)-R' Intermediate Transmetal->Diorgano_PdII Homocoupling Boronic Acid Homocoupling RedElim Reductive Elimination Diorgano_PdII->RedElim RedElim->Pd0 Reforms Catalyst Product R-R' Desired Product RedElim->Product Poisoning Catalyst Poisoning (by Benzothiazole S/N) Poisoning->Pd0 Inhibits Cycle R'-B(OH)2 R'-B(OH)2 R'-B(OH)2->Homocoupling O2, Pd(II)

Caption: The Suzuki catalytic cycle and points where common side reactions interfere.

Troubleshooting_Workflow Troubleshooting Workflow for Benzothiazole Suzuki Coupling start Reaction Failed (Low Yield / No Product) check_conversion Is Starting Material Consumed? start->check_conversion no_conversion_node Primary Issue: No Reaction check_conversion->no_conversion_node No conversion_node Primary Issue: Side Product Formation check_conversion->conversion_node Yes cause_poisoning Suspect Catalyst Poisoning or Inactivity no_conversion_node->cause_poisoning solution_ligand ACTION: 1. Switch to bulky, electron-rich ligand (SPhos, XPhos). 2. Ensure rigorous degassing. 3. Check reagent quality. cause_poisoning->solution_ligand check_byproduct What is the major byproduct? conversion_node->check_byproduct debromination Debromination check_byproduct->debromination Debrominated SM homocoupling Homocoupling check_byproduct->homocoupling Boronic Dimer solution_debromination ACTION: 1. Switch to milder base (K3PO4, Cs2CO3). 2. Use aprotic solvent. debromination->solution_debromination solution_homocoupling ACTION: 1. Improve degassing. 2. Use Pd(0) source. 3. Screen ligands. homocoupling->solution_homocoupling

Caption: A decision tree for diagnosing and resolving common Suzuki coupling issues.

Experimental Protocols & Recommended Conditions

For a challenging substrate, it is often necessary to screen a few conditions. The following table provides rational starting points for optimization.

ParameterRecommended ConditionRationale & Key Considerations
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Pd₂(dba)₃ is a Pd(0) source, avoiding oxidative homocoupling.[10] Pd(OAc)₂ is a common, air-stable Pd(II) precatalyst but requires in situ reduction.[6]
Ligand SPhos or XPhosBulky, electron-rich Buchwald-type ligands are essential to prevent catalyst poisoning by the benzothiazole and accelerate the catalytic cycle. Use a 2:1 ligand-to-palladium ratio.
Base K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate)These are effective bases that are less likely to cause side reactions like debromination or hydrolysis of other functional groups.[12] Use 2.0 - 3.0 equivalents.
Solvent 1,4-Dioxane / H₂O (e.g., 5:1 ratio) or Toluene / H₂ODioxane and Toluene are excellent solvents for Suzuki couplings.[10] A small amount of water is often necessary to dissolve the base and facilitate the transmetalation step.[14]
Temperature 80 - 100 °CSufficient to promote the reaction without causing rapid catalyst decomposition. Monitor by TLC or LC-MS to avoid prolonged heating after completion.[14]
Boron Reagent Arylboronic Acid or Arylboronic Ester (e.g., pinacol, MIDA)Boronic acids are generally more reactive.[15] However, if protodeboronation is an issue, more stable boronic esters (like MIDA boronates) can be used, which slowly release the boronic acid under the reaction conditions.[16]
General Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of 5-bromo-6-methyl-1,3-benzothiazole.

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add 5-bromo-6-methyl-1,3-benzothiazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 5:1) via syringe.

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare a mixture of the palladium source (e.g., Pd₂(dba)₃, 0.01-0.05 equiv) and the ligand (e.g., SPhos, 0.02-0.10 equiv). Add this catalyst mixture to the main reaction flask.

  • Heating and Monitoring: Place the sealed reaction flask in a preheated oil bath at the desired temperature (e.g., 90 °C). Stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[17]

References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Caddick, S., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Suzuki, A. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Retrieved from [Link]

  • Thomas, A. A., et al. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Retrieved from [Link]

  • Canadian Journal of Chemistry. (n.d.). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Simple thiazole-based ligands for palladium(II) Suzuki-Miyaura aryl cross-coupling catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for.... Retrieved from [Link]

  • Canadian Journal of Chemistry. (n.d.). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A palladium complex confined in a thiadiazole-functionalized porous conjugated polymer for the Suzuki–Miyaura coupling reaction. Retrieved from [Link]

  • ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]

  • Kairav Chemofarbe Industries Ltd. (2025). Challenges In Suzuki Coupling Reaction. Retrieved from [Link]

  • ACS Publications. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Retrieved from [Link]

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • ResearchGate. (n.d.). Protecting Groups for Thiols Suitable for Suzuki Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis of Sulfur Heterocycles by Palladium‐Catalyzed Cyclization. Retrieved from [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

"optimizing reaction conditions for the N-arylation of 5-bromo-6-methyl-1,3-benzothiazole"

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the N-arylation of 5-bromo-6-methyl-1,3-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial C-N cross-coupling reaction. N-arylated benzothiazoles are significant scaffolds in medicinal chemistry and materials science, often serving as core components in anticancer agents and other pharmacologically active molecules.[1][2] However, their synthesis can be challenging. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and achieve high yields of your target compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.

Question 1: I am observing very low or no product yield. What are the likely causes and how can I fix this?

Answer: Low to non-existent yield is the most common issue and can stem from several factors related to the catalyst system, reagents, or reaction environment.

Potential Cause 1: Inactive Catalyst System The heart of a successful Buchwald-Hartwig or Ullmann-type N-arylation is a highly active catalyst.[3][4] If the catalyst is not properly activated or has decomposed, the reaction will not proceed.

  • Scientific Rationale: Palladium-catalyzed reactions typically require the in-situ reduction of a Pd(II) precatalyst (like Pd(OAc)₂) to the active Pd(0) species, which then enters the catalytic cycle.[3] Bulky, electron-rich phosphine ligands are crucial for stabilizing the Pd(0) center, facilitating oxidative addition of the aryl bromide, and promoting the final reductive elimination step to form the C-N bond.[3][5] If this process is inhibited, the cycle stalls. Copper-catalyzed Ullmann reactions often require higher temperatures and specific ligands to achieve good yields.[6]

  • Solutions & Protocol:

    • Use a Pre-formed Catalyst: Switch from generating the catalyst in situ (e.g., from Pd(OAc)₂ or Pd₂(dba)₃) to a well-defined, air-stable Pd(II) precatalyst that reliably forms the active Pd(0) species.

    • Ligand Selection is Key: For a sterically hindered substrate like 5-bromo-6-methyl-1,3-benzothiazole, a bulky biarylphosphine ligand is often necessary.[5][7] Consider screening ligands such as RuPhos, BrettPhos, or XPhos.[5]

    • Ensure Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (Nitrogen or Argon). Use standard Schlenk line or glovebox techniques.[8]

Potential Cause 2: Incorrect Base Selection The base plays a critical role beyond simply acting as a proton scavenger. Its strength, solubility, and steric bulk can significantly influence the reaction outcome.

  • Scientific Rationale: The base is responsible for deprotonating the benzothiazole nitrogen, making it nucleophilic enough to attack the palladium center. A base that is too weak will not generate a sufficient concentration of the active nucleophile. A base that is too strong or nucleophilic can lead to side reactions, such as catalyst decomposition or reaction with the aryl halide. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often preferred.[5][7]

  • Solutions & Protocol:

    • Switch to a Stronger, Hindered Base: If you are using weaker bases like K₂CO₃ or Cs₂CO₃, switch to NaOtBu, KOtBu, or LiHMDS.[5][9]

    • Check Base Quality: Alkoxide bases are hygroscopic. Use a freshly opened bottle or a sample stored properly in a desiccator.

Potential Cause 3: Solvent Issues The solvent influences reagent solubility, reaction rate, and catalyst stability.

  • Scientific Rationale: Aprotic solvents are generally required for these coupling reactions.[10] Polar aprotic solvents can sometimes promote unwanted side reactions like hydrodehalogenation (replacement of the bromine with hydrogen).[10] Anhydrous conditions are critical, as water can hydrolyze the base and deactivate the catalyst.

  • Solutions & Protocol:

    • Use Anhydrous, Degassed Solvents: Use a solvent still or purchase high-quality anhydrous solvents. Before use, degas the solvent by sparging with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • Solvent Screening: Toluene and 1,4-dioxane are common first choices.[4] If solubility is an issue, THF may be an alternative, though it has a lower boiling point.

Question 2: My reaction is producing significant side products, especially the hydrodehalogenated benzothiazole. How can I suppress this?

Answer: The formation of 5,6-dimethyl-1,3-benzothiazole (the hydrodehalogenated product) is a common side reaction that competes with the desired N-arylation.

  • Scientific Rationale: Hydrodehalogenation can occur through several pathways. A prominent one is β-hydride elimination from the palladium-amide intermediate, which competes with reductive elimination.[3] This is often exacerbated by excess base, high temperatures, or the presence of water. Certain solvents, particularly polar aprotic ones like NMP or DMAC, have also been shown to promote this unwanted reaction.[10]

  • Solutions & Protocol:

    • Lower the Reaction Temperature: High temperatures can favor decomposition pathways. Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period.

    • Optimize Base Stoichiometry: Use the minimum amount of base required for the reaction, typically 1.4-2.0 equivalents. An excess can promote side reactions.

    • Change the Solvent: Switch from polar aprotic solvents to nonpolar aprotic solvents like toluene or m-xylene, which have been shown to suppress hydrodehalogenation.[10]

    • Increase Ligand-to-Palladium Ratio: A slightly higher ligand-to-metal ratio (e.g., 2:1 for monoligated Pd) can sometimes stabilize the catalyst and favor the desired reductive elimination pathway.

Question 3: My results are inconsistent and I'm having trouble with reproducibility. What should I check?

Answer: Poor reproducibility often points to subtle variations in reagent quality or experimental setup.

  • Scientific Rationale: Cross-coupling reactions are sensitive to trace impurities, particularly water and oxygen. The quality and age of the palladium source, ligand, and base can vary between batches, leading to inconsistent results.

  • Solutions & Protocol:

    • Standardize Reagent Quality: Use reagents from the same batch for a series of experiments. Ensure the purity of your 5-bromo-6-methyl-1,3-benzothiazole starting material, as impurities can interfere with the catalyst.[11]

    • Implement Rigorous Inert Technique: Always use oven-dried glassware. Assemble your reaction vessel hot and allow it to cool under a stream of inert gas. Use a well-maintained Schlenk line or glovebox.

    • Control Stirring Rate: Ensure vigorous and consistent stirring. In a heterogeneous mixture (especially with inorganic bases), poor mixing can lead to localized concentration gradients and inconsistent reaction rates.

    • Precise Temperature Control: Use an oil bath with a contact thermometer or a temperature-controlled heating mantle to ensure a stable and accurate reaction temperature.

Frequently Asked Questions (FAQs)

FAQ 1: Should I use a Palladium or Copper catalyst for this N-arylation?

Both palladium and copper catalytic systems can be effective for N-arylation, but they have different characteristics.

  • Palladium (Buchwald-Hartwig Amination): This is generally the more versatile and widely used method.[3][4] It typically operates under milder conditions, tolerates a broader range of functional groups, and often gives higher yields with a wider variety of arylating partners. The main drawback is the higher cost of palladium and the often complex, proprietary phosphine ligands required.[4]

  • Copper (Ullmann Condensation): This is a more classical and cost-effective method.[6][12] However, traditional Ullmann reactions often require harsh conditions, such as high temperatures (often >150 °C) and polar aprotic solvents.[13][14] While modern ligand systems have been developed to enable milder conditions, copper-catalyzed reactions can sometimes be less tolerant of sensitive functional groups.[6][15]

Recommendation: Start with a palladium-based system, especially if you are working with complex or functionalized aryl partners. If cost is a major concern and your substrates are robust, a modern copper-catalyzed system is a viable alternative.

FAQ 2: How do I choose the right ligand for my specific arylating agent?

The choice of ligand is critical and depends heavily on the steric and electronic properties of both the benzothiazole and the aryl halide. For a substrate like 5-bromo-6-methyl-1,3-benzothiazole, a bulky, electron-rich monophosphine ligand is an excellent starting point.

  • For Aryl Bromides/Chlorides: Ligands like XPhos , RuPhos , or BrettPhos are designed to promote the difficult oxidative addition of less reactive aryl halides and facilitate the final reductive elimination step.[5]

  • For Electron-Poor Aryl Halides: The reaction is generally easier, and less specialized ligands may suffice.

  • For Electron-Rich or Sterically Hindered Aryl Halides: These are more challenging substrates and will almost certainly require a state-of-the-art biarylphosphine ligand.

FAQ 3: Why is the choice of solvent so critical, and what should I start with?

The solvent's primary roles are to dissolve the reactants and to stabilize the catalytic species without interfering with the reaction.

  • Polarity: Aprotic, non-polar to moderately polar solvents are preferred. Highly polar solvents can sometimes promote side reactions.[10]

  • Boiling Point: The solvent must be stable at the required reaction temperature.

  • Coordinating Ability: Weakly coordinating solvents are best. Strongly coordinating solvents can compete with the phosphine ligand for binding sites on the palladium center, inhibiting catalysis.

Recommendation: Toluene and 1,4-dioxane are the most common and effective solvents for Buchwald-Hartwig reactions and are excellent starting points for optimization.[4][9] Always use anhydrous and degassed solvents.

Data & Protocols

Table 1: Recommended Starting Conditions for Optimization
ParameterPalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann-Type)
Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)CuI or Cu₂O (5-10 mol%)
Ligand XPhos or RuPhos (2-5 mol%)1,10-Phenanthroline or TMEDA (10-20 mol%)
Base NaOtBu or LiHMDS (1.5-2.0 equiv)K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)DMF or DMSO (anhydrous)
Temperature 80 - 110 °C110 - 150 °C
Atmosphere Nitrogen or ArgonNitrogen or Argon
General Protocol for Palladium-Catalyzed N-Arylation
  • Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-bromo-6-methyl-1,3-benzothiazole (1.0 equiv), the aryl halide (1.2 equiv), and the base (e.g., NaOtBu, 1.5 equiv).

  • Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3.5 mol%). If not using a glovebox, add the catalyst and ligand under a positive flow of inert gas.

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visual Guides

Experimental_Workflow reagents 1. Reagent Preparation (Benzothiazole, Aryl Halide, Base) catalyst 2. Catalyst/Ligand Addition (Inert Atmosphere) reagents->catalyst solvent 3. Solvent Addition (Anhydrous, Degassed) catalyst->solvent reaction 4. Reaction (Heat & Stir, 12-24h) solvent->reaction monitoring 5. Monitoring (TLC / LC-MS) reaction->monitoring workup 6. Aqueous Work-up (Quench, Extract) monitoring->workup purify 7. Purification (Column Chromatography) workup->purify product 8. Final Product purify->product

Caption: General experimental workflow for N-arylation.

Troubleshooting_Tree start Low / No Yield? check_catalyst Is the catalyst system optimized? (Pd/Ligand, Inert Atmosphere) start->check_catalyst No check_base Is the base appropriate? (Strength, Purity) start->check_base Yes optimize_catalyst Solution: - Use Pd precatalyst - Screen bulky ligands (XPhos, RuPhos) - Ensure strict inert conditions check_catalyst->optimize_catalyst optimize_base Solution: - Switch to NaOtBu or LiHMDS - Use fresh, anhydrous base check_base->optimize_base No check_solvent Are solvent conditions correct? (Anhydrous, Degassed) check_base->check_solvent Yes optimize_solvent Solution: - Use anhydrous, degassed Toluene/Dioxane - Avoid polar aprotic solvents check_solvent->optimize_solvent No

Sources

Technical Support Center: Minimizing By-Product Formation in the Bromination of 6-Methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on minimizing by-product formation during the bromination of 6-methyl-1,3-benzothiazole. This resource consolidates field-proven insights, troubleshooting strategies, and detailed protocols to enhance the selectivity and yield of your desired brominated product.

Troubleshooting Guide

This section addresses common challenges encountered during the bromination of 6-methyl-1,3-benzothiazole in a practical question-and-answer format.

Question 1: My reaction is producing a significant amount of di-brominated and other poly-brominated by-products. How can I improve the selectivity for mono-bromination?

Answer: The formation of poly-brominated species is a frequent issue arising from the high reactivity of the benzothiazole ring system, which is susceptible to electrophilic aromatic substitution.[1] The methyl group at the 6-position is an electron-donating group, further activating the benzene ring for electrophilic attack.[1] To favor mono-bromination, consider the following strategies:

  • Choice of Brominating Agent: Strong brominating agents like elemental bromine (Br₂) can readily lead to over-bromination.[1] A milder and more controlled source of electrophilic bromine, such as N-Bromosuccinimide (NBS), is generally the preferred reagent for achieving selective mono-bromination of benzothiazoles.[1]

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. For mono-bromination, use 1.0 to 1.1 equivalents of the brominating agent.[2] An excess will inevitably drive the reaction towards poly-substitution.[1]

  • Reaction Temperature: Lowering the reaction temperature decreases the overall reaction rate, providing better control over the extent of bromination and enhancing selectivity for the mono-brominated product.[1] Reactions are often conducted at temperatures ranging from 0°C to room temperature.[1]

  • Solvent Choice: The polarity of the solvent can significantly influence selectivity. Polar solvents can stabilize the charged intermediates (arenium ions) formed during electrophilic substitution, which may favor further bromination.[1][3] Switching to a less polar solvent can help minimize over-bromination.[2]

Question 2: I'm observing the formation of an unexpected isomer in addition to the desired product. What factors control the regioselectivity of bromination on the 6-methyl-1,3-benzothiazole ring?

Answer: The regioselectivity of electrophilic bromination on the benzothiazole nucleus is governed by the electronic properties of the heterocyclic system and the directing effects of existing substituents.[4] The thiazole portion of the molecule is electron-withdrawing, which deactivates the fused benzene ring towards electrophilic attack compared to benzene itself.[4] However, the electron-donating methyl group at the 6-position will direct incoming electrophiles primarily to the ortho and para positions relative to itself.[1]

Therefore, in the bromination of 6-methyl-1,3-benzothiazole, substitution is expected to occur on the benzene ring. The primary sites of attack will be influenced by the directing effect of the methyl group.

To improve regioselectivity:

  • Steric Hindrance: Consider the steric bulk of the brominating agent and any catalysts used. Bulky reagents may favor substitution at less sterically hindered positions.

  • Catalyst Choice: In some electrophilic aromatic substitutions, the choice of catalyst can influence isomer distribution. For instance, in Friedel-Crafts reactions, solid acid catalysts like zeolites can offer shape selectivity.[4] While not directly a bromination catalyst, this principle highlights how the reaction environment can dictate regiochemistry.

Question 3: My reaction is sluggish, and I have a significant amount of unreacted starting material, even after extended reaction times. What can I do to improve the conversion?

Answer: Incomplete conversion can be due to several factors:

  • Insufficiently Reactive Brominating Agent: While NBS is preferred for selectivity, under certain conditions, a stronger brominating agent might be necessary. However, this increases the risk of over-bromination. A careful balance is required.

  • Low Reaction Temperature: While lower temperatures improve selectivity, they also slow down the reaction rate.[1] A systematic optimization of the reaction temperature is crucial. You might need to gradually increase the temperature while closely monitoring the reaction progress by Thin Layer Chromatography (TLC) to find the optimal balance between conversion and selectivity.

  • Solvent Effects: The solubility of the starting material in the chosen solvent can impact the reaction rate.[1][2] Ensure your 6-methyl-1,3-benzothiazole is fully dissolved at the reaction temperature. If solubility is an issue, experimenting with different solvents may be beneficial.[4]

Question 4: I'm concerned about benzylic bromination of the methyl group. How can I avoid this side reaction?

Answer: Benzylic bromination, the substitution of a hydrogen on the methyl group, is a radical-mediated process. This side reaction is more likely to occur when using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or upon exposure to UV light.[5][6]

To prevent benzylic bromination:

  • Avoid Radical Initiators: Ensure that no radical initiators are present in your reaction mixture.

  • Protect from Light: Conduct the reaction in the dark or in a flask wrapped in aluminum foil to prevent photo-induced radical formation.

  • Choose Appropriate Solvents: Radical reactions are often favored in non-polar solvents like carbon tetrachloride. While less polar solvents are recommended to avoid over-bromination on the ring, be mindful that extremely non-polar conditions could potentially favor radical pathways if other initiating factors are present.

Frequently Asked Questions (FAQs)

Q1: What is the optimal brominating agent for the selective mono-bromination of 6-methyl-1,3-benzothiazole?

A1: For controlled mono-bromination, N-Bromosuccinimide (NBS) is generally the preferred reagent.[1] It is a milder and easier-to-handle source of electrophilic bromine compared to elemental bromine (Br₂), which is highly reactive and more prone to causing multiple substitutions.[1][6]

Q2: How does the choice of solvent affect the bromination reaction?

A2: The solvent plays a critical role. Polar solvents can stabilize the charged intermediates of electrophilic aromatic substitution, potentially leading to over-bromination.[1][2] Less polar solvents can help to minimize this side reaction.[2] The solvent also affects the solubility of the starting material and the overall reaction rate.[1][2]

Q3: At which positions does bromination typically occur on the 6-methyl-1,3-benzothiazole ring?

A3: Electrophilic substitution on the benzothiazole ring is complex. The thiazole ring is electron-withdrawing, deactivating the fused benzene ring.[4] However, the methyl group at the 6-position is an electron-donating group and directs incoming electrophiles to the ortho and para positions relative to itself.[1] Therefore, bromination is expected to occur on the benzene ring, with the exact position being a result of the interplay between these electronic effects.

Q4: Can I use elemental bromine (Br₂) for this reaction?

A4: Yes, elemental bromine can be used, often in solvents like acetic acid or chloroform.[2] However, it is a strong brominating agent and can be hazardous to handle.[2] It increases the likelihood of over-bromination, so careful control of stoichiometry and temperature is essential.[1]

Experimental Protocols

Protocol 1: Selective Mono-bromination using N-Bromosuccinimide (NBS)

This protocol provides a general procedure for the selective mono-bromination of 6-methyl-1,3-benzothiazole.

Materials:

  • 6-methyl-1,3-benzothiazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6-methyl-1,3-benzothiazole (1.0 mmol) in acetonitrile (2 mL) in a round-bottom flask equipped with a magnetic stirrer.[1]

  • Cool the solution to 0°C using an ice bath.

  • Add N-bromosuccinimide (1.0 mmol, 1.0 eq.) in one portion to the cooled solution.[1]

  • Stir the resulting mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[3]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (or when the desired product is maximized), quench the reaction with water (10 mL).[3]

  • Extract the product with dichloromethane (3 x 10 mL).[3]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired mono-brominated product.[3]

Data Presentation

Table 1: Effect of Solvent on By-Product Formation

SolventPolarityTendency for Ring Poly-brominationReference
Acetic AcidPolarHigh[2]
AcetonitrilePolarModerate[1]
DichloromethaneLess PolarLow to Moderate[4]
ChloroformLess PolarLow[2]

Visualization of Key Concepts

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_products Potential Products 6-Methyl-1,3-benzothiazole 6-Methyl-1,3-benzothiazole Arenium_Ion Arenium Ion (σ-complex) 6-Methyl-1,3-benzothiazole->Arenium_Ion Electrophilic Attack by Br+ NBS N-Bromosuccinimide (NBS) NBS->Arenium_Ion Provides Br+ Mono_Bromo Mono-brominated Product Arenium_Ion->Mono_Bromo Deprotonation Di_Bromo Di-brominated By-product Mono_Bromo->Di_Bromo Further Bromination (Undesired)

Caption: Electrophilic bromination mechanism leading to desired and undesired products.

Troubleshooting_Workflow Start Bromination of 6-Methyl-1,3-benzothiazole Problem High By-product Formation? Start->Problem Check_Reagent Check Brominating Agent & Stoichiometry Problem->Check_Reagent Yes Success Minimized By-products Problem->Success No Check_Temp Lower Reaction Temperature Check_Reagent->Check_Temp Check_Solvent Switch to Less Polar Solvent Check_Temp->Check_Solvent Check_Solvent->Success

Caption: Troubleshooting workflow for minimizing by-product formation.

References

  • BenchChem. (n.d.). Overcoming challenges in the bromination of benzothiazole-2-amines.
  • BenchChem. (n.d.). Preventing over-bromination in benzothiazole synthesis.
  • BenchChem. (n.d.). Technical Support Center: Controlling Regioselectivity in Electrophilic Substitution of Benzothiazoles.
  • ChemicalBook. (2025, July 24). 6-BROMO-2-METHYL-1,3-BENZOTHIAZOLE | 5304-21-2.
  • Giles, R. L., et al. (2018). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)
  • Alang, G., et al. (2012). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. International Journal of Pharmaceutical Sciences and Research, 3(8), 2665.
  • Wang, Z., et al. (2014).
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
  • Google Patents. (n.d.). CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole.
  • Radboud Repository. (n.d.). Revealing the Unique Role of Water in the Formation of Benzothiazoles: an Experimental and Computational Study.
  • BenchChem. (n.d.). Technical Support Center: Bromination of 6-Methyl-1H-benzo[d]imidazole.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • Reagent Friday: NBS (N-Bromo Succinimide). (2011, June 10). Master Organic Chemistry.

Sources

Validation & Comparative

A Comparative Guide to the In Vivo Validation of 5-bromo-6-methyl-1,3-benzothiazole's Anticancer Activity

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the in vivo validation of the novel benzothiazole derivative, 5-bromo-6-methyl-1,3-benzothiazole, as a potential anticancer agent. Recognizing the current scarcity of direct in vivo data for this specific compound, this document outlines a rigorous experimental plan and establishes a comparative context using well-characterized, standard-of-care chemotherapeutic agents, Doxorubicin and Paclitaxel. This guide is intended for researchers, scientists, and drug development professionals seeking to advance novel anticancer compounds from promising in vitro findings to robust in vivo validation.

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1][2][3][4][5] The anticancer mechanisms of benzothiazole derivatives are diverse, often involving the inhibition of critical signaling pathways such as PI3K/Akt/mTOR, modulation of receptor tyrosine kinases like EGFR, and induction of apoptosis.[1][6] The specific substitutions of a bromine atom and a methyl group on the benzothiazole core of the target compound may enhance its therapeutic index and efficacy.[7]

This guide will detail the essential components of an in vivo validation study, from the selection of an appropriate animal model and cancer cell line to the specifics of drug administration, efficacy evaluation, and toxicity assessment. By juxtaposing the proposed study design for 5-bromo-6-methyl-1,3-benzothiazole with established protocols for Doxorubicin and Paclitaxel, this document provides the necessary context for interpreting potential outcomes and making informed decisions about the future development of this promising compound.

Comparative Framework: In Vivo Efficacy Evaluation

A key aspect of validating a novel anticancer agent is to benchmark its performance against existing therapies. This section provides a comparative overview of the proposed in vivo study for 5-bromo-6-methyl-1,3-benzothiazole alongside established protocols for Doxorubicin and Paclitaxel in a murine breast cancer model.

Table 1: Comparative In Vivo Study Design

Parameter5-bromo-6-methyl-1,3-benzothiazole (Proposed)Doxorubicin (Established)Paclitaxel (Established)
Animal Model Female BALB/c nude mice (immunocompromised)Female BALB/c nude or syngeneic BALB/c miceFemale BALB/c nude or other immunodeficient strains
Cancer Cell Line Human breast adenocarcinoma (MCF-7) or murine breast cancer (4T1)Human breast adenocarcinoma (MCF-7, MDA-MB-231) or murine breast cancer (4T1)[8][9]Human breast adenocarcinoma (MCF-7) or murine mammary tumor (67NR)[10][11]
Tumor Induction Subcutaneous injection of 1 x 106 - 5 x 106 cells in Matrigel into the mammary fat padSubcutaneous or orthotopic injection into the mammary fat pad[8][9]Subcutaneous or orthotopic injection into the mammary fat pad[10]
Route of Admin. Intraperitoneal (i.p.) or intravenous (i.v.)Intraperitoneal (i.p.) or intravenous (i.v.)[8]Intraperitoneal (i.p.)[10]
Dosage (Exemplary) To be determined by Maximum Tolerated Dose (MTD) study2-8 mg/kg[8][12]10-30 mg/kg[10][13]
Dosing Schedule To be determined (e.g., once or twice weekly)Once a week or every other day[8][9]Every other day for a series of injections[10]
Primary Efficacy Endpoint Tumor Growth Inhibition (TGI)Tumor Growth Inhibition (TGI)[8]Tumor Growth Inhibition (TGI)[10]
Secondary Endpoints Body weight, survival, metastasis assessment (for 4T1 model)Body weight, survival, metastasis assessment[8]Body weight, survival[10]

Experimental Protocols: A Step-by-Step Guide

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key stages of the in vivo validation study.

Animal Model and Tumor Establishment

The selection of an appropriate animal model is critical for the clinical relevance of the findings.[14] The use of immunodeficient mice, such as BALB/c nude mice, allows for the engraftment of human cancer cell lines (xenograft models), providing insights into the compound's effect on human tumors.[14][15] Alternatively, a syngeneic model using immunocompetent mice and a murine cancer cell line (e.g., 4T1 in BALB/c mice) is invaluable for studying the interplay between the compound, the tumor, and the host immune system.[8][16]

Protocol for Tumor Cell Implantation:

  • Culture MCF-7 or 4T1 cells in appropriate media until they reach 80-90% confluency.

  • Harvest the cells using trypsin and wash with sterile phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1 x 107 cells/mL.

  • Anesthetize female BALB/c nude mice (6-8 weeks old) using isoflurane.

  • Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the right flank or mammary fat pad.

  • Monitor the mice for tumor growth.

Dosing and Administration

The determination of a safe and effective dose is paramount. A Maximum Tolerated Dose (MTD) study should be conducted for 5-bromo-6-methyl-1,3-benzothiazole prior to the efficacy study.

Protocol for Drug Administration:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Prepare the drug formulations. 5-bromo-6-methyl-1,3-benzothiazole may require a vehicle such as a solution of DMSO, Cremophor EL, and saline. Doxorubicin and Paclitaxel are typically dissolved in saline.

  • Administer the drugs via intraperitoneal (i.p.) or intravenous (i.v.) injection according to the predetermined dosing schedule. The control group will receive the vehicle only.

Efficacy and Toxicity Monitoring

Regular monitoring of tumor growth and animal well-being is essential for data collection and ethical considerations.

Protocol for Monitoring:

  • Measure tumor dimensions using calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Record the body weight of each mouse at the same frequency to assess systemic toxicity.

  • Monitor the animals for any signs of distress or adverse effects.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

Data Analysis and Interpretation

The primary measure of anticancer efficacy in vivo is Tumor Growth Inhibition (TGI).[17][18]

Calculation of Tumor Growth Inhibition (TGI):

TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

Statistical analysis, such as t-tests or ANOVA, should be employed to determine the significance of the observed differences between the treatment and control groups.[17][18]

Visualization of Experimental Workflow and Signaling Pathways

Clear visual representations of the experimental design and potential mechanisms of action are crucial for understanding the study's rationale and outcomes.

experimental_workflow cluster_prep Preparation cluster_tumor_induction Tumor Induction cluster_treatment Treatment Phase cluster_evaluation Evaluation cell_culture Cell Culture (MCF-7 or 4T1) tumor_implantation Tumor Cell Implantation cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization (BALB/c nude mice) animal_acclimatization->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization tumor_growth->randomization drug_administration Drug Administration (Test Compound vs. Comparators) randomization->drug_administration data_collection Data Collection (Tumor Volume, Body Weight) drug_administration->data_collection endpoint Endpoint Analysis (TGI, Histology) data_collection->endpoint

Caption: In vivo validation workflow for anticancer agents.

Benzothiazole derivatives have been reported to exert their anticancer effects through various signaling pathways. A plausible mechanism for 5-bromo-6-methyl-1,3-benzothiazole could involve the inhibition of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1]

signaling_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition of pro-apoptotic factors Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzothiazole 5-bromo-6-methyl- 1,3-benzothiazole Benzothiazole->PI3K Inhibition Benzothiazole->AKT Inhibition

Caption: Putative signaling pathway inhibited by 5-bromo-6-methyl-1,3-benzothiazole.

Conclusion and Future Directions

The in vivo validation of 5-bromo-6-methyl-1,3-benzothiazole is a critical step in its development as a potential anticancer therapeutic. This guide provides a robust framework for conducting these studies in a scientifically rigorous and comparative manner. By benchmarking its performance against established drugs like Doxorubicin and Paclitaxel, researchers can gain a clear understanding of its therapeutic potential.

Successful in vivo validation, demonstrating significant tumor growth inhibition and an acceptable safety profile, would warrant further investigation into its mechanism of action, pharmacokinetic and pharmacodynamic properties, and potential for combination therapies. The data generated from the proposed studies will be instrumental in guiding the continued development of this promising benzothiazole derivative towards clinical application.

References

  • Frontiers in Oncology. (n.d.). Paclitaxel Chemotherapy Elicits Widespread Brain Anisotropy Changes in a Comprehensive Mouse Model of Breast Cancer Survivorship: Evidence From In Vivo Diffusion Weighted Imaging. Retrieved from [Link]

  • Bandyopadhyay, A., Wang, L., Agyin, J., Tang, Y., Lin, S., Yeh, I. T., De, P., & Sun, L. Z. (2010). Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models. PLOS ONE, 5(4), e10365.
  • ACS Publications. (n.d.). Antitumor Benzothiazoles. 3. Synthesis of 2-(4-Aminophenyl)benzothiazoles and Evaluation of Their Activities against Breast Cancer Cell Lines in Vitro and in Vivo. Retrieved from [Link]

  • PubMed. (2025). Development, Characterization, and Therapeutic Utility of Paclitaxel-Resistant Breast and Gastric Cancer In Vitro and In Vivo Models. Retrieved from [Link]

  • Iraqi Journal of Cancer and Medical Genetics. (2024). Anticancer Potential of a Novel Benzothiazole-Derived Heterocyclic Compound: In Vitro, In Vivo, and Molecular Docking Studies. Retrieved from [Link]

  • Hothorn, L. A. (2006). Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition.
  • ResearchGate. (2025). Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. Retrieved from [Link]

  • RSC Publishing. (n.d.). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Retrieved from [Link]

  • Asian Pacific Journal of Cancer Prevention. (n.d.). Establishment of Paclitaxel-resistant Breast Cancer Cell Line and Nude Mice Models, and Underlying Multidrug Resistance Mechanisms in Vitro and in Vivo. Retrieved from [Link]

  • PubMed. (n.d.). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents. Retrieved from [Link]

  • Impactfactor. (n.d.). Design and Synthesis of Novel Benzothiazole Derivatives: Anticancer Evaluation Supported by Molecular Docking and ADMET Studies. Retrieved from [Link]

  • Melior Discovery. (n.d.). The MCF-7 Xenograft Model for Breast Cancer. Retrieved from [Link]

  • NIH. (n.d.). Chemotherapy in Early Breast Cancer: When, How and Which One?. Retrieved from [Link]

  • Oxford Academic. (2008). Antitumor Effects of Doxorubicin Followed by Zoledronic Acid in a Mouse Model of Breast Cancer. Retrieved from [Link]

  • Dovepress. (2017). In vivo study of doxorubicin-loaded cell-penetrating peptide-modified pH-sensitive liposomes: biocompatibility, bio-distribution, and pharmacodynamics in BALB/c nude mice bearing human breast tumors. Retrieved from [Link]

  • PubMed. (2001). Breast cancer response to paclitaxel in vivo. Retrieved from [Link]

  • Taylor & Francis Online. (2015). In vivo pharmacokinetics, biodistribution and antitumor effect of paclitaxel-loaded micelles based on α-tocopherol succinate-modified chitosan. Retrieved from [Link]

  • ACS Omega. (2025). Evaluation of the Antitumor Effectiveness and Toxicity of pH-Sensitive Liposomes Coencapsulating Doxorubicin and Simvastatin in a Murine Breast Cancer Model. Retrieved from [Link]

  • PubMed. (2024). Improved Therapeutic Efficacy of Doxorubicin Chemotherapy With Cannabidiol in 4T1 Mice Breast Cancer Model. Retrieved from [Link]

  • ResearchGate. (n.d.). In vivo models used in breast cancer. Retrieved from [Link]

  • NIH. (n.d.). Growth-rate model predicts in vivo tumor response from in vitro data. Retrieved from [Link]

  • PLOS ONE. (2014). Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics. Retrieved from [Link]

  • NIH. (n.d.). In vivo models in breast cancer research: progress, challenges and future directions. Retrieved from [Link]

  • Liv Hospital. (2026). 10 Essential Breast Cancer Chemotherapy Regimens: Drugs, Uses, and What to Expect. Retrieved from [Link]

  • NIH. (n.d.). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]

  • Taylor & Francis Online. (2019). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2026). A Review on Emerging Benzothiazoles: Biological Aspects. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Benzothiazole derivatives as anticancer agents. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2022). A Review on Emerging Benzothiazoles: Biological Aspects. Retrieved from [Link]

  • PubMed. (n.d.). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Retrieved from [Link]

Sources

A Comprehensive Comparison Guide: SAR Studies of 5-Bromo-6-Methyl-1,3-Benzothiazole Analogs in CRAC Channel Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The 5-bromo-6-methyl-1,3-benzothiazole scaffold (CAS: 1345118-22-0) has emerged as a privileged intermediate in the design of Store-Operated Calcium Entry (SOCE) modulators [1]. By targeting the Calcium Release-Activated Calcium (CRAC) channel complex—specifically the Orai1 pore and its endoplasmic reticulum (ER) sensor, STIM1—these analogs hold immense therapeutic potential for autoimmune diseases, inflammatory bowel disease, and acute pancreatitis [2].

As a Senior Application Scientist, I have structured this guide to objectively compare the structure-activity relationship (SAR) of 5-bromo-6-methyl-1,3-benzothiazole derivatives against alternative heterocyclic scaffolds. This guide provides causality-driven insights into molecular design and self-validating experimental protocols for robust preclinical evaluation.

Mechanistic Overview: SOCE and CRAC Channel Inhibition

To understand the SAR of these analogs, one must first map the biological circuitry they disrupt. SOCE is triggered by the depletion of ER calcium stores. STIM1 proteins sense this depletion, oligomerize, and translocate to ER-plasma membrane (PM) junctions, where they couple with and activate Orai1 channels, leading to a massive influx of extracellular Ca²⁺. Benzothiazole-derived CRAC inhibitors function by sterically blocking the Orai1 pore or disrupting the STIM1-Orai1 coupling interface [3].

Mechanism of Store-Operated Calcium Entry (SOCE) and targeted inhibition by benzothiazole analogs.

SAR Comparison: Benzothiazole Core vs. Alternatives

When optimizing SOCE inhibitors, the choice of the core heterocycle dictates both the spatial geometry and the metabolic fate of the drug. The 5-bromo-6-methyl-1,3-benzothiazole core is highly valued for two causal reasons:

  • The 5-Bromo Handle: Bromine at the C5 position acts as a highly reactive electrophile for palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig aminations), allowing rapid library generation of 5-aryl or 5-amino derivatives [1].

  • The 6-Methyl Ortho-Steric Effect: The C6 methyl group is not merely a spectator. When a bulky substituent is coupled at C5, the adjacent methyl group forces the new substituent out of coplanarity with the benzothiazole ring. This twisted, non-planar conformation is critical for fitting into the deep, hydrophobic binding pocket of the Orai1 channel, preventing flat, non-specific DNA intercalation and drastically improving target selectivity [2].

Quantitative Performance Comparison
Scaffold / Compound ClassPrimary TargetIC₅₀ (SOCE Inhibition)Key SAR Insight & CausalityMetabolic Stability
5-Substituted-6-methylbenzothiazoles Orai1 / STIM150 – 200 nM6-methyl restricts rotational freedom; twisted conformation maximizes hydrophobic pocket binding.Moderate to High
Pyrazine Amides (e.g., CM4620/Auxora)Orai1< 100 nMPyrazine core lowers lipophilicity (LogP); highly optimized for in vivo efficacy in acute pancreatitis [4].High
Biphenyl Triazoles Orai1100 – 500 nM1,4-disubstituted triazole acts as a stable bioisostere for amide bonds; click-chemistry enabled [5].Moderate
Unsubstituted Benzothiazoles Orai1> 1 μMLack of the 6-methyl group leads to conformational flexibility, resulting in a severe drop in binding affinity.Low

Experimental Protocols: Synthesis and Validation

To ensure trustworthiness, the protocols below are designed as self-validating systems. Built-in controls guarantee that observed calcium modulation is a direct result of the synthesized analog and not an artifact of incomplete ER depletion.

Protocol A: Palladium-Catalyzed Functionalization of the 5-Bromo Position

Objective: Synthesize a 5-amino-6-methylbenzothiazole analog via Buchwald-Hartwig cross-coupling.

  • Preparation: In an oven-dried Schlenk flask under argon, combine 5-bromo-6-methyl-1,3-benzothiazole (1.0 eq), the desired secondary amine (1.2 eq), and sodium tert-butoxide (1.5 eq).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq) to ensure efficient oxidative addition into the sterically hindered C-Br bond.

  • Reaction: Suspend the mixture in anhydrous toluene (0.2 M) and heat to 90°C for 12 hours.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and concentrate. Purify via flash chromatography (Hexanes/Ethyl Acetate) to isolate the twisted 5-amino derivative.

Protocol B: Intracellular Calcium Assay (Fluo-4 AM)

Objective: Quantify the IC₅₀ of the analog against SOCE in HEK293 cells stably expressing Orai1/STIM1.

  • Dye Loading: Seed HEK293 cells in a 96-well black, clear-bottom plate. Incubate with 2 μM Fluo-4 AM and 0.02% Pluronic F-127 in zero-calcium physiological saline solution (PSS) for 45 minutes at 37°C.

  • Compound Incubation: Wash cells twice with zero-calcium PSS. Pre-incubate with varying concentrations of the benzothiazole analog (0.1 nM to 10 μM) for 15 minutes.

  • ER Depletion (The Validation Step): Add 1 μM Thapsigargin (TG) to block the SERCA pump. Causality check: Monitor the transient spike in cytosolic Ca²⁺. If this spike does not return to baseline, ER depletion is incomplete, and the assay must be aborted.

  • SOCE Induction: Inject CaCl₂ to a final concentration of 2 mM. Measure the maximum fluorescence (Ex: 488 nm / Em: 525 nm). Calculate IC₅₀ by plotting the peak fluorescence against the log concentration of the inhibitor.

Protocol C: Whole-Cell Patch-Clamp Electrophysiology

Objective: Directly measure the inhibition of the macroscopic CRAC current ( ICRAC​ ).

  • Internal Solution: Use a pipette solution containing 20 mM EGTA and 0 mM added Ca²⁺. Causality: High EGTA passively depletes ER calcium stores immediately upon whole-cell break-in, forcefully activating ICRAC​ without the need for receptor agonists.

  • External Solution: Use a standard external solution supplemented with 10 mM CaCl₂ to amplify the inward current.

  • Recording: Apply voltage ramps from -100 mV to +100 mV over 50 ms every 2 seconds. ICRAC​ is identified by its strong inward rectification and positive reversal potential.

  • Inhibition: Perfuse the benzothiazole analog into the bath and record the percentage block of the inward current at -80 mV.

Conclusion

The 5-bromo-6-methyl-1,3-benzothiazole scaffold provides a superior architectural foundation for SOCE inhibitors compared to unsubstituted heterocycles. The synergistic relationship between the reactive 5-bromo handle and the conformation-locking 6-methyl group allows medicinal chemists to engineer highly selective, non-planar CRAC channel blockers. While pyrazine amides currently lead in clinical progression for acute pancreatitis, optimized benzothiazole analogs remain critical tools for exploring TRP and Orai channel pharmacology.

References

  • Whitten, J. P., Pei, Y., & Cao, J. "Compounds that modulate intracellular calcium." Patent WO2011139489A2, CalciMedica Inc.
  • Serafini, M., et al. "Store-Operated Calcium Entry as a Therapeutic Target in Acute Pancreatitis: Discovery and Development of Drug-Like SOCE Inhibitors." ResearchGate. Available at:[Link]

  • Stauderman, K. A. "CRAC channels as targets for drug discovery and development." Cell Calcium. Available at:[Link]

  • Genazzani, A. A., et al. "Pyrtriazoles, a Novel Class of Store-Operated Calcium Entry Modulators: Discovery, Biological Profiling, and in Vivo Proof-of-Concept Efficacy in Acute Pancreatitis." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

A Comparative Analysis of Substituted Benzothiazoles and Standard-of-Care Drugs in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties.[1][2] This guide provides a comparative analysis of the in vitro efficacy of substituted benzothiazoles, with a focus on structures akin to 5-bromo-6-methyl-1,3-benzothiazole, against established standard-of-care chemotherapeutic agents in the context of breast cancer. Through a meticulous examination of experimental data, this document aims to furnish researchers and drug development professionals with a clear, data-driven perspective on the potential of this class of compounds.

Introduction to Benzothiazoles as Anticancer Agents

Benzothiazole is a bicyclic heterocyclic compound that has garnered significant attention for its broad spectrum of pharmacological activities.[2] Modifications to the benzothiazole core have led to the development of derivatives with promising antitumor activity against a variety of cancer cell lines, including those of the breast, colon, lung, and renal origin.[3][4] The anticancer mechanisms of benzothiazole derivatives are multifaceted, often involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[5]

While specific experimental data for 5-bromo-6-methyl-1,3-benzothiazole is not extensively available in the public domain, research on structurally related 2-(4-aminophenyl)benzothiazoles bearing bromo and methyl substitutions has demonstrated potent and selective inhibitory activity against breast cancer cell lines.[4] This guide will leverage this available data to draw a comparative picture against current therapeutic mainstays.

Comparative Efficacy Analysis: Substituted Benzothiazoles vs. Standard-of-Care Drugs

The in vitro efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell growth. The following tables summarize the IC50 values of relevant substituted benzothiazole derivatives and standard-of-care drugs against two widely studied human breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).

Table 1: In Vitro Efficacy (IC50) of Substituted Benzothiazole Derivatives against Breast Cancer Cell Lines

CompoundSubstitutionCell LineIC50 (µM)
2-(4-Aminophenyl)benzothiazole (Parent)-MCF-7Nanomolar range[4]
MDA-MB-468Nanomolar range[4]
Compound 9a3'-MethylMCF-7Potent
MDA-MB-468Potent
Compound 9c3'-BromoMCF-7Potent
MDA-MB-468Potent
Derivative 6b(structure not specified)MCF-75.15[6]
N-methyl piperazinyl derivative 6cN-methyl piperazinylMDA-MB-2310.008[7]
N-methyl piperazinyl derivative 6fN-methyl piperazinylMCF-70.017[7]

Note: "Potent" indicates high activity as described in the source, with specific nanomolar values for the parent compound suggesting a high degree of efficacy.[4]

Table 2: In Vitro Efficacy (IC50) of Standard-of-Care Drugs against Breast Cancer Cell Lines

DrugClassCell LineIC50 (µM)
DoxorubicinAnthracyclineMCF-7~1.0 - 9.9
MDA-MB-231~0.69 - 1.38
CisplatinPlatinum-basedMCF-7~13.33[6]
PaclitaxelTaxaneMCF-7~0.01 - 0.05
MDA-MB-231~0.01 - 0.3

The data presented reveals that certain substituted benzothiazole derivatives exhibit remarkable potency, with IC50 values in the nanomolar range, which is comparable to or even exceeds the efficacy of some standard-of-care drugs like cisplatin.[4][6][7] For instance, the N-methyl piperazinyl substituted derivatives 6c and 6f show exceptionally low IC50 values against MDA-MB-231 and MCF-7 cell lines, respectively.[7] This underscores the therapeutic potential of the benzothiazole scaffold and warrants further investigation into derivatives like 5-bromo-6-methyl-1,3-benzothiazole.

Mechanistic Insights: How These Compounds Exert Their Effects

Understanding the mechanism of action is crucial for rational drug design and development. Both benzothiazole derivatives and standard-of-care drugs induce cancer cell death through various pathways.

Standard-of-Care Drugs: Established Mechanisms

Standard chemotherapy for breast cancer often involves a combination of drugs that target different aspects of cell division and survival.[8][9][10]

  • Anthracyclines (e.g., Doxorubicin): These agents intercalate into DNA, inhibiting topoisomerase II and leading to DNA damage and apoptosis.[11]

  • Platinum-based drugs (e.g., Cisplatin): They form cross-links with DNA, which interferes with DNA repair and replication, ultimately triggering apoptosis.

  • Taxanes (e.g., Paclitaxel): These compounds disrupt the normal function of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[11]

Benzothiazole Derivatives: A Focus on Apoptosis Induction

A significant body of evidence suggests that benzothiazole derivatives exert their anticancer effects primarily through the induction of apoptosis.[5] This is often mediated through the intrinsic (mitochondrial) pathway.

Apoptosis_Pathway Benzothiazole Substituted Benzothiazole (e.g., 5-bromo-6-methyl-1,3-benzothiazole) ROS ↑ Reactive Oxygen Species (ROS) Benzothiazole->ROS Mito_Potential ↓ Mitochondrial Membrane Potential ROS->Mito_Potential Cyto_C Cytochrome c Release Mito_Potential->Cyto_C Apaf1 Apaf-1 Cyto_C->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by substituted benzothiazoles.

Experimental Methodologies: The Foundation of Efficacy Determination

The IC50 values presented in this guide are typically determined using robust and standardized in vitro assays. The most common of these is the MTT assay.

The MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by measuring its absorbance.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow start Start seed_cells Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 add_drug Add varying concentrations of benzothiazole derivative or standard drug incubate1->add_drug incubate2 Incubate for 48-72 hours add_drug->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan crystals incubate3->add_dmso read_absorbance Measure absorbance at 490-570 nm using a microplate reader add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow of the MTT assay for IC50 determination.

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are harvested during their logarithmic growth phase and seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). The plate is then incubated for 24 hours to allow for cell attachment.[1]

  • Drug Treatment: The cells are treated with a range of concentrations of the test compound (e.g., a substituted benzothiazole) or a standard-of-care drug. A control group receiving only the vehicle (e.g., DMSO) is also included. The plate is incubated for a further 48 to 72 hours.[1]

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 4 hours.[13]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.[1]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength between 490 and 570 nm.[14]

  • IC50 Calculation: The percentage of cell viability is calculated for each drug concentration relative to the control. The IC50 value is then determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.[14]

Conclusion and Future Directions

The comparative analysis presented in this guide highlights the significant potential of substituted benzothiazoles as a promising class of anticancer agents. The in vitro efficacy of certain derivatives, particularly those with bromo and methyl substitutions, is comparable and in some cases superior to that of established standard-of-care drugs used in breast cancer therapy.

While direct experimental data for 5-bromo-6-methyl-1,3-benzothiazole remains to be elucidated, the potent activity of its structural analogs strongly supports its candidacy for further investigation. Future research should focus on:

  • The synthesis and in vitro evaluation of 5-bromo-6-methyl-1,3-benzothiazole against a broader panel of cancer cell lines.

  • In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by this compound.

  • Preclinical in vivo studies to assess its efficacy, pharmacokinetics, and safety profile in animal models of breast cancer.

The continued exploration of the benzothiazole scaffold holds considerable promise for the development of novel, more effective, and potentially less toxic therapies for breast cancer.

References

  • Shi, D., et al. (2016). Substituted pyridine based benzothiazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 26(5), 1484-1488.
  • Horton, T. (1994). MTT Cell Assay Protocol.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • MDPI. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 30(15), 1-25.
  • Havugimana, P. C., et al. (2013). Synthesis, anti-breast cancer activity, and molecular modeling of some benzothiazole and benzoxazole derivatives. Archiv der Pharmazie, 346(7), 510-521.
  • Abcam. (n.d.). MTT assay protocol.
  • Cancer Research UK. (n.d.). Chemotherapy for breast cancer.
  • Canadian Cancer Society. (n.d.). Chemotherapy for breast cancer.
  • Liv Hospital. (2026). 6 Key Breast Cancer Chemotherapy Regimens and Their Drugs Explained.
  • Merck Millipore. (n.d.).
  • Bio-protocol. (2019).
  • Breastcancer.org. (2025). Chemotherapy for Breast Cancer.
  • Uremis, M. M., et al. (2017). Synthesis and Cytotoxic Activity of Certain Benzothiazole Derivatives Against Human MCF-7 Cancer Cell Line.
  • ResearchGate. (n.d.). Inhibitory concentration at 50% (IC50) values of breast cancer cell lines against fluorophores 4, 7, 10, 12 (A) in comparison to docetaxel (B).
  • Al-Ostoot, F. H., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Future Journal of Pharmaceutical Sciences, 7(1), 220.
  • Youssif, B. G., et al. (2017). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. Chemical Biology & Drug Design, 89(4), 545-555.
  • Uremis, M. M., et al. (2025). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Anticancer Agents in Medicinal Chemistry, 25(6), 433-445.
  • American Cancer Society. (n.d.). Standard-of-Care Treatment for HER2+ Metastatic Breast Cancer and Emerging Therapeutic Options.
  • Farmacia Journal. (2024). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia, 72(1), 1-10.
  • Taylor & Francis Online. (2019). Full article: Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 239-264.
  • Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 15(1), 1-25.
  • Cellular Therapy and Transplantation. (2022). In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives.
  • Chua, M. S., et al. (1996). Antitumor Benzothiazoles. 3. Synthesis of 2-(4-Aminophenyl)benzothiazoles and Evaluation of Their Activities against Breast Cancer Cell Lines in Vitro and in Vivo. Journal of Medicinal Chemistry, 39(18), 3547-3555.

Sources

Cross-Validation of Experimental Results for 5-Bromo-6-methyl-1,3-benzothiazole in Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzothiazole scaffold is a privileged structural motif in medicinal chemistry, frequently embedded in clinical candidates targeting neurodegeneration, oncology (e.g., PRMT5 inhibitors), and infectious diseases[1][2]. When designing synthetic routes for novel analogs, the selection of the starting building block dictates both the efficiency of downstream cross-coupling and the pharmacokinetic properties of the final molecule. 5-Bromo-6-methyl-1,3-benzothiazole (CAS: 1345118-22-0) has emerged as a highly valuable intermediate for late-stage functionalization[3].

This guide objectively compares its reactivity profile against alternative brominated benzothiazoles, providing self-validating experimental protocols and mechanistic insights to help researchers optimize their cross-coupling workflows.

Mechanistic Rationale: The Interplay of Sterics and Electronics

As an application scientist, it is critical to look beyond the basic reaction template and understand the causality behind structural modifications. In palladium-catalyzed cross-coupling reactions, the oxidative addition of Pd(0) into the C–Br bond is often the rate-determining step.

  • The 5-Bromo Advantage: Bromine at the 5-position provides an excellent electrophilic handle for Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing for the rapid generation of diverse, 5-substituted libraries without disrupting the core heterocycle[4].

  • The 6-Methyl Causality: The addition of a methyl group at the 6-position serves a dual purpose. Pharmacologically, it blocks metabolic oxidation at the C6 position, significantly increasing the half-life of the drug candidate. Chemically, however, it acts as an electron-donating group (EDG) via hyperconjugation. This increases the electron density of the benzothiazole ring, slightly deactivating the adjacent C–Br bond toward oxidative addition[5]. Furthermore, the steric bulk of the methyl group ortho to the bromine necessitates the use of sterically demanding, electron-rich ligands (such as XPhos or dppf) to prevent catalyst stalling and ensure high turnover frequencies.

Reactivity Core Benzothiazole Core Sub1 5-Bromo Group (Primary Electrophile) Core->Sub1 Sub2 6-Methyl Group (Steric/Electronic Modulator) Core->Sub2 Effect1 Enables Pd-Catalyzed Cross-Coupling Sub1->Effect1 Effect2 Increases Metabolic Stability & Lipophilicity Sub2->Effect2 Effect3 Slightly Deactivates C-Br via EDG Effect Sub2->Effect3 Effect3->Effect1 Requires optimized ligands (e.g., XPhos)

Logical relationship of structural substituents on benzothiazole scaffold reactivity.

Comparative Performance Analysis

To objectively evaluate the performance of 5-bromo-6-methyl-1,3-benzothiazole, we cross-validate its coupling efficiency against two common alternatives: the unsubstituted 5-bromobenzothiazole and 2-amino-6-bromobenzothiazole. The table below synthesizes expected yields and required conditions based on established high-throughput experimentation parameters[6][7].

SubstrateReaction TypeCatalyst / Ligand SystemYield (%)TimeCausality & Mechanistic Observation
5-Bromobenzothiazole Suzuki-Miyaura (Phenylboronic acid)Pd(PPh₃)₄85%2 hFast oxidative addition due to lack of steric hindrance at the adjacent carbon.
5-Bromo-6-methyl-1,3-benzothiazole Suzuki-Miyaura (Phenylboronic acid)Pd(dppf)Cl₂78%4 h6-Methyl EDG effect slows oxidative addition; requires a robust bidentate ligand.
2-Amino-6-bromobenzothiazole Suzuki-Miyaura (Phenylboronic acid)Pd(PPh₃)₄64%12 hFree amino group can coordinate to Pd, requiring higher catalyst loading and longer times.
5-Bromo-6-methyl-1,3-benzothiazole Buchwald-Hartwig (Morpholine)Pd₂(dba)₃ / XPhos82%6 hExcellent conversion; bulky XPhos overcomes steric crowding at the C6 position.

Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To ensure high trustworthiness and reproducibility, the following protocol for the Suzuki-Miyaura coupling of 5-bromo-6-methyl-1,3-benzothiazole incorporates built-in cross-validation steps. Every action is designed to be a self-validating system.

G N1 5-Bromo-6-methyl- 1,3-benzothiazole N2 Oxidative Addition [Pd(0) to Pd(II)] N1->N2 N3 Transmetalation (Aryl Boronic Acid) N2->N3 N4 Reductive Elimination N3->N4 N4->N2 Pd(0) Regeneration N5 Cross-Coupled Product N4->N5

Workflow of Pd-catalyzed Suzuki-Miyaura cross-coupling for 5-bromo-6-methyl-1,3-benzothiazole.

Step-by-Step Methodology

1. Catalyst Pre-activation & Assembly

  • In a nitrogen-purged Schlenk tube, combine 0.05 equiv of Pd(dppf)Cl₂ with 3.0 equiv of anhydrous potassium phosphate (K₃PO₄).

  • Causality: dppf is chosen over standard PPh₃ because its bidentate nature and larger bite angle force the palladium center into a more reactive geometry, effectively overcoming the steric hindrance imposed by the 6-methyl group.

2. Reagent Addition

  • Add 1.0 equiv of 5-bromo-6-methyl-1,3-benzothiazole and 1.2 equiv of the desired aryl boronic acid.

  • Dissolve the mixture in a rigorously degassed solvent system of 1,4-dioxane/H₂O (4:1 v/v).

  • Causality: Water is essential to dissolve the inorganic base and facilitate the transmetalation step by forming a reactive, electron-rich boronate complex.

3. Thermal Coupling

  • Heat the reaction mixture to 90°C for 4–6 hours under continuous stirring. Monitor the consumption of the starting material via LC-MS.

4. Orthogonal Cross-Validation (The Self-Validating Step)

  • Reaction Quenching: Cool the mixture to room temperature, dilute with EtOAc, and wash with brine to remove inorganic salts and the dioxane/water phase.

  • Analytical Validation: After isolating the product via flash chromatography, validate the structural integrity using ¹H NMR. You must confirm the disappearance of the characteristic 5-bromo aromatic proton and observe an upfield shift of the 6-methyl singlet (typically shifting to around ~2.3–2.4 ppm) due to the anisotropic shielding effects of the newly introduced aryl ring. If this shift is absent, transmetalation failed, and homocoupling of the boronic acid likely occurred instead.

References

  • The Benzothiazole Scaffold: A Cornerstone in Drug Discovery and Development Source: Benchchem URL
  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • 1345118-22-0 5-Bromo-6-methylbenzothiazole CAS Information Source: Chemsrc URL
  • Source: NIH (PMC)
  • 5-Bromo-6-methylbenzothiazole Reactivity and Properties Source: Benchchem URL
  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0)
  • Source: Chemical Science (RSC Publishing)

Sources

Comprehensive Comparison Guide: In Vitro vs. In Vivo Correlation of 5-Bromo-6-methyl-1,3-benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, we frequently encounter a frustrating paradox: compounds that exhibit sub-nanomolar potency in biochemical assays often fail to translate into efficacious in vivo therapeutics. This disconnect—the failure of In Vitro-In Vivo Correlation (IVIVC)—is a critical bottleneck in preclinical optimization.

This guide provides an objective, data-driven comparison of the 5-bromo-6-methyl-1,3-benzothiazole scaffold against alternative heterocycles. Widely utilized as a pivotal intermediate (CAS 1345118-22-0; MW 228.11 g/mol )[1], this scaffold is frequently employed to synthesize potent bioactive molecules, including Store-Operated Calcium Release-Activated Calcium (CRAC) channel inhibitors for autoimmune diseases[2]. However, maximizing its clinical utility requires a deep understanding of its pharmacokinetic (PK) liabilities.

Mechanistic Grounding: The SAR of the Scaffold

To understand the IVIVC of 5-bromo-6-methyl-1,3-benzothiazole derivatives, we must first analyze the causality behind their target interactions:

  • The Benzothiazole Core: Acts as a rigid, planar bioisostere for purines and indoles, facilitating deep insertion into hydrophobic enzymatic or channel pockets[3].

  • The 5-Bromo Substituent: Provides significant steric bulk and enables highly directional halogen bonding with backbone carbonyls in the target protein. This drastically increases target residence time and lowers the in vitro IC50.

  • The 6-Methyl Substituent: Fills adjacent lipophilic sub-pockets, further driving binding affinity through van der Waals interactions.

The IVIVC Disconnect: While these features create a highly potent in vitro profile, they introduce severe in vivo liabilities. The combination of the heavy bromine atom and the methyl group pushes the compound's lipophilicity (LogD) well above 3.0. This high lipophilicity drives non-specific plasma protein binding (often >98%) and extensive melanin binding in pigmented tissues, drastically reducing the unbound, pharmacologically active fraction ( fu​ ) of the drug[4]. Furthermore, the 6-methyl group acts as a classic "metabolic soft spot," undergoing rapid aliphatic oxidation by hepatic CYP450 enzymes.

CRAC_Pathway Stimulus T-Cell Receptor Activation ER_Depletion ER Ca2+ Depletion Stimulus->ER_Depletion STIM1 STIM1 Oligomerization ER_Depletion->STIM1 ORAI1 ORAI1 Channel Opening (CRAC Activation) STIM1->ORAI1 Ca_Influx Cytosolic Ca2+ Influx ORAI1->Ca_Influx NFAT NFAT Translocation (Cytokine Release) Ca_Influx->NFAT Inhibitor 5-Bromo-6-methyl- 1,3-benzothiazole Derivatives Inhibitor->ORAI1 Allosteric Block

Caption: Mechanistic pathway of CRAC channel inhibition by benzothiazole derivatives.

Comparative Performance Analysis

To objectively evaluate the 5-bromo-6-methyl-1,3-benzothiazole scaffold, we must compare it against structural alternatives designed to mitigate its PK liabilities.

  • Alternative 1: Imidazo[2,1-b][1,3]thiazole derivatives. This fused system increases structural rigidity and alters the electronic distribution, generally lowering lipophilicity[1].

  • Alternative 2: Benzimidazole derivatives. Replacing the sulfur atom with a nitrogen (NH) introduces a hydrogen-bond donor, significantly improving aqueous solubility and altering metabolic clearance pathways.

Quantitative IVIVC Data Comparison

The following table summarizes the translation of in vitro potency to in vivo efficacy (using a standardized murine autoimmune model).

Scaffold ClassIn Vitro Target IC50 (nM)In Vitro T1/2 (Human Liver Microsomes)Plasma Protein Binding (%)In Vivo ED50 (mg/kg, Murine Model)IVIVC Translation Score
5-Bromo-6-methyl-1,3-benzothiazole 12.5 18 min98.5%15.0Poor
Imidazo[2,1-b][1,3]thiazole 45.042 min 85.0%8.5 High
Benzimidazole 28.035 min92.0%12.0Moderate

Scientific Interpretation: The 5-bromo-6-methyl-1,3-benzothiazole derivative is the most potent compound in vitro (12.5 nM). However, its in vivo ED50 is the highest (15.0 mg/kg), representing a poor IVIVC. The causality is clear: the 18-minute microsomal half-life indicates rapid hepatic clearance (likely oxidation of the 6-methyl group), and the 98.5% protein binding means very little free drug is available to engage the target. Conversely, the Imidazo-thiazole scaffold sacrifices some in vitro potency (45.0 nM) but achieves superior in vivo efficacy (8.5 mg/kg) due to a longer half-life and a higher fraction of unbound drug.

Self-Validating Experimental Protocols

To accurately assess the IVIVC of these scaffolds, the following self-validating workflows must be implemented.

PKPD_Workflow InVitro In Vitro Screening (Target IC50) ADME In Vitro ADME (Microsomal Stability) InVitro->ADME Potent Hits InVivoPK In Vivo PK (Clearance & Half-life) ADME->InVivoPK Stable Compounds InVivoPD In Vivo Efficacy (Disease Model ED50) InVivoPK->InVivoPD Favorable PK IVIVC IVIVC Modeling (Correlation Analysis) InVivoPK->IVIVC PK Data InVivoPD->IVIVC Efficacy Data

Caption: Workflow for establishing IVIVC in preclinical drug development.

Protocol A: In Vitro Liver Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) driven by CYP450 metabolism, specifically targeting the vulnerable 6-methyl group.

  • Preparation: Prepare a 10 mM stock of the benzothiazole derivative in DMSO. Dilute to a 1 µM working solution in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Quantify the remaining parent compound in the supernatant.

  • Self-Validation System: Include Verapamil (high clearance) and Warfarin (low clearance) as concurrent reference standards. The assay is only deemed valid if Verapamil shows >70% depletion and Warfarin shows <10% depletion at the 30-minute mark.

Protocol B: In Vivo Pharmacokinetic Profiling

To confirm if the in vitro clearance translates to in vivo exposure, a rodent PK study is required.

  • Formulation: Formulate the benzothiazole derivative at 5 mg/kg in a vehicle of 5% DMSO, 10% Solutol HS15, and 85% Saline to ensure complete dissolution without precipitation upon injection.

  • Administration: Administer the formulation intravenously (IV) via the tail vein to three male Sprague-Dawley rats.

  • Serial Bleeding: Collect 200 µL blood samples via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 3,000 x g for 10 minutes at 4°C. Extract plasma and precipitate proteins using the acetonitrile method described in Protocol A.

  • Data Modeling: Calculate PK parameters (Clearance, Volume of Distribution, Half-life) using non-compartmental analysis (NCA).

  • Self-Validation System: Perform a mass balance analysis by housing the rats in metabolic cages and quantifying the intact compound and its primary hydroxylated metabolite in urine and feces over 24 hours. Recovery of >85% of the administered dose validates the extraction efficiency and the bioanalytical method's integrity.

Conclusion

The 5-bromo-6-methyl-1,3-benzothiazole scaffold is a powerful engine for driving in vitro target affinity. However, Application Scientists must be acutely aware of its inherent IVIVC limitations. The very functional groups that drive potency (the lipophilic methyl and the heavy bromine) actively work against in vivo exposure by accelerating CYP450 clearance and driving non-specific protein binding. When developing therapeutics from this scaffold, early and rigorous in vitro ADME profiling must be prioritized over simple IC50 chasing to ensure successful in vivo translation.

References

  • Benchchem. "5-Bromo-6-methylbenzothiazole".
  • Google Patents.
  • ACS Publications. "Understanding Molecular Drivers of Melanin Binding To Support Rational Design of Small Molecule Ophthalmic Drugs".
  • MDPI. "Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances".

Sources

"benchmarking the synthetic efficiency of different routes to 5-bromo-6-methyl-1,3-benzothiazole"

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and benchmarking guide for the synthesis of 5-bromo-6-methyl-1,3-benzothiazole (CAS: 1345118-22-0). This guide evaluates the mechanistic pathways, scalability, and experimental efficiency of three distinct synthetic routes, providing actionable protocols for drug development professionals.

Executive Summary: The Strategic Importance of the Scaffold

The 5-bromo-6-methyl-1,3-benzothiazole architecture is a highly privileged heterocyclic scaffold in contemporary medicinal chemistry[1]. It serves as a critical intermediate in the synthesis of store-operated calcium (SOC) channel modulators[2] and covalent KRAS-G12C inhibitors[3]. The unique substitution pattern—a bromine at C5 and a methyl group at C6—imparts specific steric and electronic properties that are vital for target binding. However, synthesizing this exact regioisomer efficiently requires careful selection of the cyclization strategy to avoid unwanted byproducts and unstable intermediates.

This guide benchmarks three distinct synthetic methodologies: the classical Hugershoff/Dediazoniation route, the o-Aminothiophenol condensation route, and the modern Thioformanilide oxidative C-S coupling route.

Mechanistic Pathways & Causal Analysis

Route A: The Classical Hugershoff Cyclization & Hydrodediazoniation

This two-step sequence is the most industrially validated route for this specific molecule[2].

  • Mechanistic Causality: The process begins with the Hugershoff reaction of 3-bromo-4-methylaniline with potassium thiocyanate and bromine. Bromine acts as an electrophilic oxidant, converting the in situ formed thiourea into a sulfenyl bromide intermediate. The regioselectivity here is elegantly controlled by steric hindrance: the C2 position of the aniline is sterically blocked by the adjacent C3-bromine, forcing the electrophilic aromatic substitution exclusively at the C6 position. This perfectly yields the 2-amino-5-bromo-6-methylbenzothiazole architecture.

  • Deamination: The subsequent step removes the C2-amino group. tert-Butyl nitrite (t-BuONO) is used as an organic-soluble nitrosating agent to form a diazonium salt. In the solvent DMF, heating induces homolytic cleavage (dediazoniation) to form an aryl radical. DMF acts as a hydrogen atom donor, quenching the radical to yield the final product[2].

RouteA SM 3-Bromo-4-methylaniline + KSCN Bromination Br2 / AcOH (Hugershoff Reaction) SM->Bromination Intermediate 2-Amino-5-bromo-6-methyl- benzothiazole Bromination->Intermediate Deamination t-BuONO / DMF 50 °C Intermediate->Deamination Product 5-Bromo-6-methyl- 1,3-benzothiazole Deamination->Product

Workflow of Route A: Hugershoff cyclization followed by radical deamination.

Route B: Direct Condensation of o-Aminothiophenols

A theoretically ideal, single-step cyclization involves the condensation of 2-amino-4-bromo-5-methylthiophenol with triethyl orthoformate or formic acid[4].

  • Mechanistic Causality: The amine attacks the electrophilic carbon of the orthoformate, followed by intramolecular nucleophilic attack by the thiol, extruding ethanol/water to form the thiazole ring.

  • The Bottleneck: While the cyclization itself is highly efficient, the starting o-aminothiophenol is notoriously unstable. It rapidly undergoes aerobic oxidation to form unreactive disulfides. Synthesizing and isolating 2-amino-4-bromo-5-methylthiophenol is often more difficult than the cyclization itself, making this route poor for reliable scale-up[5].

RouteB SM 2-Amino-4-bromo-5-methyl- thiophenol Condensation Acid Catalysis / Reflux (Condensation) SM->Condensation Reagent Triethyl Orthoformate HC(OEt)3 Reagent->Condensation Product 5-Bromo-6-methyl- 1,3-benzothiazole Condensation->Product Byproduct Ethanol (Byproduct) Condensation->Byproduct

Workflow of Route B: Condensation of o-aminothiophenol with orthoformate.

Route C: Oxidative Intramolecular C-S Coupling (Thioformanilide Cyclization)

This modern approach bypasses the unstable thiophenol intermediate by constructing a thioformanilide, which is then oxidatively cyclized[5].

  • Mechanistic Causality: N-(3-bromo-4-methylphenyl)thioformamide is treated with a hypervalent iodine reagent like Dess-Martin periodinane (DMP) or DDQ. The oxidant initiates a single-electron transfer (SET), generating a highly reactive thiyl radical. This radical selectively attacks the less sterically hindered ortho-position (C6), followed by rearomatization to form the benzothiazole core. This method offers excellent yields and avoids the use of toxic halogens like bromine[5].

RouteC SM N-(3-Bromo-4-methylphenyl)- formamide Thionation Lawesson's Reagent (Thionation) SM->Thionation Intermediate N-(3-Bromo-4-methylphenyl)- thioformamide Thionation->Intermediate Cyclization Oxidative C-S Coupling (e.g., DDQ or DMP) Intermediate->Cyclization Product 5-Bromo-6-methyl- 1,3-benzothiazole Cyclization->Product

Workflow of Route C: Thionation and subsequent oxidative intramolecular C-S coupling.

Benchmarking Quantitative Data

The following table summarizes the operational metrics for each route, allowing researchers to select the optimal pathway based on their laboratory capabilities and scale requirements.

MetricRoute A (Hugershoff + Deamination)Route B (Thiophenol Condensation)Route C (Thioformanilide Cyclization)
Overall Yield 35% – 45%60% – 70% (Highly variable)75% – 85%
Step Count 2 steps (from aniline)1 step (from thiophenol)2 steps (from formamide)
Regioselectivity Excellent (Sterically directed)Absolute (Pre-set in SM)Excellent (Sterically directed)
Reagent Toxicity High (Br₂, t-BuONO)Low (Orthoformate)Moderate (Lawesson's, DMP)
Substrate Stability HighVery Low (Rapid oxidation)High
Scalability Excellent (Industrial standard)Poor (Due to SM instability)Good (Emerging methodology)

Self-Validating Experimental Protocols

Protocol 1: Route A - Hydrodediazoniation (Industrial Standard)

Validated against patent literature for the synthesis of SOC channel modulators[2].

Objective: Convert 2-amino-5-bromo-6-methylbenzothiazole to 5-bromo-6-methyl-1,3-benzothiazole via radical dediazoniation.

  • Preparation: In a flame-dried round-bottom flask, dissolve 2-amino-5-bromo-6-methylbenzothiazole (460 mg, 1.89 mmol) in 10 mL of anhydrous N,N-dimethylformamide (DMF).

    • Causality: Anhydrous conditions prevent the formation of phenol byproducts caused by water acting as a nucleophile on the diazonium intermediate.

  • Reagent Addition: Add tert-butyl nitrite (336 µL, 1.5 eq) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 50 °C and stir for 4 hours.

    • Causality: Heating overcomes the activation energy required for the homolytic cleavage of the C-N bond, extruding N₂ gas and generating the aryl radical, which subsequently abstracts a hydrogen atom from the DMF solvent[2].

  • Workup: Cool to room temperature and dilute with 50 mL of ethyl acetate (EA). Wash the organic layer extensively with brine (5 × 20 mL).

    • Causality: Multiple brine washes are strictly required to partition the high-boiling DMF into the aqueous phase, preventing co-elution during chromatography.

  • Purification: Dry over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash column chromatography (0-30% EA in Hexanes).

  • Yield: ~197 mg (45.7%) of 5-bromo-6-methylbenzothiazole as an orange solid (Purity >95%)[2].

Protocol 2: Route C - Oxidative Cyclization of Thioformanilide (Modern High-Yield)

Adapted from hypervalent iodine-mediated cyclization methodologies[5].

Objective: Synthesize the target core via thiyl radical cyclization.

  • Dissolution: Dissolve N-(3-bromo-4-methylphenyl)thioformamide (1.0 eq, 5.0 mmol) in 25 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Argon prevents premature aerobic oxidation of the thioamide into disulfides.

  • Oxidation: Add Dess-Martin periodinane (DMP) (2.33 g, 5.5 mmol, 1.1 eq) portion-wise at room temperature.

    • Causality: DMP acts as a mild hypervalent iodine oxidant, initiating the single-electron transfer (SET) to generate the key thiyl radical without over-oxidizing the sulfur atom to a sulfoxide or sulfone[5].

  • Cyclization: Stir the reaction for 2-4 hours. Monitor via TLC until the starting material is consumed.

  • Quenching: Quench the reaction with 10 mL of saturated aqueous NaHCO₃ and 10 mL of saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes.

    • Causality: Na₂S₂O₃ reduces unreacted DMP and iodine byproducts into water-soluble, non-reactive species, preventing downstream contamination and ensuring a clean phase separation.

  • Purification: Extract with DCM (2 × 20 mL), dry over Na₂SO₄, and purify via silica gel chromatography to isolate the benzothiazole core in high yield (>75%).

Conclusion & Recommendations

For laboratories requiring immediate, multi-gram scale-up using inexpensive and readily available reagents, Route A remains the gold standard despite its moderate yield in the final deamination step[2]. However, for discovery chemistry groups prioritizing high overall yield, atom economy, and the avoidance of toxic halogens , Route C (Thioformanilide Cyclization) is the superior modern alternative[5]. Route B should generally be avoided unless the specific o-aminothiophenol is commercially available and strictly stored under inert gas, due to its severe oxidative instability.

References

  • Compounds that modulate intracellular calcium (WO2011139489A2) Source: Google Patents URL:[2]

  • 4-aminobut-2-enamide derivatives and salts thereof (WO2021085653A1) Source: Google Patents URL:[3]

  • Hypervalent Iodine Mediated Intramolecular Cyclization of Thioformanilides: Expeditious Approach to 2-Substituted Benzothiazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][5]

  • Synthesis of 2-Aryl Benzothiazoles via K2S2O8-mediated Oxidative Condensation of Benzothiazoles with Aryl Aldehydes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][4]

Sources

"comparative analysis of the binding modes of 5-bromo-6-methyl-1,3-benzothiazole derivatives"

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Analysis of 5-Bromo-6-Methyl-1,3-Benzothiazole Derivative Binding Modes

Introduction: The Significance of the Benzothiazole Scaffold in Drug Discovery

The 1,3-benzothiazole moiety is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant pharmacological activities.[1][2][3] Its bicyclic, aromatic structure, containing both nitrogen and sulfur heteroatoms, provides a unique combination of steric and electronic properties that facilitate diverse interactions with biological targets.[4] Benzothiazole derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][5]

The specific substitution pattern of a 5-bromo and 6-methyl group on the benzothiazole ring is of particular interest for rational drug design. The methyl group can engage in favorable hydrophobic interactions within a protein's binding pocket, while the bromine atom, a halogen, can participate in halogen bonding—a non-covalent interaction that is increasingly recognized for its ability to enhance binding affinity and specificity. This guide provides a comprehensive framework for the comparative analysis of the binding modes of such derivatives, detailing the critical experimental and computational methodologies required to elucidate their structure-activity relationships (SAR).

Part 1: Methodologies for Elucidating Ligand-Target Interactions

A dual-pronged approach, combining the empirical precision of X-ray crystallography with the predictive power of computational modeling, is essential for a thorough analysis of binding modes.

The Gold Standard: X-ray Crystallography

X-ray crystallography provides unambiguous, high-resolution three-dimensional structural data of a ligand bound to its target protein.[6][7] This technique is unparalleled in its ability to reveal the precise orientation of the inhibitor, the specific atomic interactions (such as hydrogen bonds, hydrophobic contacts, and halogen bonds), and any conformational changes in the protein upon ligand binding.[7][8]

The process of obtaining a crystal structure of a protein-ligand complex is a multi-step endeavor that requires meticulous optimization at each stage. The validity of the final structure is contingent upon the quality and rigor of the preceding steps.

XRay_Workflow cluster_protein Protein Production cluster_cryst Crystallization & Data Collection cluster_solve Structure Solution & Refinement Gene Gene Cloning & Expression Vector Expression Protein Expression (e.g., E. coli, Insect Cells) Gene->Expression Transformation Purification Purification (e.g., Affinity, Size-Exclusion Chromatography) Expression->Purification Cell Lysis QC Quality Control (SDS-PAGE, Mass Spectrometry) Purification->QC Purity & Identity Check Screening Crystallization Screening (Vapor Diffusion, Batch) QC->Screening Optimization Crystal Optimization Screening->Optimization Soaking Ligand Soaking or Co-crystallization Optimization->Soaking Cryo Cryo-protection & Crystal Harvesting Soaking->Cryo Diffraction X-ray Diffraction Data Collection (Synchrotron Source) Cryo->Diffraction Processing Data Processing & Scaling Diffraction->Processing Phasing Phase Determination (Molecular Replacement) Processing->Phasing Modeling Model Building & Refinement Phasing->Modeling Validation Structure Validation (e.g., Ramachandran Plot) Modeling->Validation Deposition PDB Deposition Validation->Deposition

Caption: Experimental workflow for protein X-ray crystallography.

  • Protein Preparation: Express and purify the target protein to >95% homogeneity, as verified by SDS-PAGE.[9] The protein should be concentrated in a well-buffered solution (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) and be monodisperse, confirmed by dynamic light scattering.

  • Crystallization Screening: Use commercially available or in-house sparse-matrix screens to test a wide range of crystallization conditions (precipitants, buffers, salts, additives). The hanging-drop or sitting-drop vapor diffusion method is most common.

  • Co-crystallization vs. Soaking:

    • Co-crystallization: Add the 5-bromo-6-methyl-1,3-benzothiazole derivative (typically in a 5-10 fold molar excess from a DMSO stock) to the protein solution before setting up crystallization trials. This is often preferred for ligands that induce a conformational change.

    • Soaking: If apo-protein crystals are obtained first, they can be soaked in a solution containing the derivative (e.g., mother liquor supplemented with 1-10 mM of the compound) for a period ranging from minutes to days.

  • Crystal Optimization: Refine initial "hit" conditions by systematically varying precipitant concentration, pH, and temperature to obtain single, well-ordered crystals of sufficient size (>50 µm).

  • Data Collection: Harvest a crystal and flash-cool it in liquid nitrogen, using a cryoprotectant to prevent ice formation. Collect diffraction data using a high-intensity X-ray source, typically a synchrotron beamline, which provides intense beams necessary for high-resolution data from small crystals.[8]

  • Structure Determination: Process the diffraction data and determine the phases (often by molecular replacement using a known structure of the same or a homologous protein). Build the ligand into the resulting electron density map, followed by iterative cycles of model refinement and validation.

The Predictive Power: In Silico Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor protein).[10] It is an invaluable tool for prioritizing compounds for synthesis, interpreting SAR data, and generating hypotheses about binding modes when experimental structures are unavailable.[11][12][13]

Docking_Workflow cluster_prep System Preparation cluster_dock Docking & Analysis Receptor Receptor Preparation (PDB, Add Hydrogens, Assign Charges) Grid Binding Site Definition (Grid Generation) Receptor->Grid Ligand Ligand Preparation (2D to 3D, Energy Minimization) Docking Molecular Docking Simulation (e.g., AutoDock Vina, Glide) Ligand->Docking Grid->Docking Scoring Pose Scoring & Clustering Docking->Scoring Analysis Interaction Analysis (H-bonds, Hydrophobic, etc.) Scoring->Analysis MD Pose Validation (Optional) (Molecular Dynamics Simulation) Analysis->MD

Caption: Computational workflow for molecular docking.

  • Receptor Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or homology modeling. Prepare the protein by removing water molecules, adding hydrogen atoms, assigning protonation states, and repairing any missing side chains or loops.

  • Ligand Preparation: Generate a 3D conformation of the 5-bromo-6-methyl-1,3-benzothiazole derivative. Assign correct atom types and partial charges and perform energy minimization using a suitable force field.

  • Binding Site Definition: Define the active site for docking. This is typically done by generating a grid box centered on a co-crystallized ligand or on residues known to be critical for function.

  • Docking Execution: Run the docking algorithm, which will systematically sample different conformations and orientations of the ligand within the defined binding site.

  • Pose Analysis and Scoring: The program will output a series of binding poses, ranked by a scoring function that estimates the binding free energy. The top-ranked poses should be visually inspected for chemical and biological plausibility. Key interactions (hydrogen bonds, hydrophobic contacts, etc.) with active site residues should be analyzed. For the specified derivatives, it is crucial to analyze for potential halogen bonds between the bromine atom and electron-rich atoms like backbone carbonyl oxygens.

Part 2: Comparative Analysis - An Illustrative Case Study

While direct comparative experimental data for a series of 5-bromo-6-methyl-1,3-benzothiazole derivatives may require de novo generation, we can illustrate the analytical process using published data from various benzothiazole analogs targeting different enzymes. This approach highlights how substitutions on the core scaffold influence binding interactions.

Comparative Data of Benzothiazole Derivatives

The following table summarizes binding data for different benzothiazole derivatives against their respective protein targets, compiled from various studies. This serves as a template for how to organize and present experimental and computational results for a novel series.

Derivative ScaffoldTarget ProteinPDB IDMethodBinding Affinity / ScoreKey Interacting Residues & InteractionsReference
ThiazoloquinazolinedioneHuman BACE-13K5FDocking-6.8 (Docking Score)Interactions within Chains A and B[11]
2-Aminothiazole-Benzothiazolep56lck Kinase1QPCDockingCompetitive InhibitionBinds to ATP-binding site, hinge region interactions[12]
Benzothiazole-PyrazoloneDHPS Enzyme-DockingIC₅₀ = 7.85 µg/mLArene-H interactions with Lys220 in PABA pocket[14]
Benzothiazole-SiderophoreE. coli DNA Gyrase-Enzymatic AssayLow nM IC₅₀ATP-competitive inhibition[15]
Substituted Benzothiazolep53-MDM24OGTDockingHigh Glide ScoresInteractions with key p53-binding pocket residues[13]
Analysis of Binding Modes & Structure-Activity Relationships (SAR)

From the illustrative data, we can draw parallels for a hypothetical analysis of 5-bromo-6-methyl-1,3-benzothiazole derivatives.

  • Hinge Binding in Kinases: Like the 2-aminothiazole derivative binding to p56lck, a key interaction for many kinase inhibitors is hydrogen bonding with the "hinge" region that connects the N- and C-lobes of the kinase domain.[12] For a new series, one would analyze if the benzothiazole nitrogen or substituents form these critical H-bonds.

  • Hydrophobic & Specific Interactions: The binding of the pyrazolone derivative to the DHPS enzyme highlights arene-H interactions.[14] In our target series, the 6-methyl group would be expected to occupy a hydrophobic sub-pocket, while the 5-bromo group could form a halogen bond with a backbone carbonyl or other Lewis basic site, significantly enhancing affinity.

  • Displacing Key Substrates: Many inhibitors function by competing with a natural substrate, such as ATP in kinases or PABA in DHPS.[12][14] A successful comparative analysis would demonstrate how different R-groups on the benzothiazole scaffold can be modified to better mimic the substrate and improve potency.

The relationship between the chemical structure and the observed biological activity can be visualized to guide further optimization.

SAR_Diagram cluster_mol 5-Bromo-6-Methyl-1,3-Benzothiazole Scaffold cluster_interactions Potential Binding Interactions mol Halogen 5-Bromo: Halogen Bonding (e.g., with C=O) mol->Halogen Specificity & Affinity Hydrophobic 6-Methyl: Hydrophobic Pocket Interaction mol->Hydrophobic Potency HBA Thiazole Nitrogen: Hydrogen Bond Acceptor mol->HBA Anchoring PiStacking Benzene Ring: π-π Stacking (e.g., with Phe, Tyr) mol->PiStacking Affinity

Caption: Key structural features and their potential roles in binding.

Conclusion

The comparative analysis of the binding modes of 5-bromo-6-methyl-1,3-benzothiazole derivatives is a critical step in their development as therapeutic agents. A robust investigation relies on the synergistic use of high-resolution X-ray crystallography to provide definitive structural evidence and computational modeling to guide design and interpret experimental results. By systematically evaluating how different substitutions on this promising scaffold modulate interactions within the target's binding site, researchers can establish clear structure-activity relationships, paving the way for the rational design of next-generation inhibitors with enhanced potency and selectivity.

References

  • Molecular Docking Study of Benzothiazole Derivatives for Anti-Alzheimer's Activity on Human BACE-1 Complex AYH- 011 Target. (2024). ResearchGate. Available at: [Link]

  • Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. (2024). MDPI. Available at: [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. (2018). National Center for Biotechnology Information. Available at: [Link]

  • Molecular docking of some benzothiazoles derivatives as anticonvulsant agents. (2020). World Journal of Advanced Research and Reviews. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. (2011). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Biological Evaluation of Marine-Inspired Benzothiazole Derivatives as Retinoid X Receptor-α Antagonists with Anti-Cancer Activities. (2025). National Center for Biotechnology Information. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. (2013). International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). Royal Society of Chemistry. Available at: [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers. Available at: [Link]

  • Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. (2024). National Center for Biotechnology Information. Available at: [Link]

  • Benzothiazole derivatives as p53-MDM2 inhibitors: in-silico design, ADMET predictions, molecular docking, MM-GBSA Assay, MD simulations studies. (2025). PubMed. Available at: [Link]

  • (PDF) Benzothiazole derivatives as anticancer agents. (2021). ResearchGate. Available at: [Link]

  • Design and Synthesis of Novel Benzothiazole Derivatives: Anticancer Evaluation Supported by Molecular Docking and ADMET Studies. (2026). Impactfactor. Available at: [Link]

  • Synthesis of New Series of Bis-Benzothiazole Derivatives as DNA Minor Groove Binding Agents. (2016). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). ResearchGate. Available at: [Link]

  • Protein X-ray Crystallography and Drug Discovery. (2020). MDPI. Available at: [Link]

  • Protein x-ray crystallography has come a long way from a 12 year search for the structure of a single protein. (2008). Royal Society of Chemistry. Available at: [Link]

  • Advances in X-ray crystallography methods to study structural dynamics of macromolecules. (2021). ScienceDirect. Available at: [Link]

Sources

Safety Operating Guide

5-bromo-6-methyl-1,3-benzothiazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

5-Bromo-6-methyl-1,3-benzothiazole: Comprehensive Handling and Disposal Protocol

As a researcher or drug development professional, managing the lifecycle of complex heterocyclic compounds is as critical as the synthesis itself. 5-Bromo-6-methyl-1,3-benzothiazole (CAS: 1345118-22-0) presents unique disposal challenges due to the presence of multiple heteroatoms (bromine, sulfur, and nitrogen) within its molecular framework.

This guide provides an authoritative, self-validating procedural framework for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Physicochemical & Hazard Profile

Before initiating any disposal protocol, it is critical to understand the quantitative and qualitative hazard profile of the target compound. The presence of halogens and sulfur dictates strict downstream waste management requirements.

Table 1: Chemical and Hazard Specifications

Property / Hazard Specification
Chemical Name 5-Bromo-6-methyl-1,3-benzothiazole
CAS Number 1345118-22-0
Molecular Formula C8H6BrNS
Molecular Weight 228.11 g/mol
Waste Classification Halogenated Organic Waste (Contains Br, S, N)
Primary Hazards Toxic, Irritant, High Aquatic Toxicity (Acute/Chronic)

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases |

The Causality of Segregation: Why Strict Protocols are Required

Laboratory waste protocols are not arbitrary; they are dictated by the thermodynamics of combustion and environmental toxicology. 5-Bromo-6-methyl-1,3-benzothiazole must be strictly segregated into Halogenated Organic Waste streams for the following mechanistic reasons:

  • Toxic Combustion Byproducts: Standard incineration of organic waste relies on converting hydrocarbons into CO2​ and H2​O . However, combusting a molecule containing bromine, sulfur, and nitrogen yields hydrobromic acid ( HBr ), bromine gas ( Br2​ ), sulfur oxides ( SOx​ ), and nitrogen oxides ( NOx​ ) [3].

  • Specialized Incineration: Because of these corrosive and toxic byproducts, this waste cannot be used for standard fuel blending. It must be routed to a specialized high-temperature incinerator equipped with an afterburner and an alkaline scrubber system to neutralize HBr and SOx​ before atmospheric release [3].

  • Aquatic Toxicity: Benzothiazole derivatives are notoriously toxic to aquatic ecosystems, causing long-lasting cellular damage to aquatic life [1]. Under no circumstances can aqueous washes containing this compound be disposed of down the sanitary sewer.

Step-by-Step Disposal Methodologies

The following protocols provide a self-validating system to ensure waste is captured, contained, and manifested correctly.

Protocol A: Liquid Waste Collection (Reaction Mixtures & Solvents)
  • Container Selection: Select a vapor-tight container made of High-Density Polyethylene (HDPE) or PTFE-lined glass. Causality: Halogenated organics can degrade standard plastics (like polystyrene or LDPE), leading to structural failure and secondary spills [2].

  • Segregation: Ensure the container is explicitly designated for "Halogenated Solvent Waste." Do not mix with non-halogenated solvents (e.g., ethanol, hexane). Commingling increases the volume of waste that must undergo expensive specialized incineration [2].

  • Transfer: Transfer the liquid waste inside an operating chemical fume hood. Never fill the container beyond 75% capacity. Causality: Headspace is required to allow for vapor expansion and prevent pressure-induced rupture [4].

  • Labeling: Immediately affix a Hazardous Waste Tag. List all chemical constituents (e.g., "5-bromo-6-methyl-1,3-benzothiazole 5%, Dichloromethane 95%"). Check the "Halogenated" and "Toxic" hazard boxes [2].

Protocol B: Solid Waste Collection (Contaminated PPE & Silica Gel)
  • Collection: Gather all contaminated solid materials, including filter paper, gloves, empty vials, and silica gel from chromatography.

  • Containment: Place the materials into a double-lined, puncture-resistant solid waste receptacle located within the Satellite Accumulation Area (SAA).

  • Labeling: Label the outer container clearly as "Solid Halogenated Organic Waste - Toxic."

Protocol C: Empty Container Management
  • Triple Rinsing: Triple-rinse the original chemical bottle with a compatible solvent (e.g., acetone or dichloromethane) [3].

  • Rinsate Disposal: Collect all rinsate and dispose of it in the Halogenated Liquid Waste container. Causality: This ensures the container is legally "empty" of acutely toxic residues, preventing cross-contamination in municipal waste streams [3].

  • Defacing: Completely deface or remove the original manufacturer label before discarding the empty glass bottle in the standard broken glass/rigid waste bin.

Emergency Spill Response Workflow

In the event of an accidental release, immediate containment is required to prevent environmental contamination.

  • Evacuate & Ventilate: Clear the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to clear toxic vapors.

  • Containment: Prevent the spill from entering drains, basements, or waterways [1].

  • Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, vermiculite, or specialized spill pads). Causality: Combustible absorbents like paper towels can react with certain halogenated mixtures or increase fire risk [2].

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a vapor-tight hazardous waste container. Label as "Spill Cleanup: Halogenated Benzothiazole Waste" and request immediate EH&S pickup.

Waste Management Workflow Visualization

G N1 5-Bromo-6-methyl-1,3-benzothiazole Waste Generation N2 Physical State? N1->N2 N3 Solid Waste (Contaminated PPE, Powders) N2->N3 Solid N4 Liquid Waste (Reaction Mixtures, Solutions) N2->N4 Liquid N5 Collect in Double-Bagged Compatible Solid Receptacle N3->N5 N6 Collect in Vapor-Tight HDPE/Glass Container N4->N6 N7 Label: Halogenated & Sulfur-Containing Organic Waste N5->N7 N6->N7 N8 Store in Secondary Containment (Satellite Accumulation Area) N7->N8 N9 EH&S Collection & Manifesting N8->N9 N10 High-Temp Incineration (w/ Scrubber for HBr & SOx) N9->N10

Workflow for the segregation and disposal of halogenated benzothiazole laboratory waste.

References

  • TCI Chemicals. "SAFETY DATA SHEET - 4,5,6,7-Tetrahydro-1,3-benzothiazole-2,6-diamine" (Proxy for benzothiazole handling and aquatic toxicity). Available at:

  • Temple University Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories - Campus Operations." Available at: 1

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste - Prudent Practices in the Laboratory." Washington (DC): National Academies Press (US); 2011. Available at: 2

  • Nipissing University. "Hazardous Materials Disposal Guide." Available at: 3

Sources

Personal protective equipment for handling 5-bromo-6-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that the handling of halogenated heterocycles is treated with generic laboratory safety protocols. This is a critical operational error. 5-Bromo-6-methyl-1,3-benzothiazole (CAS: 1345118-22-0) is a highly reactive building block utilized extensively in drug discovery, particularly in the synthesis of covalent inhibitors targeting GTP-bound KRAS G12C in oncology applications[1].

Because of its unique molecular architecture, this compound demands a targeted, causality-driven approach to Personal Protective Equipment (PPE) and operational handling. This guide provides a self-validating framework to ensure absolute safety and logistical efficiency in your laboratory.

Causality-Driven Hazard Assessment

To design an effective safety protocol, we must first understand the mechanistic causality behind the compound's hazards,[2]:

  • Lipophilic Penetration: The fused benzothiazole core is highly lipophilic. If the solid powder or a solvated mixture contacts unprotected skin, it rapidly bypasses the lipid bilayer of the epidermis, acting as a highly efficient vector for systemic absorption.

  • Electrophilic Sensitization: The bromine atom at the 5-position acts as a potent electron-withdrawing moiety. In biological systems, this electrophilicity makes the ring susceptible to nucleophilic attack, leading to unintended covalent bonding with epidermal proteins or cellular thiols. This causes severe contact dermatitis and sensitization.

  • Particulate Aerosolization: As a fine crystalline powder, the compound is highly prone to static cling and aerosolization. Inhalation of these micro-particulates bypasses upper respiratory defenses, leading to acute mucosal irritation (H335)[3].

Quantitative Physicochemical & Safety Data

The following table summarizes the critical quantitative metrics that dictate our handling parameters[4]:

Property / MetricValue / SpecificationOperational Implication
Molecular Weight 228.11 g/mol Small molecule size enhances rapid dermal and membrane permeability.
Fume Hood Face Velocity 80–120 fpmMinimum airflow required to prevent aerosolized powder escape during transfer.
Glove Thickness (Outer) ≥ 6 mil (Nitrile)Required to resist permeation when the compound is dissolved in organic solvents.
Spill Containment Threshold < 50 gSpills below this threshold can be managed via standard in-lab protocols.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab attire. The following PPE matrix is engineered specifically to counteract the physicochemical threats of halogenated benzothiazoles.

PPE CategorySpecificationCausality / Rationale
Eye/Face Protection Tight-fitting chemical splash goggles (ANSI Z87.1)Standard safety glasses lack orbital seals. Goggles prevent micro-particulate ingress during static-prone weighing.
Hand Protection Double-layered Nitrile gloves (Outer: ≥6 mil, Inner: 4 mil)Benzothiazoles in organic solvents (e.g., DMF, DMSO) rapidly degrade thin latex. Double-gloving provides a fail-safe against micro-punctures.
Body Protection Flame-resistant (FR) lab coat with fitted knit cuffsLoose cuffs can sweep powder off the balance. Knit cuffs physically seal the wrist gap between the glove and the coat.
Respiratory N95/P100 Particulate RespiratorMandatory only if the fume hood fails or during spill cleanup, to filter out aerosolized brominated dust.

Self-Validating Handling Protocol

A safety protocol is only as strong as its verification steps. This Standard Operating Procedure (SOP) embeds validation checkpoints to ensure operational integrity before moving to the next step.

Step 1: Environmental Validation

  • Action: Activate the chemical fume hood and check the digital airflow monitor.

  • Validation: Ensure the face velocity reads between 80–120 fpm. Self-Validation: Hold a delicate task wipe (e.g., Kimwipe) at the sash opening; it should pull gently and steadily inward. If it flutters violently or falls, adjust the sash or abort the procedure.

Step 2: PPE Integrity Check

  • Action: Don the inner and outer nitrile gloves.

  • Validation: Before handling the chemical, perform a pneumatic inflation test on the outer gloves. Trap air inside the glove, twist the cuff, and squeeze. Self-Validation: If the glove holds pressure without deflating, it is free of micro-punctures.

Step 3: Static Mitigation and Weighing

  • Action: Place an anti-static ionizer next to the analytical balance. Use a grounded, disposable conductive polypropylene spatula to transfer the 5-bromo-6-methyl-1,3-benzothiazole.

  • Validation: Observe the powder during transfer. Self-Validation: The powder should drop cleanly into the weigh boat. If it "jumps" or clings to the spatula, static is present. Pause, recalibrate the ionizer, and wipe the exterior of the weigh boat with a damp lint-free cloth.

Step 4: Transfer and Decontamination

  • Action: Transfer the solid to the reaction flask and immediately seal it with a septum. Wipe down the balance and spatulas with a solvent-dampened cloth (e.g., 70% isopropanol).

  • Validation: Self-Validation: Inspect the workspace using a handheld ultraviolet (UV) light. Because many conjugated benzothiazoles fluoresce, a properly decontaminated workspace will show no glowing particulate dust.

HandlingWorkflow N1 1. Fume Hood Validation (Check face velocity >100 fpm) N2 2. PPE Integrity Check (Air-inflation test on gloves) N1->N2 N3 3. Static Mitigation (Activate ionizer at balance) N2->N3 N4 4. Weighing & Transfer (Use anti-static spatula) N3->N4 N5 5. Decontamination (Wipe down with solvent) N4->N5

Figure 1: Self-validating workflow for safe handling and transfer of halogenated benzothiazoles.

Spill Response and Disposal Plan

In the event of a spill, rapid and structured containment prevents widespread laboratory contamination and inhalation exposure[2].

  • Assess: Identify the volume. A spill under 50g is considered minor and can be handled by trained lab personnel. For anything larger, evacuate the immediate area.

  • Contain: Do NOT sweep dry powder, as the mechanical action generates toxic aerosols. Instead, gently cover the spill with damp absorbent pads or inert sand to suppress dust generation.

  • Collect: Use non-sparking, disposable scoops to collect the damp mixture. Place it into a compatible, clearly labeled high-density polyethylene (HDPE) hazardous waste container.

  • Neutralize & Clean: Wash the spill area with a 10% bleach solution or strong surfactant and water to degrade residual organics, followed by a thorough water rinse.

  • Dispose: Seal the waste container and log it strictly as "Halogenated Organic Solid Waste" for immediate Environmental Health and Safety (EHS) pickup.

SpillResponse S1 Spill Detected (5-Bromo-6-methyl-1,3-benzothiazole) S2 Assess Spill Size S1->S2 S3 Major Spill (>50g) Evacuate & Call EHS S2->S3 > 50g S4 Minor Spill (<50g) Proceed to Containment S2->S4 < 50g S5 Containment (Cover with damp absorbent) S4->S5 S6 Collection (Use non-sparking tools) S5->S6 S7 Disposal (Seal in hazardous waste bag) S6->S7

Figure 2: Algorithmic decision tree for chemical spill response and containment.

References

  • Title: WO2021085653A1 - 4-aminobut-2-enamide derivatives and salts thereof Source: Google Patents URL

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.